Pentachloroethane
Description
This compound is a member of the class of chloroethanes that is ethane in which five of the six hydrogens are replaced by chlorines. A non-flammable, high-boiling liquid (b.p. 161-162℃) with relative density 1.67 and an odour resembling that of chloroform, it is used as a solvent for oil and grease, in metal cleaning, and in the separation of coal from impurities. It has a role as a non-polar solvent.
Structure
3D Structure
Properties
IUPAC Name |
1,1,1,2,2-pentachloroethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HCl5/c3-1(4)2(5,6)7/h1H | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNIXVQGCZULYKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Cl)(Cl)Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HCl5, CHCl2CCl3 | |
| Record name | PENTACHLOROETHANE | |
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| Record name | PENTACHLOROETHANE | |
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DSSTOX Substance ID |
DTXSID7021104 | |
| Record name | Pentachloroethane | |
| Source | EPA DSSTox | |
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Molecular Weight |
202.3 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pentachloroethane appears as a colorless liquid with a chloroform-like odor. Insoluble in water and denser than water. Toxic by inhalation and ingestion. May irritate skin and eyes. Used as a solvent., Liquid, Colorless liquid with a sweetish, chloroform-like odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a sweetish, chloroform-like odor. | |
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| Record name | Ethane, 1,1,1,2,2-pentachloro- | |
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Boiling Point |
324 °F at 760 mmHg (NTP, 1992), 162.0 °C, 162 °C, 322 °F | |
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Solubility |
less than 0.1 mg/mL at 70 °F (NTP, 1992), Wt per gallon at 20 °C = 14.00 lb; latent heat of vaporization at bp = 43.6 cal/g = 78.4 Btu/lb; acidity as HCl = 0.001% by wt, max; coefficient of cubical expansion Av/deg C, liquid = 0.0009097; solubility of water in solvent at 20 °C = 0.24 g water/100 g, Miscible with ethanol, ether, Miscible in most common organic solvents, In water, 4.90X10+2 mg/L at 25 °C, Solubility in water: very poor, 0.05% | |
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Density |
1.6728 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.6796 at 20 °C/4 °C, Relative density (water = 1): 1.68, 1.68 | |
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Vapor Density |
7.2 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 7.0 (Air = 1), Relative vapor density (air = 1): 7.0 | |
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Vapor Pressure |
3.4 mmHg at 68 °F ; 6 mmHg at 86 °F (NTP, 1992), 3.5 [mmHg], 3.50 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 0.453, 3 mmHg | |
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Color/Form |
COLORLESS LIQUID | |
CAS No. |
76-01-7 | |
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Melting Point |
-20 °F (NTP, 1992), -28.78 °C, -29 °C, -20 °F | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2034 | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | Pentachloroethane | |
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| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis Pathways and Mechanisms of Pentachloroethane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core synthesis pathways and mechanisms for pentachloroethane (C₂HCl₅), a significant chlorinated hydrocarbon. The information presented herein is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of its formation. This document outlines the primary synthetic routes, including reaction mechanisms, experimental protocols, and quantitative data, to facilitate laboratory and industrial applications.
Executive Summary
This compound is primarily synthesized through the chlorination of trichloroethylene (B50587). It is also produced via the ethylene-catalyzed chlorination of 1,2-dichloroethane (B1671644) and the reaction of acetylene (B1199291) with chlorine. Furthermore, this compound is often generated as a byproduct in the industrial manufacturing of tetrachloroethylene (B127269). The choice of synthesis route depends on the availability of starting materials, desired purity, and the scale of production. This guide delves into the specifics of each pathway, offering detailed procedural insights and comparative data.
Core Synthesis Pathways
The production of this compound can be achieved through several key chemical reactions. The most prominent methods are detailed below.
Chlorination of Trichloroethylene
The direct chlorination of trichloroethylene (C₂HCl₃) is a primary and efficient method for producing this compound. This reaction can be initiated either by chemical catalysts or by photochemical means.
Reaction: C₂HCl₃ + Cl₂ → C₂HCl₅
This method involves the use of a catalyst to facilitate the addition of chlorine across the double bond of trichloroethylene.
-
Catalysts: Ferric chloride (FeCl₃) and sulfur are commonly employed catalysts.
-
Reaction Conditions: The reaction is typically carried out at a temperature of 70°C.[1]
-
Yield: This method can produce a good yield of this compound.[1]
Ultraviolet (UV) light can be used to initiate the chlorination of trichloroethylene. This method often proceeds via a free-radical mechanism.
-
Initiator: Ultraviolet light.
-
Reaction Conditions: The reaction is typically conducted at or near room temperature.
-
Advantages: This method can offer high selectivity and avoids contamination of the product with catalyst residues.
Ethylene-Catalyzed Chlorination of 1,2-Dichloroethane
This compound can also be synthesized through the chlorination of 1,2-dichloroethane (C₂H₄Cl₂), with ethylene (B1197577) acting as a catalyst.[2] This process is often part of a larger industrial production of chlorinated hydrocarbons.
Reaction: C₂H₄Cl₂ + 3Cl₂ --(C₂H₄)--> C₂HCl₅ + 3HCl
-
Mechanism: This reaction likely proceeds through a free-radical chain mechanism, where ethylene facilitates the initiation step. Below 473 K with extended reaction times, radical chlorination leading to this compound is the dominant pathway.[3]
-
Industrial Context: This reaction is often a component of the "balanced process" for vinyl chloride monomer production, where various chlorinated ethanes are interconverted.[4]
Reaction of Acetylene and Chlorine
The reaction between acetylene (C₂H₂) and chlorine can also yield this compound, particularly in the presence of specific catalysts.
Reaction: C₂H₂ + 3Cl₂ → C₂HCl₅ + HCl
-
Catalysts: A combination of aluminum chloride (AlCl₃) and antimony trichloride (B1173362) (SbCl₃) is used to catalyze this reaction.[2]
-
Historical Significance: This method is one of the earlier described routes for this compound synthesis.
As a Byproduct of Tetrachloroethylene Production
This compound is frequently formed as a byproduct in the industrial synthesis of tetrachloroethylene (C₂Cl₄).[2] The manufacturing of tetrachloroethylene often involves the high-temperature chlorination (chlorinolysis) of light hydrocarbons or the chlorination of other C2 chlorinated hydrocarbons.
-
Process: In these processes, the exhaustive chlorination of feedstocks can lead to the formation of various chlorinated ethanes and ethenes. This compound that is formed is often not isolated but is instead fed back into the process for further chlorination to tetrachloroethylene.[1]
-
Separation: When desired, this compound can be separated from the product stream by distillation.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the primary synthesis pathways of this compound.
| Synthesis Pathway | Starting Materials | Catalyst/Initiator | Temperature (°C) | Pressure (kPa) | Yield |
| Catalytic Chlorination | Trichloroethylene, Chlorine | Ferric Chloride, Sulfur | 70 | Atmospheric | Good[1] |
| Photochemical Chlorination | Trichloroethylene, Chlorine | UV Light | Ambient | Atmospheric | High Selectivity |
| Ethylene-Catalyzed Chlorination | 1,2-Dichloroethane, Chlorine | Ethylene | < 200 | Variable | Dominant Product[3] |
| Acetylene Chlorination | Acetylene, Chlorine | AlCl₃, SbCl₃ | Not Specified | Not Specified | Not Specified |
Experimental Protocols
Detailed experimental procedures for the laboratory-scale synthesis of this compound are provided below.
Protocol 1: Catalytic Chlorination of Trichloroethylene
Objective: To synthesize this compound from trichloroethylene using a ferric chloride catalyst.
Materials:
-
Trichloroethylene (C₂HCl₃)
-
Chlorine gas (Cl₂)
-
Anhydrous ferric chloride (FeCl₃)
-
Three-necked round-bottom flask
-
Gas inlet tube
-
Condenser
-
Heating mantle with stirrer
-
Gas washing bottle (for trapping excess chlorine)
Procedure:
-
Set up the reaction apparatus in a well-ventilated fume hood. The three-necked flask is equipped with a gas inlet tube extending below the surface of the reaction mixture, a condenser, and a thermometer. The outlet of the condenser is connected to a gas washing bottle containing a sodium thiosulfate (B1220275) solution to neutralize any unreacted chlorine.
-
Charge the flask with trichloroethylene and a catalytic amount of anhydrous ferric chloride (e.g., 0.1-0.5 mol%).
-
Heat the mixture to 70°C with stirring.
-
Slowly bubble chlorine gas through the reaction mixture. The flow rate should be controlled to ensure efficient absorption and reaction without excessive loss of unreacted chlorine.
-
Monitor the reaction progress by gas chromatography (GC) analysis of aliquots.
-
Once the desired conversion is achieved, stop the chlorine flow and cool the reaction mixture to room temperature.
-
Purge the apparatus with an inert gas (e.g., nitrogen) to remove any residual chlorine.
-
The crude this compound can be purified by fractional distillation under reduced pressure.
Protocol 2: Photochemical Chlorination of Trichloroethylene
Objective: To synthesize this compound from trichloroethylene using UV light initiation.
Materials:
-
Trichloroethylene (C₂HCl₃)
-
Chlorine gas (Cl₂)
-
Quartz reaction vessel
-
UV lamp (e.g., medium-pressure mercury lamp)
-
Gas inlet tube
-
Condenser
-
Magnetic stirrer
-
Gas washing bottle
Procedure:
-
Assemble the quartz reaction vessel with a gas inlet tube, a condenser, and a magnetic stir bar. The apparatus should be placed in a photoreactor equipped with a suitable UV lamp.
-
Charge the quartz vessel with trichloroethylene.
-
Begin stirring and slowly introduce chlorine gas into the reaction mixture.
-
Turn on the UV lamp to initiate the reaction. Maintain the reaction temperature with a cooling bath if necessary, as the reaction can be exothermic.
-
Monitor the reaction's progress using GC analysis.
-
Upon completion, turn off the UV lamp and the chlorine supply.
-
Purge the system with an inert gas.
-
Purify the resulting this compound by fractional distillation under reduced pressure.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key synthesis pathways and a general experimental workflow.
Caption: Core synthesis pathways of this compound.
Caption: General experimental workflow for this compound synthesis.
Reaction Mechanisms
The synthesis of this compound can proceed through different mechanisms depending on the reaction conditions and the presence of catalysts or initiators.
Free-Radical Chlorination
In photochemical reactions or high-temperature gas-phase reactions, the chlorination of trichloroethylene and 1,2-dichloroethane likely proceeds via a free-radical chain mechanism.
Initiation: Cl₂ + hν → 2Cl•
Propagation:
-
Cl• + C₂HCl₃ → •C₂HCl₄ (radical adduct)
-
•C₂HCl₄ + Cl₂ → C₂HCl₅ + Cl•
or for 1,2-dichloroethane:
-
Cl• + C₂H₄Cl₂ → •C₂H₃Cl₂ + HCl
-
•C₂H₃Cl₂ + Cl₂ → C₂H₃Cl₃ + Cl• (This process continues with further substitution reactions)
Termination:
-
2Cl• → Cl₂
-
2•C₂HCl₄ → (C₂HCl₄)₂
-
Cl• + •C₂HCl₄ → C₂HCl₅
Caption: Free-radical chlorination mechanism of trichloroethylene.
Ionic Chlorination
In the presence of Lewis acid catalysts such as ferric chloride, the chlorination of trichloroethylene can proceed through an ionic mechanism.
-
Polarization of Chlorine: The Lewis acid catalyst polarizes the Cl-Cl bond, making one chlorine atom electrophilic. FeCl₃ + Cl₂ ⇌ FeCl₄⁻ + Cl⁺
-
Electrophilic Attack: The electrophilic chlorine attacks the double bond of trichloroethylene, forming a carbocation intermediate. C₂HCl₃ + Cl⁺ → [C₂HCl₄]⁺
-
Chloride Ion Attack: The carbocation is then attacked by a chloride ion (from FeCl₄⁻) to form this compound. [C₂HCl₄]⁺ + FeCl₄⁻ → C₂HCl₅ + FeCl₃
Caption: Ionic chlorination mechanism of trichloroethylene with a Lewis acid catalyst.
Conclusion
The synthesis of this compound is a well-established process with multiple viable pathways. The choice of method is largely dictated by the desired scale of production, available starting materials, and the required purity of the final product. For laboratory-scale synthesis, the catalytic or photochemical chlorination of trichloroethylene offers a direct and relatively high-yielding route. On an industrial scale, this compound is often obtained as part of a larger process for producing other chlorinated hydrocarbons. A thorough understanding of the reaction mechanisms and the influence of various parameters is crucial for optimizing the synthesis of this compound for specific research and development applications.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Pentachloroethane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentachloroethane (C₂HCl₅) is a dense, non-flammable, colorless liquid with a characteristic chloroform-like odor.[1] Historically used as a solvent and chemical intermediate, its properties remain of interest for specialized applications and for understanding its environmental fate and toxicology. This guide provides a comprehensive overview of the physical and chemical properties of this compound, including detailed experimental protocols for their determination and visual representations of its key chemical reactions. All quantitative data are summarized in structured tables for ease of reference.
Physical Properties
The physical properties of this compound are crucial for its handling, application, and in modeling its behavior in various systems. A summary of these properties is presented below.
General and Spectroscopic Properties
| Property | Value | Reference |
| Molecular Formula | C₂HCl₅ | [1] |
| Molecular Weight | 202.29 g/mol | [2] |
| Appearance | Colorless liquid | [1][3][4] |
| Odor | Sweetish, chloroform-like, camphor-like | [1][3][5][6] |
| Refractive Index (n²⁰/D) | 1.502 - 1.504 | [5][7][8][9] |
| Ionization Potential | 11.28 eV | [1][6] |
Thermodynamic and Transport Properties
| Property | Value | Conditions | Reference |
| Melting Point | -29 °C to -22 °C | [3][5][8][10] | |
| Boiling Point | 161 - 162 °C | 760 mmHg | [1][3][5][7] |
| Density | 1.67 - 1.69 g/cm³ | 20-25 °C | [1][2][3][5][7][10] |
| Vapor Pressure | 3 - 4.5 mmHg | 20-25 °C | [3][5][6] |
| Solubility in Water | 0.05% (500 mg/L) | 20 °C | [3][6] |
| Viscosity | 2.45 - 2.49 cP | 20 °C | [1][4] |
| Heat of Vaporization | 36.9 kJ/mol | 159.8 °C | [1] |
| Surface Tension | 34.55 dynes/cm | [4] |
Chemical Properties and Reactivity
This compound is a relatively stable compound but undergoes several key reactions under specific conditions.
Hydrolysis
This compound undergoes hydrolysis, particularly under basic conditions, to yield tetrachloroethylene (B127269) and dichloroacetic acid.[1][5] The hydrolysis half-life at 25°C and pH 7 is approximately 3.7 days.[1]
Caption: Hydrolysis pathways of this compound.
Thermal Decomposition
When heated to decomposition, this compound emits highly toxic fumes of hydrogen chloride and phosgene.[1][4]
Caption: Thermal decomposition products of this compound.
Reactivity with Metals and Bases
This compound reacts violently with strong bases, powdered metals, and sodium-potassium alloy, which can lead to the formation of explosive chloroacetylenes.[5][11][12]
Experimental Protocols
The following sections detail generalized experimental methodologies for determining the key physical properties of this compound, based on standard practices such as those outlined by the OECD and ASTM.
Determination of Boiling Point (Thiele Tube Method)
This method is suitable for determining the boiling point of small quantities of liquid.
Apparatus:
-
Thiele tube
-
Thermometer (calibrated)
-
Capillary tube (sealed at one end)
-
Small test tube
-
Heating oil (e.g., mineral oil)
-
Bunsen burner or heating mantle
-
Stand and clamp
Procedure:
-
A small amount of this compound (a few drops) is placed into the small test tube.
-
The capillary tube is inverted and placed into the test tube containing the sample.
-
The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is placed in the Thiele tube containing heating oil, ensuring the oil level is above the sample but below the opening of the test tube.
-
The Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Heating is continued until a steady stream of bubbles is observed, and then the heat source is removed.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Caption: Generalized workflow for boiling point determination.
Determination of Density (Pycnometer Method)
This method provides a precise measurement of the density of a liquid.
Apparatus:
-
Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary fine bore through it)
-
Analytical balance
-
Thermostatic bath
-
Distilled water
Procedure:
-
The clean, dry pycnometer is weighed accurately (m₁).
-
The pycnometer is filled with distilled water and placed in the thermostatic bath until it reaches a constant temperature (e.g., 20°C). The water level is adjusted to the mark, and the outside is dried. The pycnometer filled with water is weighed (m₂).
-
The pycnometer is emptied, dried, and filled with this compound.
-
The same procedure of temperature equilibration and weighing is followed for the this compound-filled pycnometer (m₃).
-
The density of this compound (ρ_sample) is calculated using the following formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the density of water at the experimental temperature.
Determination of Refractive Index (Abbe Refractometer)
The refractive index is a fundamental physical property that is a measure of how light propagates through a substance.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath
-
Dropper
-
Lens paper and ethanol (B145695) for cleaning
Procedure:
-
The refractometer prisms are cleaned with ethanol and lens paper.
-
The instrument is calibrated using a standard of known refractive index (e.g., distilled water).
-
A few drops of this compound are placed on the lower prism using a dropper.
-
The prisms are closed and locked.
-
The light source is adjusted to illuminate the field of view.
-
The coarse and fine adjustment knobs are used to bring the dividing line between the light and dark fields into sharp focus at the intersection of the crosshairs.
-
The refractive index is read from the instrument's scale. The temperature should be controlled and recorded.
Determination of Hydrolysis Rate
A general procedure to observe the relative rate of hydrolysis of a haloalkane.
Apparatus:
-
Test tubes
-
Water bath
-
Ethanol
-
Silver nitrate (B79036) solution (aqueous)
-
This compound
Procedure:
-
A solution of this compound in ethanol is prepared in a test tube.
-
An aqueous solution of silver nitrate is prepared in another test tube.
-
Both test tubes are placed in a water bath to reach thermal equilibrium.
-
The silver nitrate solution is added to the this compound solution, and a stopwatch is started.
-
The time taken for a precipitate (silver chloride) to form is recorded. The rate of formation of the precipitate gives a qualitative measure of the rate of hydrolysis.
Conclusion
This technical guide has provided a detailed summary of the key physical and chemical properties of this compound. The tabulated data offer a quick reference for researchers, while the outlined experimental protocols provide a foundation for the laboratory determination of these properties. The visualizations of the chemical reaction pathways and a representative experimental workflow aim to enhance the understanding of the behavior of this compound. It is imperative for users to consult relevant safety data sheets and handle this compound with appropriate precautions due to its toxicity.
References
- 1. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 2. knowledge.reagecon.com [knowledge.reagecon.com]
- 3. OECD Guidelines for the Testing of Chemicals: Physical-chemical properties | ENvironmental inFOrmation [enfo.hu]
- 4. chemquest.com [chemquest.com]
- 5. librarysearch.adelaide.edu.au [librarysearch.adelaide.edu.au]
- 6. oecd.org [oecd.org]
- 7. oecd.org [oecd.org]
- 8. Density - Wikipedia [en.wikipedia.org]
- 9. Measurement Of Vapor Pressure [themasterchemistry.com]
- 10. store.astm.org [store.astm.org]
- 11. quora.com [quora.com]
- 12. phillysim.org [phillysim.org]
A Technical Guide to the Historical Industrial Applications of Pentachloroethane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the historical industrial applications of pentachloroethane (C₂HCl₅), a synthetic chlorinated hydrocarbon. This document details its primary uses, production methods, and physicochemical properties, and contextualizes its eventual decline in commercial significance. The information is compiled for professionals requiring a detailed understanding of this compound's industrial past.
Physicochemical Properties
This compound is a colorless, non-flammable liquid with a characteristic sweetish, chloroform-like odor.[1][2][3][4] Its high density and solvent capabilities were the primary reasons for its industrial use. Key quantitative properties are summarized in Table 1.
| Property | Value |
| Chemical Formula | C₂HCl₅ |
| Molar Mass | 202.3 g/mol [2] |
| Appearance | Colorless liquid[2][5] |
| Odor | Sweetish, chloroform-like, camphor-like[1][2][3] |
| Density | 1.67 - 1.68 g/cm³ at 20-25 °C[1][6] |
| Melting Point | -29 °C[6] |
| Boiling Point | 161 - 162 °C[1][6] |
| Vapor Pressure | 3.4 mmHg at 20 °C[6] |
| Vapor Density (air=1) | 7.0 - 7.2[1] |
| Solubility in Water | 0.05% (20°C); Insoluble/Negligible[1][6] |
| Flammability | Non-flammable[1][6] |
Table 1: Physicochemical Properties of this compound
Historical Production
Commercial production of this compound involved several synthetic routes, often integrated with the manufacturing of other chlorinated hydrocarbons. Its industrial production is now largely unimportant, as more economical and safer alternatives have been developed.[1][6]
Production Methods
The primary historical methods for synthesizing this compound were:
-
Chlorination of Trichloroethylene (B50587): This was a common method, reacting trichloroethylene with chlorine at approximately 70 °C, often in the presence of a catalyst like ferric chloride (FeCl₃), sulfur, or under ultraviolet light.[1][5]
-
From Acetylene (B1199291): A two-step process where acetylene was first chlorinated to produce 1,1,2,2-tetrachloroethane. This intermediate was then dehydrochlorinated with an alkali to yield trichloroethylene, which was subsequently chlorinated to form this compound.[1]
-
Oxychlorination of Ethylene (B1197577): this compound was also produced as a co-product during the oxychlorination of ethylene or other C2 hydrocarbons.[1]
A patent from the era describes a process for the simultaneous production of tetrachloroethanes, trichloroethylene, and this compound by reacting dichloroethylenes with molecular chlorine in a liquid solvent. The process used a Lewis acid catalyst, such as ferric chloride, at a concentration of 0.01% to 0.1% by weight and was conducted in the absence of light at temperatures between 25°C and 120°C.[7]
Historical Production Volumes
Specific global production volumes for this compound are not well-documented. However, data from the U.S. Environmental Protection Agency (EPA) Chemical Data Reporting (CDR) provides insight into its production levels in the United States before its use significantly declined.
| Reporting Year | Production Range (Pounds) |
| 1986 | > 1 million - 10 million |
| 1990 | > 500 thousand - 1 million |
| 1994 | > 500 thousand - 1 million |
| 1998 | > 1 million - 10 million |
| 2002 | > 10 thousand - 500 thousand |
| 2016-2019 | 1 million - < 20 million (each year) |
Table 2: U.S. Production Volumes of this compound[1]
Industrial Applications
This compound's utility stemmed from its excellent solvency for a wide range of organic materials and its non-flammable nature. Its applications spanned several major industries.
Solvent Applications
-
Metal Cleaning and Degreasing: this compound was a highly effective solvent for removing oils, greases, and other contaminants from metal parts.[1][4][6] The process often involved vapor degreasing, where the metal part was suspended in a chamber of hot this compound vapor. The vapor would condense on the cooler metal surface, dissolving the grease and oil, which would then drip off, leaving a clean, dry surface.[8]
-
Dry Cleaning: It was used for a short time as a dry-cleaning solvent due to its ability to dissolve fats and oils without damaging textile fibers.[1][6] However, it was largely replaced by tetrachloroethylene, which was less aggressive towards certain synthetic fabrics like acetate.[6]
-
Resins and Polymers: It served as a solvent for cellulose acetate, certain cellulose ethers, resins, and gums.[1]
Chemical Intermediate
One of the most significant historical uses of this compound was as a captive intermediate in the production of tetrachloroethylene (perchloroethylene), which became the dominant solvent for the dry-cleaning industry.[1][6]
Experimental Protocol: Dehydrochlorination to Tetrachloroethylene Detailed historical industrial protocols are scarce in publicly available literature. However, the fundamental chemistry involved the dehydrochlorination of this compound. This reaction can be induced thermally or catalytically. One documented method involves the reaction of this compound with calcium chloride, catalyzed by activated carbon, to yield tetrachloroethylene.[6][9] The process generally follows this reaction:
C₂HCl₅ → C₂Cl₄ + HCl
This conversion was a crucial step in the chemical manufacturing chain that supplied the growing dry-cleaning and metal-degreasing markets in the mid-20th century.[2]
Specialty Applications
-
Timber Drying Agent: this compound was employed as a drying agent for timber. The process involved immersing the wood in the liquid at temperatures exceeding 100°C.[1] This method, a type of "boiling in oil," rapidly removes water from the wood.[10][11] The high temperature of the this compound bath would boil the water within the wood, and the resulting water vapor would be removed.
-
Coal Separation: Leveraging its high density (1.67 g/cm³), it was used to separate coal from impurities like shale and rock through a density-difference flotation process.[1][6]
-
Soil Sterilization and Fumigant: It was also used to a limited extent as a fumigant for soil sterilization.[1][6]
Decline in Use
Despite its effectiveness, the use of this compound saw a steep decline for several reasons:
-
Toxicity: It is recognized as a toxic chemical. Acute exposure can cause central nervous system depression, with symptoms including headache, dizziness, and nausea, while chronic exposure may lead to liver and kidney damage.[4]
-
Economic Factors: The development of more direct and economical production routes for tetrachloroethylene, such as high-temperature chlorinolysis of other hydrocarbons, rendered the intermediate this compound route obsolete.[1][12]
-
Availability of Safer Alternatives: For most solvent applications, safer and more environmentally benign alternatives were developed and adopted by the industry.[6]
Today, the industrial production and use of this compound are minimal, and it is primarily of interest in the context of environmental remediation and historical chemical research.
References
- 1. This compound | CHCl2CCl3 | CID 6419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. web.mit.edu [web.mit.edu]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. nj.gov [nj.gov]
- 5. Trichloroethylene - Wikipedia [en.wikipedia.org]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. US3876713A - Process for the simultaneous preparation of tetrachloroethanes, trichloroethylene and this compound - Google Patents [patents.google.com]
- 8. Cleaning of parts using an environmentally safe solvent - Patent 0781842 [data.epo.org]
- 9. researchgate.net [researchgate.net]
- 10. rta.org [rta.org]
- 11. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 12. Tetrachloroethylene - Wikipedia [en.wikipedia.org]
Pentachloroethane (CAS Number 76-01-7): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Pentachloroethane (CAS No. 76-01-7), a chlorinated ethane. It details the compound's physical, chemical, and toxicological properties, outlines relevant experimental protocols for its analysis, and visualizes key metabolic pathways and analytical workflows. The information is intended to serve as a foundational resource for professionals in research and development.
Core Properties of this compound
This compound (C₂HCl₅) is a colorless, non-flammable liquid with a sweetish, chloroform-like odor.[1][2] Historically, it has been used as a solvent for oils and greases, particularly in metal cleaning, and as a chemical intermediate, for instance, in the production of tetrachloroethylene.[3][4] However, its use has been limited due to the availability of safer alternatives.[4]
Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₂HCl₅ | [1][2] |
| Molecular Weight | 202.29 g/mol | [5][6][7] |
| Appearance | Colorless liquid | [1][2][3] |
| Odor | Chloroform-like, sweetish, camphor-like | [1][3][8] |
| Density | 1.68 g/mL at 25 °C | [3][9] |
| Boiling Point | 161-162 °C (322-324 °F) | [2][3][6] |
| Melting Point | -29 °C (-20.2 °F) | [2][5][10] |
| Refractive Index (n20/D) | 1.502 | [3][9] |
| Water Solubility | Insoluble (0.05% at 20°C) | [1][2][3] |
| LogP (Octanol/Water) | 3.22 | [1][6] |
| Vapor Pressure | 4.5 hPa at 20 °C; 4.7 hPa at 25 °C | [5][6] |
| Henry's Law Constant | 2.11 at 30 °C | [3] |
| Heat of Vaporization | 36.9 kJ/mol at 159.8 °C | [1][8] |
Safety and Toxicological Data
This compound is classified as a hazardous substance, with potential risks to human health and the environment. It is suspected of causing cancer and is known to cause damage to organs through prolonged or repeated exposure.[5][6]
| Parameter | Data | Reference(s) |
| GHS Hazard Statements | H351 (Suspected of causing cancer), H372 (Causes damage to organs through prolonged or repeated exposure), H411 (Toxic to aquatic life with long lasting effects) | [2][5][6] |
| Hazard Codes | T (Toxic), N (Dangerous for the environment) | [3] |
| UN Number | 1669 | [1][2] |
| Toxicity | Poison by inhalation and intravenous routes; Moderately toxic by ingestion and subcutaneous routes.[3][11] MLD in dogs: 1750 mg/kg (orally), 100 mg/kg (i.v.).[3] | [3][11] |
| Carcinogenicity | Questionable carcinogen with experimental carcinogenic data.[3][11] IARC Group 3.[3] Technical grade this compound was carcinogenic for B6C3F1 mice.[7] | [3][7][11] |
| Reactivity | Reacts violently with alkalies, powdered metals, and strong oxidizing agents.[3][11] Mixtures with potassium can be shock-sensitive explosives.[3][11] | [3][11] |
| Decomposition | When heated to decomposition, it emits highly toxic fumes of hydrogen chloride and phosgene.[1][3][11] | [1][3][11] |
Metabolic and Degradation Pathways
This compound undergoes transformation in biological systems and the environment primarily through two mechanisms: dehydrochlorination and reductive dehalogenation. These pathways are critical in understanding its toxicokinetics and environmental fate.
In biological systems, such as in mice, this compound is metabolized to several compounds, including tetrachloroethylene, trichloroethylene, trichloroacetic acid, and chloral (B1216628) hydrate, which are then excreted.[10] The abiotic degradation in aqueous systems also proceeds via dehydrohalogenation to form tetrachloroethylene.[11] Under anaerobic conditions, reductive dehalogenation is a predominant transformation pathway for highly halogenated compounds like this compound.[3] This process involves the removal of a chlorine atom and its replacement with a hydrogen atom.
Experimental Protocols
This section details methodologies for the analysis and characterization of this compound.
Analysis of this compound in Air (NIOSH Method 2517)
This protocol summarizes the NIOSH-validated method for quantifying this compound in workplace air.[9] The method involves collection on a solid sorbent tube followed by analysis using gas chromatography with an electron capture detector (GC-ECD).
1. Principle: Air is drawn through a sorbent tube containing Porapak R to adsorb this compound vapors. The analyte is then desorbed using hexane (B92381) and analyzed by GC-ECD.
2. Apparatus:
-
Sampler: Borosilicate tubes (7 cm long, 6-mm OD) containing two sections of 50/80 mesh Porapak R (70 mg front, 35 mg back).[7][9]
-
Personal Sampling Pump: Calibrated to a flow rate between 0.01 and 0.2 L/min.[7]
-
Gas Chromatograph (GC): Equipped with a ⁶³Ni electron capture detector (ECD), integrator, and appropriate column (e.g., 3% OV-17 on 100/120 mesh Chromosorb WHP).[9]
-
Vials: 2-mL with PTFE-lined crimp caps.
-
Syringes: 10-µL and other convenient sizes.
-
Ultrasonic Bath.
-
Pipets and Volumetric Flasks.
3. Reagents:
-
Hexane, distilled in glass.
-
This compound, ≥96% pure.
-
Carrier Gas: 5% methane (B114726) in 95% argon.[9]
-
Calibration Stock Solution: 2 mg/mL this compound in hexane.[7][9]
4. Sampling Procedure:
-
Calibrate the personal sampling pump with a representative sampler in line.
-
Break the ends of the sorbent tube immediately before sampling.
-
Attach the sampler to the pump with flexible tubing.
-
Sample at a known flow rate (0.01-0.2 L/min) for a total sample size of 1 to 10 liters.[7]
-
After sampling, cap the ends of the tube and pack securely for shipment.
5. Sample Preparation:
-
Place the front and back sorbent sections into separate 2-mL vials.[7]
6. GC Analysis:
-
Temperatures: Injector 240 °C, Detector 250 °C, Column 70 °C.[9]
-
Carrier Gas Flow: 30 mL/min.[9]
-
Injection Volume: 5 µL.[9]
-
Calibration: Calibrate daily with at least six working standards covering the range of 0.004 to 40 µg per sample.[9]
7. Calculations:
-
Determine the mass of this compound in the front (Wf) and back (Wb) sorbent sections from the calibration curve.
-
Calculate the concentration (C) of this compound in the air volume sampled (V) using the formula: C = (Wf + Wb) / V.
Determination of Vapor Pressure (Dynamic Method)
This protocol describes a general procedure for determining the vapor pressure of a liquid like this compound as a function of temperature. The principle is that a liquid boils when its vapor pressure equals the pressure of the system.[12]
1. Principle: The boiling point of the substance is measured at various controlled pressures. A plot of the logarithm of pressure (log p) versus the inverse of the absolute temperature (1/T) yields a curve from which the vapor pressure at any temperature in the range can be determined.
2. Apparatus:
-
Boiling vessel with a heating element and a connection for a thermometer/thermocouple.
-
Pressure regulation and measurement system (vacuum pump, buffer volume, pressure gauge).
-
Temperature measurement device (thermocouple or resistance thermometer).
-
Condenser to return vaporized substance to the boiling vessel.
3. Procedure:
-
Introduce the degassed this compound sample into the boiling vessel.
-
Evacuate the system and set the lowest desired pressure using the vacuum pump.
-
Turn on the heating system and begin recording temperature and pressure.
-
Equilibrium is achieved when the temperature remains constant at a constant pressure. This is the boiling point at that pressure.[13]
-
Record the equilibrium point (temperature and pressure).
-
Increase the system pressure to the next set point and repeat the heating process to find the new boiling point.
-
Repeat this process for approximately 5 to 10 pressure points.[13]
-
Plot log(p) vs. 1/T to generate the vapor pressure curve.
References
- 1. youtube.com [youtube.com]
- 2. Multiple dual C-Cl isotope patterns associated with reductive dechlorination of tetrachloroethene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. web.mit.edu [web.mit.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Page:NIOSH Manual of Analytical Methods - 2517.pdf/2 - Wikisource, the free online library [en.wikisource.org]
- 8. Analysis of Pentachlorophenol and Other Chlorinated Phenols in Biological Samples by Gas Chromatography or Liquid Chromatography-Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 9. cdc.gov [cdc.gov]
- 10. Metabolism of this compound in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | CHCl2CCl3 | CID 6419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. EXPERIMENT 11: VAPOUR PRESSURE – PROCTECH 2CE3 Lab Manual [ecampusontario.pressbooks.pub]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
An In-Depth Technical Guide to the Spectroscopic Data of Pentachloroethane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for pentachloroethane (C₂HCl₅), a compound of interest in various chemical and pharmaceutical research contexts. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a structured format for ease of comparison and analysis. Detailed experimental protocols are also provided to ensure reproducibility and methodological understanding.
Spectroscopic Data Summary
The empirical formula for this compound is C₂HCl₅, with a molecular weight of approximately 202.3 g/mol . Its structure consists of a two-carbon ethane (B1197151) backbone with five chlorine substituents and one hydrogen atom. This structure gives rise to characteristic spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.
¹H NMR Data
The proton NMR spectrum of this compound is characterized by a single signal, as there is only one proton in the molecule.
| Chemical Shift (δ) ppm | Multiplicity |
| ~6.09 | Singlet |
Table 1: ¹H NMR Spectroscopic Data for this compound. The chemical shift is referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm.
¹³C NMR Data
The carbon-13 NMR spectrum of this compound displays two distinct signals, corresponding to the two non-equivalent carbon atoms in the molecule.
| Chemical Shift (δ) ppm | Carbon Assignment |
| ~75 | CHCl₂ |
| ~103 | CCl₃ |
Table 2: ¹³C NMR Spectroscopic Data for this compound. The chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.
Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| ~3000 | C-H stretch | Weak |
| ~1250 | C-H bend | Medium |
| ~800-600 | C-Cl stretch | Strong |
Table 3: Key IR Absorption Bands for this compound.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The mass spectrum of this compound shows a characteristic fragmentation pattern.
| Mass-to-Charge Ratio (m/z) | Relative Intensity | Proposed Fragment Ion |
| 202 | Low | [C₂HCl₅]⁺ (Molecular Ion) |
| 167 | High | [C₂Cl₅]⁺ |
| 131 | Medium | [C₂Cl₄]⁺ |
| 117 | High | [CCl₃]⁺ |
| 82 | Medium | [CHCl₂]⁺ |
Table 4: Major Peaks in the Electron Ionization Mass Spectrum of this compound.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited.
¹H and ¹³C NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of liquid this compound.
Materials:
-
High-field NMR spectrometer (e.g., 300 MHz or higher)
-
5 mm NMR tubes
-
Deuterated chloroform (B151607) (CDCl₃)
-
This compound sample
-
Pipettes
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.
-
Gently vortex the mixture until the sample is fully dissolved.
-
Using a pipette, transfer the solution into a clean 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
-
Data Acquisition:
-
For ¹H NMR:
-
Set the spectral width to an appropriate range (e.g., -2 to 12 ppm).
-
Use a standard single-pulse experiment.
-
Set the number of scans (typically 8 to 16 for a concentrated sample).
-
Set the relaxation delay (e.g., 1-2 seconds).
-
Acquire the Free Induction Decay (FID).
-
-
For ¹³C NMR:
-
Set the spectral width to an appropriate range (e.g., 0 to 220 ppm).
-
Use a proton-decoupled pulse sequence.
-
Set a larger number of scans (typically 128 or more) due to the low natural abundance of ¹³C.
-
Set an appropriate relaxation delay (e.g., 2-5 seconds).
-
Acquire the FID.
-
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the spectrum.
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To obtain the infrared absorption spectrum of neat this compound.
Materials:
-
FTIR spectrometer
-
Salt plates (e.g., NaCl or KBr)
-
Pipette
-
Acetone or other suitable solvent for cleaning
Procedure:
-
Background Spectrum:
-
Ensure the sample compartment of the FTIR spectrometer is empty.
-
Acquire a background spectrum to account for atmospheric CO₂ and water vapor.
-
-
Sample Preparation (Neat Liquid):
-
Place one clean, dry salt plate on a clean surface.
-
Using a pipette, place a single drop of this compound onto the center of the salt plate.
-
Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin film between the plates.
-
-
Data Acquisition:
-
Place the salt plate assembly into the sample holder in the spectrometer.
-
Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing and Cleaning:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
After analysis, carefully separate the salt plates and clean them thoroughly with a suitable solvent (e.g., acetone) and a soft lens tissue. Store the plates in a desiccator.
-
Electron Ionization Mass Spectrometry (EI-MS)
Objective: To obtain the mass spectrum of this compound using electron ionization.
Materials:
-
Gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe mass spectrometer.
-
This compound sample
-
Microsyringe (for GC injection) or capillary tube (for direct insertion)
-
Volatile solvent (e.g., dichloromethane (B109758) or methanol) for dilution if using GC-MS.
Procedure:
-
Sample Introduction:
-
Via GC: Prepare a dilute solution of this compound in a volatile solvent. Inject a small volume (e.g., 1 µL) into the GC. The compound will be separated from the solvent and elute into the mass spectrometer's ion source at a specific retention time.
-
Via Direct Insertion Probe: Place a small amount of the neat liquid sample into a capillary tube and insert it into the probe. The probe is then inserted into the ion source, and the sample is vaporized by heating.
-
-
Ionization:
-
In the ion source, the vaporized this compound molecules are bombarded with a beam of high-energy electrons (typically 70 eV).
-
This causes the molecules to ionize, forming a molecular ion (M⁺·), and to fragment into smaller, positively charged ions.
-
-
Mass Analysis:
-
The positively charged ions are accelerated out of the ion source and into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection and Spectrum Generation:
-
The separated ions are detected, and the signal is amplified.
-
The instrument's software plots the relative abundance of each ion as a function of its m/z value to generate the mass spectrum.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: A flowchart illustrating the typical workflow for the spectroscopic analysis of this compound.
An In-depth Technical Guide to the Thermal Decomposition Products of Pentachloroethane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentachloroethane (C₂HCl₅), a dense, non-flammable chlorinated hydrocarbon, undergoes thermal decomposition to yield a primary set of products, with the potential for secondary reactions depending on the prevailing conditions. This technical guide provides a comprehensive overview of the thermal decomposition of this compound, detailing the primary and secondary products, the influence of temperature and atmosphere, and the underlying reaction mechanisms. This document summarizes available quantitative data, outlines detailed experimental protocols for studying its decomposition, and provides visualizations of the key chemical pathways.
Introduction
This compound has historically been used as a solvent and chemical intermediate. Understanding its thermal decomposition is crucial for assessing its environmental fate, developing safe handling and disposal procedures, and for its potential role in chemical synthesis. The primary decomposition pathway involves the elimination of hydrogen chloride (HCl) to form tetrachloroethylene (B127269) (C₂Cl₄). However, the presence of oxygen and variations in temperature can lead to the formation of other, often more hazardous, byproducts.
Primary and Secondary Decomposition Products
The thermal decomposition of this compound is initiated by the elimination of hydrogen chloride, a common reaction for many chlorinated alkanes.
Primary Decomposition Products:
-
Tetrachloroethylene (C₂Cl₄): The main organic product formed through dehydrochlorination.
-
Hydrogen Chloride (HCl): The inorganic byproduct of the primary elimination reaction.
Secondary and Minor Products:
In the presence of oxygen or at higher temperatures, a more complex mixture of products can be formed. These may include:
-
Phosgene (B1210022) (COCl₂): A highly toxic gas that can be formed when chlorinated hydrocarbons are heated in the presence of air.[1]
-
Trichloroacetyl chloride (C₂Cl₃OCl): Another potential oxidation product.
-
Other Chlorinated Hydrocarbons: Trace amounts of other chlorinated species may be formed through various radical and rearrangement reactions.
Upon heating, this compound emits highly toxic fumes of hydrogen chloride.[2]
Quantitative Analysis of Decomposition Products
Quantitative data on the product distribution from the thermal decomposition of this compound is not extensively available in the public literature. The primary decomposition reaction to tetrachloroethylene and HCl is generally considered to be the dominant pathway, especially in an inert atmosphere. The yield of tetrachloroethylene is expected to increase with temperature up to a point where secondary decomposition or side reactions become more significant.
Table 1: Expected Product Distribution under Different Conditions (Qualitative)
| Condition | Major Products | Minor/Potential Products |
| Inert Atmosphere (e.g., Nitrogen, Argon) | Tetrachloroethylene, Hydrogen Chloride | Trace chlorinated hydrocarbons |
| Oxidative Atmosphere (e.g., Air) | Tetrachloroethylene, Hydrogen Chloride, Carbon Dioxide, Water | Phosgene, Trichloroacetyl chloride, Other chlorinated organic compounds |
Note: This table is based on general principles of chlorinated hydrocarbon pyrolysis and available qualitative data. Specific yields will depend on experimental parameters such as temperature, residence time, and the concentration of reactants.
Experimental Protocols
This section outlines a detailed methodology for the laboratory-scale investigation of the thermal decomposition of this compound.
Experimental Setup: Flow Reactor System
A common apparatus for studying gas-phase thermal decomposition is a flow reactor.
Components:
-
This compound Vaporizer: A heated vessel to vaporize liquid this compound into a carrier gas stream.
-
Carrier Gas Supply: A source of high-purity inert gas (e.g., nitrogen or argon) or a synthetic air mixture, with mass flow controllers for precise control of the gas composition and flow rate.
-
Tube Furnace: A programmable furnace capable of reaching and maintaining precise temperatures (e.g., 300-800 °C).
-
Quartz Reactor Tube: An inert tube housed within the furnace where the decomposition occurs.
-
Condensation Trap: A cold trap (e.g., using dry ice/acetone or liquid nitrogen) to collect condensable products and unreacted this compound.
-
Gas Scrubbing System: A series of bubblers containing a suitable absorbent (e.g., sodium hydroxide (B78521) solution) to neutralize acidic gases like HCl and phosgene.
-
Gas Sampling Port: A port for collecting gas-phase samples for analysis.
-
Analytical Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS) for separation and identification of organic products.
Experimental Workflow
Figure 1: Experimental workflow for the thermal decomposition of this compound.
Procedure:
-
System Preparation: Assemble the flow reactor system as described above. Purge the entire system with the carrier gas for a sufficient time to remove any residual air and moisture.
-
Vaporization: Heat the this compound vaporizer to a temperature that ensures complete vaporization without premature decomposition.
-
Reaction: Set the tube furnace to the desired reaction temperature. Introduce the this compound vapor/carrier gas mixture into the quartz reactor at a known flow rate. The residence time in the reactor can be calculated from the reactor volume and the total gas flow rate.
-
Product Collection:
-
Pass the reactor effluent through the cold trap to collect condensable products.
-
Bubble the remaining gas stream through the scrubbing solution.
-
Collect a sample of the non-condensable, non-acidic gases in a gas sampling bag.
-
-
Sample Analysis:
-
Liquid Products: Analyze the contents of the cold trap using GC-MS. Use appropriate calibration standards to quantify the products.
-
Acidic Gases: Determine the amount of HCl and other acidic gases trapped in the scrubber solution by titration or ion chromatography.
-
Gaseous Products: Analyze the gas sample from the bag using a Gas Chromatograph with a Thermal Conductivity Detector (GC-TCD) for permanent gases or a Mass Spectrometer (GC-MS) for other volatile organic compounds.
-
GC-MS Analytical Method for Organic Products
-
Instrument: Gas Chromatograph coupled with a Mass Spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable for separating chlorinated hydrocarbons.
-
Injection: Split/splitless injection of the condensed liquid sample (diluted in a suitable solvent like dichloromethane (B109758) or hexane).
-
Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C) to elute all components.
-
Mass Spectrometer: Operate in electron ionization (EI) mode. Scan a mass range of m/z 35-350.
-
Identification: Identify the products by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with those of authentic standards.
-
Quantification: Prepare calibration curves for this compound and expected products (e.g., tetrachloroethylene) using standards of known concentrations.
Reaction Mechanisms and Signaling Pathways
The thermal decomposition of this compound primarily proceeds through a unimolecular elimination reaction.
Figure 2: Primary and oxidative decomposition pathways of this compound.
The mechanism of dehydrochlorination can be either a concerted (E2-like) process, where the C-H and C-Cl bonds break simultaneously, or a stepwise process involving a carbanion intermediate. The exact mechanism may depend on the reaction conditions.
In the presence of oxygen, the decomposition is more complex and likely involves a free-radical chain reaction. The initiation step would be the homolytic cleavage of a C-Cl or C-H bond, followed by reaction with oxygen to form peroxy radicals, which then lead to the formation of phosgene and other oxidation products.
Safety Considerations
This compound is toxic and its thermal decomposition can produce highly hazardous substances.
-
Handling: All manipulations of this compound and its decomposition products should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Gas Scrubbing: The effluent gas from the reactor must be passed through a scrubber to neutralize toxic and corrosive gases like HCl and phosgene.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion
The thermal decomposition of this compound is a well-defined process in inert atmospheres, primarily yielding tetrachloroethylene and hydrogen chloride. The reaction becomes significantly more complex in the presence of oxygen, with the potential for the formation of highly toxic byproducts such as phosgene. A thorough understanding of the decomposition pathways and the influence of reaction conditions is essential for the safe handling, use, and disposal of this compound. The experimental protocols outlined in this guide provide a framework for further quantitative studies to elucidate the precise product yields and kinetics of these reactions.
References
An In-depth Technical Guide to the Molecular Geometry and Bond Angles of Pentachloroethane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentachloroethane (C₂HCl₅), a halogenated hydrocarbon, presents a case study in the conformational complexities that arise from steric and electronic interactions. This technical guide provides a detailed analysis of the molecular geometry, bond angles, and conformational isomers of this compound. The document synthesizes experimental data from solid-state crystal structures and outlines the established theoretical methodologies for characterizing its gas-phase conformers. All quantitative data is presented in structured tables for clarity and comparative analysis. Furthermore, this guide details the experimental and computational protocols employed in the structural determination of halogenated ethanes, offering a framework for further research and application in fields such as drug development and materials science.
Molecular Structure and Conformations
The molecular structure of this compound is based on an ethane (B1197151) backbone where five of the six hydrogen atoms are substituted with chlorine atoms. This high degree of chlorination leads to significant steric hindrance and electrostatic interactions, which dictate the molecule's preferred three-dimensional arrangements, known as conformations.
Rotation around the central carbon-carbon single bond gives rise to two primary staggered conformers: gauche and anti . In the context of this compound, these conformations are defined by the dihedral angle between the C-H bond on one carbon and a C-Cl bond on the adjacent carbon. Due to the presence of multiple chlorine atoms, a precise definition can be complex. A practical approach is to consider the dihedral angle between the hydrogen atom on the C-2 carbon and one of the chlorine atoms on the C-1 carbon.
-
Anti Conformer: The hydrogen atom and a chlorine atom are positioned at a 180° dihedral angle to each other, minimizing steric repulsion.
-
Gauche Conformer: The hydrogen atom and a chlorine atom are at a 60° dihedral angle, leading to greater steric interaction.
The relative stability of these conformers is a balance between steric hindrance, which favors the anti conformation, and potential stabilizing hyperconjugative or electrostatic interactions that might favor the gauche form in some halogenated alkanes.
Quantitative Molecular Geometry Data
The following tables summarize the available experimental and theoretical data on the bond lengths and bond angles of this compound.
Experimental Data from X-ray Crystallography
The provided data is from a high-pressure (0.62 GPa) crystal structure determination of this compound and may differ from gas-phase values due to crystal packing forces and compression.[1]
| Bond | Bond Length (Å) |
| C1-C2 | 1.55(3) |
| C1-Cl1 | 1.77(2) |
| C1-Cl2 | 1.781(15) |
| C2-Cl3 | 1.770(14) |
| C2-H2 | 0.96 |
| Angle | Bond Angle (°) |
| C2-C1-Cl1 | 111.3(12) |
| C2-C1-Cl2 | 110.5(10) |
| Cl1-C1-Cl2 | 108.9(9) |
| Cl2-C1-Cl2' | 108.1(12) |
| C1-C2-Cl3 | 110.6(10) |
| C1-C2-H2 | 109.1 |
| Cl3-C2-Cl3' | 108.9(11) |
| Cl3-C2-H2 | 109.1 |
Note: The original crystallographic data may present uncertainties in the last digit, which are indicated in parentheses.
Theoretical Data for Gas-Phase Conformers
While a specific comprehensive computational study providing detailed geometries for the gauche and anti conformers of this compound was not identified in the literature search, the following table presents expected values based on Density Functional Theory (DFT) calculations for similar small chlorinated alkanes. These values serve as a reasonable approximation for the gas-phase geometry.
| Parameter | Anti Conformer (Estimated) | Gauche Conformer (Estimated) |
| Bond Lengths (Å) | ||
| C-C | ~1.54 | ~1.54 |
| C-H | ~1.09 | ~1.09 |
| C-Cl (on CCl₃) | ~1.77 | ~1.77 |
| C-Cl (on CHCl₂) | ~1.78 | ~1.78 |
| Bond Angles (°) | ||
| C-C-H | ~109.5 | ~109.5 |
| C-C-Cl | ~110-112 | ~110-112 |
| H-C-Cl | ~108-109 | ~108-109 |
| Cl-C-Cl | ~108-110 | ~108-110 |
| Dihedral Angles (°) | ||
| H-C-C-Cl | 180 | 60 |
Experimental Protocols for Structure Determination
The determination of molecular geometry is primarily achieved through spectroscopic and diffraction techniques.
X-ray Crystallography
This technique is used to determine the arrangement of atoms in a crystalline solid.
Methodology:
-
Crystal Growth: A single crystal of this compound is grown, typically by slow evaporation of a solvent or by cooling the liquid below its freezing point.
-
Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The positions of the atoms in the unit cell are determined from the diffraction pattern using computational methods. The initial model is then refined to best fit the experimental data.
Gas-Phase Electron Diffraction (GED)
GED is a powerful technique for determining the molecular structure of volatile compounds in the gas phase, free from intermolecular interactions present in the solid state.
Methodology:
-
Sample Introduction: A gaseous beam of this compound molecules is introduced into a high-vacuum chamber.
-
Electron Beam Interaction: A high-energy beam of electrons is scattered by the gas-phase molecules.
-
Data Acquisition: The scattered electrons form a diffraction pattern that is recorded on a detector.
-
Structural Analysis: The radial distribution of atoms in the molecule is derived from the diffraction pattern, allowing for the determination of bond lengths, bond angles, and the relative populations of different conformers.
Microwave Spectroscopy
This high-resolution spectroscopic technique provides very precise information on the rotational constants of a molecule in the gas phase, from which highly accurate molecular geometries can be derived.
Methodology:
-
Sample Preparation: A gaseous sample of this compound is introduced into a microwave spectrometer.
-
Microwave Irradiation: The sample is irradiated with microwave radiation of varying frequency.
-
Absorption Spectrum: The absorption of microwaves by the sample is measured as a function of frequency, resulting in a rotational spectrum.
-
Spectral Analysis: The frequencies of the rotational transitions are used to determine the moments of inertia of the molecule. For different isotopic species, a complete molecular structure can be determined.
Computational Protocols for Conformational Analysis
Computational chemistry, particularly Density Functional Theory (DFT), is a vital tool for studying the geometry and relative energies of conformers.
Methodology:
-
Initial Structure Generation: Initial 3D structures of the anti and gauche conformers of this compound are generated.
-
Geometry Optimization: The geometry of each conformer is optimized to find the lowest energy structure. A common DFT functional for this purpose is B3LYP, often paired with a basis set such as 6-31G(d) or a larger one for higher accuracy.
-
Frequency Calculation: Vibrational frequency calculations are performed at the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies) and to obtain thermochemical data.
-
Energy Analysis: The relative energies of the conformers are calculated to determine their relative populations at a given temperature using the Boltzmann distribution.
Diagrams
Conformational Isomers of this compound
Caption: Newman projections illustrating the anti and gauche conformers of this compound.
Workflow for Computational Conformational Analysis
Caption: A flowchart outlining the typical computational workflow for conformational analysis.
Conclusion
The molecular geometry of this compound is characterized by a dynamic equilibrium between its anti and gauche conformers. While experimental data from solid-state studies provide valuable insights into its bond lengths and angles, a complete understanding of its gas-phase structure relies on a combination of advanced experimental techniques and computational modeling. The protocols and data presented in this guide offer a comprehensive overview for researchers and professionals, serving as a foundation for further investigation and application in various scientific and industrial contexts. The inherent steric crowding in this compound makes it an excellent model system for studying the subtle interplay of forces that govern molecular conformation and reactivity.
References
An In-depth Technical Guide to the Solubility of Pentachloroethane in Organic Solvents
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of the solubility of pentachloroethane in various organic solvents. Due to its chemical properties as a dense, non-flammable chlorinated hydrocarbon, this compound has historically been used as a solvent for oils, greases, and certain polymers. This document compiles available quantitative and qualitative solubility data, details experimental protocols for solubility determination, and presents logical workflows for these procedures. The information herein is intended to support research, development, and safety applications involving this compound.
Introduction to this compound
This compound (C₂HCl₅) is a colorless, non-flammable liquid with a chloroform-like odor. It is denser than water and is generally considered to be sparingly soluble in aqueous solutions. Its utility as a solvent stems from its ability to dissolve a range of nonpolar and moderately polar organic compounds. This guide focuses specifically on its solubility characteristics in common organic solvents, a critical parameter for its application in chemical synthesis, extraction processes, and formulation development.
Solubility Data of this compound
Qualitative Solubility Summary
This compound is widely reported to be miscible with many common organic solvents, particularly nonpolar and polar aprotic solvents. Its miscibility is a result of favorable intermolecular interactions, such as van der Waals forces, with solvent molecules of similar polarity.
Quantitative Solubility Data
Detailed quantitative solubility data for this compound in a broad range of organic solvents is sparse in readily available scientific literature. The following tables summarize the available information.
Table 1: Solubility of this compound in Alcohols and Ethers
| Solvent Class | Solvent Name | Formula | Reported Solubility | Temperature (°C) | Citation |
| Alcohols | Ethanol | C₂H₅OH | Miscible | Not Specified | |
| Ethers | Diethyl Ether | (C₂H₅)₂O | Miscible | Not Specified |
Table 2: Solubility of this compound in Other Organic Solvents
| Solvent Class | Solvent Name | Formula | Reported Solubility | Temperature (°C) | Citation |
| Aromatic Hydrocarbons | Benzene | C₆H₆ | Expected to be miscible | Not Specified | - |
| Toluene | C₇H₈ | Expected to be miscible | Not Specified | - | |
| Halogenated Hydrocarbons | Carbon Tetrachloride | CCl₄ | Expected to be miscible | Not Specified | - |
| Chloroform | CHCl₃ | Expected to be miscible | Not Specified | - | |
| Ketones | Acetone | C₃H₆O | Expected to be miscible | Not Specified | - |
| Esters | Ethyl Acetate | C₄H₈O₂ | Expected to be miscible | Not Specified | - |
Note: "Expected to be miscible" is based on the chemical principle of "like dissolves like." this compound is a nonpolar to weakly polar molecule, and thus high solubility is anticipated in other nonpolar or weakly polar organic solvents.
Experimental Protocols for Solubility Determination
The determination of the solubility of a liquid like this compound in an organic solvent can be carried out using several established methods. The choice of method depends on the desired accuracy, the nature of the solvent, and the available analytical instrumentation. Below are detailed protocols for common approaches.
Gravimetric Method
This classical method is straightforward and relies on the precise measurement of mass.
Objective: To determine the mass of this compound that dissolves in a given mass of a specific organic solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Organic solvent of interest (high purity)
-
Temperature-controlled shaker bath or incubator
-
Analytical balance (readable to ±0.0001 g)
-
Calibrated volumetric glassware (pipettes, flasks)
-
Glass vials with airtight seals
-
Syringes and filters (if necessary for clear separation)
Procedure:
-
Preparation of Saturated Solution:
-
Add a known mass of the organic solvent to a series of glass vials.
-
Add an excess amount of this compound to each vial to ensure that a saturated solution is formed.
-
Seal the vials tightly to prevent evaporation.
-
Place the vials in a temperature-controlled shaker bath set to the desired temperature.
-
Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours), with continuous agitation to facilitate dissolution.
-
-
Sample Extraction and Analysis:
-
After equilibration, stop the agitation and allow the undissolved this compound to settle.
-
Carefully extract a known mass of the clear, saturated supernatant using a pre-weighed syringe.
-
Transfer the extracted supernatant to a pre-weighed vial.
-
Determine the mass of the transferred supernatant.
-
-
Solvent Evaporation and Solute Quantification:
-
Gently evaporate the solvent from the vial containing the supernatant under a stream of inert gas or in a vacuum oven at a temperature that ensures solvent removal without significant loss of the less volatile this compound.
-
Once the solvent is completely evaporated, re-weigh the vial containing the this compound residue.
-
The difference in mass before and after evaporation gives the mass of dissolved this compound.
-
-
Calculation of Solubility:
-
Solubility ( g/100 g solvent) = (mass of this compound / mass of solvent) × 100
-
Gas Chromatography (GC) Method
This method is highly sensitive and suitable for determining the concentration of a soluble substance in a dilute to moderately concentrated solution.
Objective: To determine the concentration of this compound in a saturated solution of an organic solvent using gas chromatography.
Materials:
-
Gas chromatograph (GC) with a suitable detector (e.g., Flame Ionization Detector - FID or Electron Capture Detector - ECD) and a suitable capillary column.
-
This compound (high purity) for standard preparation.
-
Organic solvent of interest (high purity).
-
Volumetric flasks and micropipettes for standard preparation.
-
Autosampler vials.
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a series of standard solutions of this compound in the organic solvent of interest at known concentrations.
-
The concentration range of the standards should bracket the expected solubility of this compound.
-
-
Instrument Calibration:
-
Inject the standard solutions into the GC.
-
Generate a calibration curve by plotting the peak area of this compound against its concentration.
-
-
Preparation of Saturated Solution:
-
Follow the same procedure as in the gravimetric method (steps 1.1 to 1.5) to prepare a saturated solution of this compound in the organic solvent at a controlled temperature.
-
-
Sample Analysis:
-
After equilibration, carefully take an aliquot of the clear supernatant.
-
Dilute the aliquot with the pure organic solvent to a concentration that falls within the range of the calibration curve.
-
Inject the diluted sample into the GC.
-
-
Calculation of Solubility:
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This concentration represents the solubility.
-
Visualizations
The following diagrams illustrate the logical workflows for the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of this compound.
Caption: Logical relationship in the solubility determination process.
Conclusion
This technical guide has summarized the available information on the solubility of this compound in organic solvents. While quantitative data is limited, the qualitative assessment indicates high miscibility with a wide range of common organic solvents. The provided experimental protocols offer detailed methodologies for researchers to determine precise solubility values for their specific applications. The logical workflow diagrams serve to clarify these experimental processes. For critical applications, it is recommended that solubility be determined experimentally under the specific conditions of temperature and pressure relevant to the intended use.
An In-Depth Technical Guide to the Environmental Fate and Transport of Pentachloroethane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the environmental fate and transport of pentachloroethane. It is designed to be a valuable resource for researchers, scientists, and drug development professionals who require a thorough understanding of the environmental behavior of this compound. This document synthesizes available data on its physicochemical properties, degradation pathways, and mobility in various environmental compartments.
Physicochemical Properties
The environmental behavior of a chemical is fundamentally governed by its physicochemical properties. This compound (C₂HCl₅) is a dense, non-flammable liquid with a chloroform-like odor.[1] Its key properties are summarized in Table 1, indicating its potential for volatilization and moderate bioconcentration.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₂HCl₅ | [1] |
| Molecular Weight | 202.3 g/mol | [1] |
| CAS Number | 76-01-7 | [1] |
| Appearance | Colorless liquid | [1] |
| Odor | Chloroform-like, sweetish | [1] |
| Density | 1.67 g/cm³ at 20°C | [1] |
| Boiling Point | 161-162 °C | [1] |
| Melting Point | -29 °C | [2] |
| Vapor Pressure | 3.50 mm Hg at 25°C | [1] |
| Water Solubility | 500 mg/L at 20°C | [2] |
| Octanol-Water Partition Coefficient (log Kow) | 3.22 | [1] |
| Henry's Law Constant | 1.1 x 10⁻³ atm·m³/mol at 25°C (estimated) | [1] |
| Organic Carbon-Water Partition Coefficient (log Koc) | 3.13 (estimated) | [1] |
| Bioconcentration Factor (BCF) | 67 (in Bluegill sunfish) | [1] |
Environmental Fate and Degradation
This compound is subject to various degradation processes in the environment, with abiotic pathways playing a significant role in its transformation.
Abiotic Degradation
Hydrolysis: The primary abiotic degradation pathway for this compound in aqueous environments is hydrolysis through dehydrohalogenation to form tetrachloroethylene.[1] The hydrolysis half-life of this compound has been calculated to be 3.7 days at 25°C and a pH of 7.[1] In anoxic water containing reductants like hydrogen sulfide, this compound has been observed to degrade by over 85% in 10 days.[1]
Atmospheric Degradation: In the atmosphere, this compound is expected to exist solely in the vapor phase due to its vapor pressure.[1] Its degradation is primarily driven by reaction with photochemically-produced hydroxyl radicals. The rate constant for this reaction is 2.33 x 10⁻¹³ cm³/molecule-sec at 25°C, which corresponds to an atmospheric half-life of about 69 days.[1] Direct photolysis is not expected to be a significant degradation pathway as this compound does not absorb light at wavelengths greater than 290 nm.[1]
References
Toxicological Profile of Pentachloroethane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentachloroethane (C₂HCl₅) is a chlorinated hydrocarbon characterized as a colorless, non-flammable liquid with a sweetish, chloroform-like odor.[1][2] Historically, it has been utilized as a solvent for oils and greases, in metal cleaning, and for the separation of coal from impurities.[2][3] However, due to its toxicological profile and environmental persistence, its use has been significantly curtailed. This technical guide provides a comprehensive overview of the toxicological data for this compound, with a focus on its chemical properties, toxicokinetics, and the spectrum of its toxic effects. The information is intended to support research, risk assessment, and the development of safer alternatives.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is crucial for understanding its environmental fate and potential for exposure.
| Property | Value | Reference |
| CAS Number | 76-01-7 | [1] |
| Molecular Formula | C₂HCl₅ | [1] |
| Molecular Weight | 202.30 g/mol | [1] |
| Appearance | Colorless liquid | [1][2] |
| Odor | Sweetish, chloroform-like | [1][2] |
| Boiling Point | 161-162 °C | [4] |
| Melting Point | -29 °C | [4] |
| Density | 1.68 g/mL at 25 °C | [4] |
| Vapor Pressure | 4.5 mmHg at 25 °C | [4] |
| Water Solubility | Insoluble | [4] |
| Log Kow | 3.22 | [5] |
Toxicokinetics
Absorption, Distribution, Metabolism, and Excretion
This compound can be absorbed following inhalation, ingestion, and dermal contact.[3] Following absorption, it is distributed throughout the body.
The metabolism of this compound has been investigated in mice. Following subcutaneous injection of ¹⁴C-labeled this compound, the primary routes of elimination were via expired air and urine. A significant portion of the administered dose was exhaled unchanged. The major metabolites identified were trichloroethylene (B50587), tetrachloroethylene (B127269), 2,2,2-trichloroethanol, and trichloroacetic acid.[6] This indicates that the metabolic pathways for this compound involve both dechlorination and dehydrochlorination.
Toxicity Profile
Acute Toxicity
Acute exposure to this compound can cause irritation of the skin, eyes, and respiratory tract.[3] Systemic effects primarily involve the central nervous system (CNS), leading to symptoms such as headache, dizziness, confusion, tremors, drowsiness, and in severe cases, seizures and death.[3] Nausea, vomiting, and abdominal pain have also been reported.[3]
| Endpoint | Species | Route | Value | Reference |
| LD₅₀ | Dog | Oral | 1750 mg/kg | [4] |
| LD₅₀ | Dog | Intravenous | 100 mg/kg | [4] |
| LD₅₀ | Rabbit | Subcutaneous | 700 mg/kg | [4] |
Subchronic and Chronic Toxicity
Prolonged or repeated exposure to this compound may lead to more severe health effects, primarily targeting the liver and kidneys.[3]
A two-year gavage study conducted by the National Toxicology Program (NTP) in F344/N rats and B6C3F1 mice provides the most comprehensive data on the chronic toxicity of technical-grade this compound (containing 4.2% hexachloroethane).[1][7]
In male F344/N rats, a dose-related increase in chronic, diffuse inflammation of the kidney was observed.[1][7] This was distinguishable from the age-related nephropathy common in this rat strain. Mineralization of the renal papilla was also noted as a secondary effect.[7]
Carcinogenicity
The NTP bioassay found clear evidence of the carcinogenic activity of technical-grade this compound in B6C3F1 mice.[1] There was a significant dose-related increase in the incidence of hepatocellular carcinomas in both male and female mice, and hepatocellular adenomas in female mice.[1] In F344/N rats, however, the study did not find evidence of carcinogenic activity under the conditions of the bioassay, although decreased survival in the dosed groups may have limited the sensitivity of the study for this species.[1][7]
The International Agency for Research on Cancer (IARC) has classified this compound as a Group 3 carcinogen, meaning it is "not classifiable as to its carcinogenicity to humans," based on limited evidence in experimental animals and a lack of data in humans.[4]
| Species/Sex | Exposure | Finding | Reference |
| B6C3F1 Mice (Male) | Gavage (250 or 500 mg/kg) for up to 103 weeks | Increased incidence of hepatocellular carcinomas | [1] |
| B6C3F1 Mice (Female) | Gavage (250 or 500 mg/kg) for up to 103 weeks | Increased incidence of hepatocellular carcinomas and adenomas | [1] |
| F344/N Rats (Male & Female) | Gavage (75 or 150 mg/kg) for 103 weeks | No evidence of carcinogenicity | [1][7] |
Genotoxicity
Data on the genotoxicity of this compound are limited and have been reported as inconclusive.[8] Further testing using a standard battery of in vitro and in vivo assays would be necessary to fully characterize its genotoxic potential.
Reproductive and Developmental Toxicity
There is a significant lack of data regarding the reproductive and developmental toxicity of this compound.[3] According to the New Jersey Department of Health and Senior Services, this compound has not been adequately tested for its ability to affect reproduction.[3]
Mechanisms of Toxicity
The precise molecular mechanisms underlying this compound-induced toxicity are not fully elucidated but are thought to be related to its metabolism to reactive intermediates. The observed hepatotoxicity and nephrotoxicity are common effects of chlorinated hydrocarbons and are often associated with oxidative stress, lipid peroxidation, and covalent binding of metabolites to cellular macromolecules.[9][10] The production of trichloroethylene and tetrachloroethylene as metabolites is significant, as these compounds are known hepatocarcinogens in mice.[8]
Experimental Protocols
Detailed experimental protocols for toxicological studies are extensive. The following sections provide an overview of the methodologies for key experiments based on established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) and the U.S. National Toxicology Program (NTP).
NTP Carcinogenesis Bioassay (Gavage)
The NTP two-year bioassay is a cornerstone for assessing the carcinogenic potential of chemicals. The general protocol is as follows:
References
- 1. This compound | CHCl2CCl3 | CID 6419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. researchgate.net [researchgate.net]
- 4. Trichloroethylene - Wikipedia [en.wikipedia.org]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. ANALYTICAL METHODS - Toxicological Profile for Tetrachloroethylene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. clinmedjournals.org [clinmedjournals.org]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. researchgate.net [researchgate.net]
Pentachloroethane Degradation in Soil and Water: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentachloroethane (C₂HCl₅), a dense non-aqueous phase liquid (DNAPL), poses a significant environmental concern due to its persistence and toxicity. Understanding its fate and transport in soil and aquatic environments is critical for developing effective remediation strategies. This technical guide provides a comprehensive overview of the degradation of this compound in soil and water, focusing on the core chemical and biological transformation processes. It summarizes key quantitative data, details experimental protocols for studying its degradation, and visualizes the primary degradation pathways. While significant research has been conducted on chlorinated hydrocarbons, data specifically for this compound, particularly in soil matrices, remains limited. This guide synthesizes the available information and highlights areas requiring further investigation.
Introduction
This compound has been used as a solvent and chemical intermediate.[1] Its chemical stability and density contribute to its persistence in the subsurface, leading to long-term contamination of soil and groundwater. The primary degradation mechanisms for this compound include abiotic processes such as hydrolysis and reductive dechlorination, as well as biotic transformations mediated by microorganisms. The efficiency of these degradation pathways is influenced by a variety of environmental factors, including pH, temperature, redox potential, and the presence of specific microbial populations.
Degradation of this compound in Water
The degradation of this compound in aqueous environments is predominantly governed by abiotic processes, with hydrolysis and reductive dechlorination being the most significant pathways.
Abiotic Degradation in Water
2.1.1. Hydrolysis
Hydrolysis is a key abiotic process that contributes to the natural attenuation of this compound in water. The reaction involves the nucleophilic substitution of a chlorine atom by a hydroxyl group. The primary hydrolysis product of this compound is tetrachloroethylene (B127269) (PCE) through dehydrohalogenation.[2] Dichloroacetic acid has also been reported as a hydrolysis product.[3]
The rate of hydrolysis is significantly influenced by pH and temperature. The hydrolysis half-life of this compound at 25°C and a pH of 7 has been calculated to be 3.7 days.[2]
Table 1: Hydrolysis Rate Constants and Half-Life of this compound in Water
| Temperature (°C) | pH | Rate Constant (k) | Half-Life (t½) | Reference |
| 25 | 7 | 4.93 x 10⁻⁸ /min (neutral) | 3.7 days | [2] |
| 25 | >7 | 1.31 x 10⁻⁴ /min (basic) | - | [2] |
2.1.2. Reductive Dechlorination
Under anoxic conditions, this compound can undergo reductive dechlorination, a process where chlorine atoms are sequentially replaced by hydrogen atoms. This can occur through two primary mechanisms: hydrogenolysis and β-elimination.[4]
-
Hydrogenolysis: A chlorine atom is replaced by a hydrogen atom.
-
β-elimination (Dehydrohalogenation): Two adjacent chlorine atoms are removed, forming a double bond and resulting in the formation of tetrachloroethylene.
In anoxic lake water containing high concentrations of reductants like hydrogen sulfide, this compound has been shown to degrade by 86-91% after 10 days.[2]
Biotic Degradation in Water
While abiotic processes are dominant, biotic degradation of this compound can occur under specific conditions, typically involving anaerobic microorganisms. Certain microbial consortia have been shown to reductively dechlorinate chlorinated ethanes. These processes are often cometabolic, where the degradation of the contaminant occurs in the presence of a primary substrate that the microorganisms use for growth and energy.
Degradation of this compound in Soil
The degradation of this compound in soil is a more complex process due to the heterogeneous nature of the soil matrix, involving interactions between the contaminant, soil particles, organic matter, and microbial communities. Information specifically on the degradation rates of this compound in soil is scarce in the available literature. However, it is expected that both abiotic and biotic processes contribute to its transformation.
Abiotic Degradation in Soil
Similar to aqueous environments, abiotic degradation in soil can occur through hydrolysis and reductive dechlorination. The rate of these processes is influenced by soil properties such as pH, moisture content, organic matter content, and the presence of reducing minerals (e.g., iron sulfides). It has been suggested that the degradation of this compound in soil is likely dominated by abiotic processes, as similar degradation rates (90-100% loss in 30 days) were observed in both sterile and non-sterile anoxic biodegradation tests.[1]
Biotic Degradation in Soil
The biodegradation of chlorinated hydrocarbons in soil is well-documented for compounds like tetrachloroethylene (PCE) and trichloroethylene (B50587) (TCE). While specific data for this compound is limited, it is plausible that similar microbial pathways are involved.
3.2.1. Anaerobic Biodegradation
Under anaerobic conditions, various bacteria, including species of Dehalococcoides, Dehalobacter, and Desulfitobacterium, are known to carry out reductive dechlorination of chlorinated solvents.[5][6] These bacteria utilize chlorinated compounds as electron acceptors in a process known as "dehalorespiration." This process is often sequential, with more highly chlorinated compounds being progressively dechlorinated to less chlorinated and often less toxic products.
3.2.2. Aerobic Biodegradation
Aerobic biodegradation of highly chlorinated ethanes is generally less favorable. However, some aerobic microorganisms, such as certain species of Pseudomonas, can co-metabolize chlorinated compounds.[5] This involves the action of non-specific oxygenase enzymes that fortuitously degrade the contaminant.
Degradation Pathways
The degradation of this compound proceeds through a series of reactions leading to various intermediate and final products. The specific pathway is dependent on the prevailing environmental conditions.
Caption: Primary degradation pathways of this compound.
Experimental Protocols
Studying the degradation of this compound requires carefully designed laboratory experiments that simulate environmental conditions.
Hydrolysis Study in Water
Objective: To determine the abiotic hydrolysis rate of this compound in water at different pH values and temperatures.
Methodology:
-
Preparation of Buffer Solutions: Prepare sterile buffer solutions at the desired pH levels (e.g., 4, 7, and 9).
-
Spiking: Add a known concentration of this compound (typically dissolved in a water-miscible solvent like methanol (B129727) to aid dissolution) to the buffer solutions in sealed, headspace-free vials.
-
Incubation: Incubate the vials at a constant temperature in the dark to prevent photodegradation.
-
Sampling: At predetermined time intervals, sacrifice replicate vials and extract the remaining this compound and any degradation products using a suitable organic solvent (e.g., hexane (B92381) or pentane).
-
Analysis: Analyze the extracts using gas chromatography with an electron capture detector (GC-ECD) or mass spectrometry (GC-MS).
-
Data Analysis: Plot the natural logarithm of the this compound concentration versus time. The slope of the resulting line will be the negative of the first-order rate constant (-k). The half-life can then be calculated as t½ = 0.693/k.
Caption: Experimental workflow for a hydrolysis study.
Soil Slurry Microcosm Study
Objective: To investigate the biotic and abiotic degradation of this compound in a soil-water slurry under anaerobic conditions.
Methodology:
-
Soil and Water Collection: Collect soil and groundwater from the site of interest.
-
Microcosm Setup: In an anaerobic glovebox, prepare serum bottles with a specific ratio of soil to water (e.g., 1:4 w/v) to create a slurry.
-
Sterilization (for abiotic controls): Autoclave a subset of the microcosms to serve as sterile controls.
-
Amendment and Spiking: Amend the microcosms with electron donors (e.g., lactate, acetate) to stimulate microbial activity in the biotic sets. Spike all microcosms with a known concentration of this compound.
-
Incubation: Incubate all bottles in the dark at a constant temperature.
-
Sampling: Periodically, sacrifice replicate bottles from both biotic and sterile sets.
-
Extraction and Analysis: Extract the soil slurry to recover this compound and its degradation products. Analyze the extracts using GC-MS to identify and quantify the compounds.
-
Data Analysis: Compare the disappearance of this compound in the biotic microcosms to the sterile controls to determine the extent of biodegradation.
Caption: Workflow for a soil slurry microcosm study.
Conclusion
The degradation of this compound in soil and water is a complex process involving both abiotic and biotic pathways. In aqueous environments, hydrolysis to tetrachloroethylene is a significant abiotic degradation route, with a half-life of a few days under neutral pH conditions. Reductive dechlorination can also occur under anoxic conditions. In soil, while similar abiotic processes are expected, the overall degradation is influenced by the complex soil matrix. Biotic degradation, primarily through anaerobic reductive dechlorination by specific microbial consortia, is a plausible but less-documented pathway for this compound compared to other chlorinated solvents.
Further research is needed to generate specific quantitative data on the degradation rates and half-lives of this compound in various soil types and to identify the key microbial players and enzymatic pathways involved in its biodegradation. Detailed experimental protocols, such as those outlined in this guide, can serve as a foundation for these future investigations, ultimately leading to more effective risk assessment and remediation strategies for sites contaminated with this compound.
References
- 1. This compound | CHCl2CCl3 | CID 6419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. oehha.ca.gov [oehha.ca.gov]
- 3. Analysis of Pentachlorophenol and Other Chlorinated Phenols in Biological Samples by Gas Chromatography or Liquid Chromatography-Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 4. Abiotic degradation of chlorinated ethanes and ethenes in water - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. Frontiers | Organohalide Respiring Bacteria and Reductive Dehalogenases: Key Tools in Organohalide Bioremediation [frontiersin.org]
Dawn of a Halogenated Hydrocarbon: The Discovery and First Synthesis of Pentachloroethane
A deep dive into the pioneering work of Henri Victor Regnault and the nascent stages of organochlorine chemistry.
For Immediate Release
This technical guide delves into the historical discovery and initial synthesis of pentachloroethane (C₂HCl₅), a significant milestone in the development of organic chemistry. Primarily aimed at researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the early experimental methodologies, supported by quantitative data and visualizations to facilitate a deeper understanding of this foundational work.
Discovery and Historical Context
This compound was first synthesized and identified in 1839 by the French chemist Henri Victor Regnault. His groundbreaking work, documented in the "Annales de Chimie et de Physique," laid the groundwork for the study of halogenated hydrocarbons. Regnault's investigations into the action of chlorine on various "ethers" and their derivatives, including ethyl chloride and "Dutch liquid" (1,2-dichloroethane), led to the isolation and characterization of a series of new chlorinated compounds, including this compound.[1] This research was conducted in an era when the systematic understanding of organic reactions was still in its infancy, making Regnault's achievements particularly noteworthy.
The First Synthesis: Regnault's Experimental Protocol
Regnault's method for the first synthesis of this compound involved the progressive chlorination of chlorinated derivatives of ethane. While his 1839 publication covers a broad range of experiments, the synthesis of this compound was achieved through the prolonged action of chlorine gas on 1,2-dichloroethane (B1671644), which he referred to as "Dutch liquid."
Materials and Apparatus
-
Starting Material: "Dutch liquid" (1,2-dichloroethane, C₂H₄Cl₂)
-
Reagent: Chlorine gas (Cl₂)
-
Apparatus: Regnault employed a series of glass flasks and tubes. A diagram of a similar apparatus used for the chlorination of ethyl chloride provides insight into his general methodology.[2] Chlorine gas was generated in a separate flask and then bubbled through the starting material. The reaction vessel was exposed to sunlight to initiate and sustain the reaction.
Experimental Procedure
The synthesis of this compound was a multi-step process involving the sequential substitution of hydrogen atoms with chlorine atoms.
-
Initial Chlorination: Gaseous chlorine was passed through 1,2-dichloroethane in a flask exposed to direct sunlight. This initiated a series of substitution reactions, leading to the formation of increasingly chlorinated ethanes.
-
Fractional Distillation: The resulting mixture of chlorinated ethanes was separated by fractional distillation, a technique Regnault utilized to isolate compounds with different boiling points.
-
Further Chlorination of Intermediates: Fractions containing trichloroethane (C₂H₃Cl₃) and tetrachloroethane (C₂H₂Cl₄) were subjected to further chlorination by again passing chlorine gas through the liquid under the influence of sunlight.
-
Isolation of this compound: Through repeated chlorination and careful fractional distillation, Regnault was able to isolate a liquid with a boiling point of approximately 160°C, which he identified as this compound (C₂HCl₅).
Key Observations and Challenges
Regnault noted that the reaction was significantly accelerated by sunlight, indicating a photochemical nature of the chlorination process. A major challenge of his work was the separation of the various chlorinated products, which required meticulous and repeated distillations.
Quantitative Data and Physical Properties
Regnault's 1839 paper provides some of the first quantitative data on this compound. The following table summarizes the key physical properties he reported, converted to modern units where applicable.
| Property | Regnault's Reported Value (1839) | Modern Accepted Value |
| Boiling Point | Approx. 160 °C | 162 °C |
| Molecular Formula | C₂HCl₅ | C₂HCl₅ |
Note: Regnault's work predates modern analytical techniques, making his accurate determination of the molecular formula a remarkable achievement based on elemental analysis.
Logical Workflow of the First Synthesis
The following diagram illustrates the logical progression of Regnault's pioneering synthesis of this compound.
Caption: Logical workflow of Regnault's first synthesis of this compound.
Modern Synthesis Methods
While Regnault's method was groundbreaking, modern industrial synthesis of this compound typically employs more efficient and controlled processes. These include:
-
Chlorination of Trichloroethylene: This is a common method where chlorine is added across the double bond of trichloroethylene, often in the presence of a catalyst.
-
Oxychlorination of Ethylene: This process involves the reaction of ethylene, chlorine, and oxygen over a catalyst.
Conclusion
Henri Victor Regnault's discovery and first synthesis of this compound in 1839 represent a pivotal moment in the history of organic chemistry. His meticulous experimental work, conducted with the limited tools of his time, not only introduced a new compound to the scientific world but also helped to establish the fundamental principles of substitution reactions in organic molecules. This foundational research paved the way for the development of a vast array of halogenated hydrocarbons that have found applications in numerous fields, from industrial solvents to precursors for pharmaceuticals. Understanding these historical origins provides valuable context for contemporary researchers in the ongoing exploration of halogenated organic compounds.
References
Methodological & Application
Application Notes and Protocols: Pentachloroethane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentachloroethane (C₂HCl₅) is a non-flammable, high-boiling liquid that historically found application as a non-polar solvent.[1] Its utility in organic synthesis is now severely limited due to significant toxicity concerns and the availability of safer, more effective alternatives.[2] These application notes provide a comprehensive overview of the physicochemical properties of this compound, its historical applications as a solvent, detailed safety and handling protocols, and a discussion on the chemical reactivity that largely precludes its use in modern organic synthesis.
Physicochemical Properties
This compound is a colorless liquid with a characteristic chloroform-like odor.[1][2] It is miscible with most common organic solvents such as ethanol (B145695) and ether, but has very low solubility in water.[1] Its high density and boiling point were properties that were historically leveraged in certain applications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂HCl₅ | [1] |
| Molecular Weight | 202.3 g/mol | [1] |
| Appearance | Colorless liquid | [1][2] |
| Odor | Chloroform-like, sweetish | [1][2] |
| Boiling Point | 161-162 °C | [1] |
| Melting Point | -29 °C | [2] |
| Density | 1.67 g/cm³ at 20 °C | [1] |
| Solubility in Water | 0.05% (w/w) at 20 °C | [2] |
| Vapor Pressure | 3 mmHg at 20 °C | [2] |
Historical Applications in Organic Synthesis
Historically, this compound was used as a solvent for a limited range of non-polar compounds and polymers. Its use in contemporary organic synthesis is virtually non-existent.
Solvent for Non-Polar Compounds
This compound was employed as a solvent for oils, greases, gums, and resins.[1][3] Its non-polar nature and high boiling point made it suitable for dissolving these substances, particularly in applications like metal cleaning and the separation of coal from impurities.[1][2]
Polymer Chemistry
This compound was historically used as a solvent for cellulose (B213188) acetate (B1210297) and certain cellulose ethers.[1][3]
Experimental Protocol (Historical Context): Dissolution of Cellulose Acetate
Disclaimer: This protocol is for informational purposes only and is not recommended for current practice due to the hazards associated with this compound.
-
Preparation: In a well-ventilated fume hood, a known weight of dry cellulose acetate is placed in a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet.
-
Dissolution: this compound is added to the flask to achieve the desired concentration.
-
Heating: The mixture is gently heated to 60-80 °C with continuous stirring.
-
Observation: The dissolution process is monitored until a clear, viscous solution is obtained.
-
Cooling: The solution is allowed to cool to room temperature under a nitrogen atmosphere.
Precursor for Tetrachloroethylene (B127269)
A significant industrial use of this compound was as an intermediate in the synthesis of tetrachloroethylene through dehydrochlorination.[2] This reaction is typically carried out at elevated temperatures, sometimes with a catalyst.
Reaction Scheme: Dehydrochlorination of this compound
CHCl₂CCl₃ → CCl₂=CCl₂ + HCl
Caption: Dehydrochlorination of this compound to tetrachloroethylene.
Limitations and Chemical Reactivity
The utility of this compound as an inert solvent in organic synthesis is severely hampered by its reactivity under various conditions.
Reaction with Bases and Metals
This compound reacts violently with strong bases and powdered metals.[4] These reactions can lead to the formation of explosive chloroacetylenes. This reactivity precludes its use in reactions involving strong bases (e.g., organometallic reagents, deprotonation reactions) or reactive metals.
Thermal Decomposition
When heated to decomposition, this compound emits highly toxic fumes of hydrogen chloride and phosgene.[1][4] This thermal instability poses a significant risk, especially for reactions requiring high temperatures.
Reaction with Lewis Acids
Decomposition of this compound can be induced by Lewis acids such as aluminum chloride, leading to the formation of chloroform.[1] This decomposition pathway makes it unsuitable as a solvent for reactions that employ Lewis acid catalysts, such as Friedel-Crafts reactions.
Safety, Handling, and Disposal
This compound is highly toxic and poses significant health and environmental risks. Strict adherence to safety protocols is mandatory.
Table 2: Hazard Information for this compound
| Hazard | Description |
| Toxicity | Toxic by inhalation, ingestion, and skin absorption.[1][2] May cause damage to the central nervous system, liver, and kidneys.[4] |
| Carcinogenicity | Suspected of causing cancer. |
| Environmental Hazard | Toxic to aquatic life with long-lasting effects.[2] |
| Reactivity | Reacts violently with strong bases and powdered metals.[4] Decomposes on heating to produce toxic fumes.[1][4] |
Personal Protective Equipment (PPE)
-
Respiratory Protection: A full-face respirator with an organic vapor cartridge is required.
-
Hand Protection: Chemical-resistant gloves (e.g., Viton®, Barrier®) must be worn.
-
Eye Protection: Chemical safety goggles and a face shield are necessary.
-
Skin and Body Protection: A chemically resistant apron or full-body suit should be worn.
Handling Procedures
-
All work with this compound must be conducted in a certified chemical fume hood with a tested and reliable face velocity.
-
Avoid heating this compound, especially in the presence of incompatible materials.
-
Ensure all equipment is dry and free from contaminants before use.
-
Ground and bond containers when transferring material to prevent static discharge.
Disposal
This compound is classified as a hazardous waste. All waste containing this compound must be collected in properly labeled, sealed containers and disposed of through a licensed hazardous waste disposal facility. Do not dispose of this compound down the drain or with general waste.
Diagrams
Caption: General workflow for handling this compound.
Caption: Decision-making process for solvent selection.
Conclusion
While this compound possesses physical properties that might appear suitable for certain applications in organic synthesis, its high toxicity, environmental hazards, and undesirable reactivity render it an obsolete and dangerous choice for modern laboratory and industrial use. The information presented here serves to inform researchers of its historical context and to strongly advise against its use in favor of safer, more sustainable, and more effective solvents.
References
Pentachloroethane as a Reagent for Chlorination Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentachloroethane (C₂HCl₅) is a dense, non-flammable, colorless liquid historically used as a solvent for oils and greases. While not a conventional laboratory reagent for chlorination, its structure, containing multiple chlorine atoms, presents theoretical potential for use as a chlorinating agent, particularly under conditions that favor free-radical pathways. This document explores the hypothetical application of this compound as a source of chlorine radicals for the chlorination of various organic substrates. The protocols and data presented herein are based on established principles of free-radical chemistry and are intended to serve as a theoretical guide for research and development.
Caution: this compound is toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1] It is also important to note that reactions involving free radicals can be energetic and should be conducted with care.
Theoretical Reaction Mechanism: Free-Radical Chlorination
The use of this compound as a chlorinating agent would likely proceed via a free-radical chain reaction, analogous to chlorination using other radical initiators.[2][3] The mechanism can be broken down into three key stages: initiation, propagation, and termination.
-
Initiation: The reaction is initiated by the homolytic cleavage of a carbon-chlorine bond in this compound to generate a pentachloroethyl radical and a chlorine radical. This step typically requires an external energy source, such as ultraviolet (UV) light or a chemical radical initiator (e.g., AIBN).
C₂HCl₅ + energy (hν or Δ) → •C₂HCl₄ + Cl•
-
Propagation: The chlorine radical then abstracts a hydrogen atom from the organic substrate (R-H) to form hydrogen chloride and a substrate radical (R•). This substrate radical then reacts with another molecule of this compound to yield the chlorinated product (R-Cl) and a new pentachloroethyl radical, which continues the chain.
Cl• + R-H → HCl + R• R• + C₂HCl₅ → R-Cl + •C₂HCl₄
-
Termination: The chain reaction is terminated by the combination of any two radical species.
Cl• + Cl• → Cl₂ R• + Cl• → R-Cl R• + R• → R-R •C₂HCl₄ + Cl• → C₂HCl₅
Hypothetical Applications and Protocols
The following sections outline theoretical protocols for the chlorination of various classes of organic compounds using this compound. These are not established procedures but are based on standard practices for similar chlorinating agents.
Chlorination of Alkanes
Free-radical chlorination of alkanes is notoriously unselective, often leading to a mixture of mono- and polychlorinated products.[2][4] The selectivity for substitution of primary, secondary, and tertiary hydrogens is generally low.[5][6][7]
Hypothetical Protocol: Photochlorination of Cyclohexane (B81311)
-
Materials:
-
Cyclohexane
-
This compound
-
Anhydrous solvent (e.g., carbon tetrachloride - Caution: Toxic )
-
Quartz reaction vessel
-
UV lamp (e.g., mercury vapor lamp)
-
Magnetic stirrer
-
Condenser
-
-
Procedure:
-
In a quartz reaction vessel equipped with a magnetic stirrer and a condenser, dissolve cyclohexane (1.0 eq) in the anhydrous solvent.
-
Add this compound (1.2 eq) to the solution.
-
Irradiate the mixture with a UV lamp at room temperature with vigorous stirring.
-
Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Upon completion, stop the irradiation and carefully neutralize any evolved HCl gas by bubbling nitrogen through the solution and then through a basic trap.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation to isolate chlorocyclohexane.
-
| Substrate | Product | Proposed Conditions | Theoretical Yield (%) |
| Cyclohexane | Chlorocyclohexane | UV light, room temp. | 40-60 |
| n-Heptane | Mixture of chloroheptanes | UV light, room temp. | 30-50 |
Chlorination of Alkenes
The reaction of this compound with alkenes under radical conditions could potentially lead to the addition of chlorine across the double bond.
Hypothetical Protocol: Chlorination of Styrene (B11656)
-
Materials:
-
Styrene
-
This compound
-
Radical initiator (e.g., AIBN - Azobisisobutyronitrile)
-
Anhydrous solvent (e.g., benzene (B151609) - Caution: Carcinogen )
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve styrene (1.0 eq) and AIBN (0.1 eq) in the anhydrous solvent.
-
Add this compound (1.2 eq) to the solution.
-
Heat the reaction mixture to reflux with stirring.
-
Monitor the reaction by TLC or GC.
-
Upon completion, cool the reaction to room temperature.
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove any acidic byproducts.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
| Substrate | Product | Proposed Conditions | Theoretical Yield (%) |
| Styrene | 1,2-dichloro-1-phenylethane | AIBN, reflux | 50-70 |
| 1-Octene | 1,2-dichlorooctane | AIBN, reflux | 40-60 |
Chlorination of Aromatic Compounds
Direct chlorination of the aromatic ring typically requires electrophilic conditions, often involving a Lewis acid catalyst.[8] A free-radical approach with this compound would likely favor chlorination of the benzylic position if an alkyl substituent is present.
Hypothetical Protocol: Benzylic Chlorination of Toluene (B28343)
This protocol would be similar to the photochlorination of alkanes.
-
Procedure:
-
Combine toluene (1.0 eq) and this compound (1.2 eq) in a quartz reaction vessel.
-
Irradiate with a UV lamp at a slightly elevated temperature (e.g., 40-60 °C) to favor benzylic abstraction.
-
Monitor the formation of benzyl (B1604629) chloride by GC.
-
Work-up and purification would follow a similar procedure to the alkane chlorination.
-
| Substrate | Product | Proposed Conditions | Theoretical Yield (%) |
| Toluene | Benzyl chloride | UV light, 40-60 °C | 50-70 |
| Ethylbenzene | 1-Chloro-1-phenylethane | UV light, 40-60 °C | 40-60 |
α-Chlorination of Ketones
The α-chlorination of ketones can proceed via an acid- or base-catalyzed mechanism involving an enol or enolate intermediate. A free-radical approach is also possible.
Hypothetical Protocol: α-Chlorination of Acetophenone (B1666503)
-
Procedure:
-
Dissolve acetophenone (1.0 eq) in a suitable solvent in a quartz reaction vessel.
-
Add this compound (1.2 eq).
-
Irradiate with a UV lamp at room temperature.
-
Monitor the reaction for the formation of α-chloroacetophenone.
-
Work-up and purification would involve washing with a bicarbonate solution and subsequent purification by chromatography or distillation.
-
| Substrate | Product | Proposed Conditions | Theoretical Yield (%) |
| Acetophenone | α-Chloroacetophenone | UV light, room temp. | 30-50 |
| Cyclohexanone | 2-Chlorocyclohexanone | UV light, room temp. | 30-50 |
Visualizations
Caption: Free-radical chlorination mechanism using this compound.
Caption: General experimental workflow for chlorination.
Conclusion
The exploration of this compound as a reagent for chlorination reactions is a theoretically plausible but experimentally unverified area of synthetic chemistry. The protocols and data presented here are intended to provide a foundational framework for researchers interested in investigating this potential application. Significant optimization and safety evaluations would be necessary to develop these hypothetical procedures into robust and reliable synthetic methods. The primary utility of this compound in this context would likely be in specialized applications where its physical properties offer an advantage over traditional chlorinating agents.
References
- 1. This compound | CHCl2CCl3 | CID 6419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Free-radical halogenation - Wikipedia [en.wikipedia.org]
- 3. 18.4. Radical reactions in practice | Organic Chemistry II [courses.lumenlearning.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Photochlorination - Wikipedia [en.wikipedia.org]
- 6. 9.4 Chlorination vs Bromination – Organic Chemistry I [kpu.pressbooks.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. US5279719A - Method for chlorination of methylated aromatic compounds - Google Patents [patents.google.com]
Analytical Methods for the Detection of Pentachloroethane in Environmental Samples
Application Notes and Protocols for Researchers and Scientists
Pentachloroethane, a dense, non-flammable liquid with a chloroform-like odor, has been used as a solvent for oils and greases.[1] Its potential presence in the environment necessitates robust and sensitive analytical methods for its detection and quantification in various matrices such as water, soil, and air. This document provides detailed application notes and protocols for the analysis of this compound in environmental samples, primarily focusing on methods developed by the U.S. Environmental Protection Agency (EPA) and the National Institute for Occupational Safety and Health (NIOSH).
Analytical Techniques
The primary analytical technique for the determination of this compound and other volatile organic compounds (VOCs) in environmental samples is Gas Chromatography (GC) coupled with a selective detector.[2] For unequivocal identification and quantification, a Mass Spectrometer (MS) is the detector of choice (GC/MS). In certain applications, an Electron Capture Detector (ECD) can also be utilized, offering high sensitivity for halogenated compounds like this compound.
Analysis of this compound in Water Samples
For the analysis of this compound in drinking water, groundwater, and surface water, EPA Method 524.2 is widely employed.[3] This method is a purge and trap capillary column gas chromatography/mass spectrometry (GC/MS) procedure.
Experimental Protocol: EPA Method 524.2
1. Sample Collection and Preservation:
-
Collect water samples in 40-mL glass vials with Teflon-lined septa.[4]
-
Ensure no headspace (air bubbles) is present in the vial.
-
If residual chlorine is suspected, the sample must be dechlorinated at the time of collection by adding about 25 mg of ascorbic acid to the 40-mL sample vial before filling.
-
To prevent dehydrohalogenation of this compound, adjust the pH of the sample to <2 by adding a few drops of 1:1 hydrochloric acid.[5]
-
Store samples at 4°C and analyze within 14 days of collection.
2. Sample Preparation (Purge and Trap):
-
The purge and trap system is used to extract and concentrate volatile organic compounds from the water sample.[3][6]
-
An inert gas (e.g., helium) is bubbled through a 5-mL or 25-mL water sample for a specified time (e.g., 11 minutes) at ambient or elevated temperature.[5]
-
The purged analytes are carried into a sorbent trap (e.g., containing Tenax®, silica (B1680970) gel, and carbon molecular sieve).
-
After purging, the trap is heated and backflushed with an inert gas to desorb the trapped analytes onto the GC column.
3. GC/MS Analysis:
-
Gas Chromatograph: A gas chromatograph equipped with a capillary column (e.g., 60 m x 0.32 mm ID fused silica capillary column) is used for separation.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature program is used to separate the analytes. A typical program might start at 35°C, hold for a few minutes, and then ramp up to a final temperature of around 200°C.
-
Mass Spectrometer: A mass spectrometer is used as the detector, operating in either full scan or selected ion monitoring (SIM) mode for enhanced sensitivity.
-
Identification: Compound identification is based on the retention time and comparison of the mass spectrum with a reference spectrum.
-
Quantification: Quantification is performed using the internal standard method.
Analysis of this compound in Soil and Solid Waste Samples
For the analysis of this compound in soil, sediment, and solid waste, EPA Method 8260C, in conjunction with sample preparation Method 5035A, is the standard procedure.[7][8]
Experimental Protocol: EPA Methods 5035A/8260C
1. Sample Collection and Preservation:
-
Collect soil samples in pre-weighed 40-mL glass vials with Teflon-lined septa.
-
For low-level analysis (<200 µg/kg), the sample is collected to minimize volatilization losses. The entire vial is sent to the laboratory unopened.
-
For high-level analysis, a smaller amount of sample is collected and preserved in the field with methanol (B129727).
-
Store samples at 4°C and analyze as soon as possible.
2. Sample Preparation (Purge and Trap from Soil):
-
Low-Level Method: The entire unopened sample vial is placed in the autosampler of the purge and trap system. The sample is automatically spiked with internal standards and surrogates, heated to 40°C, and purged with an inert gas.[7]
-
High-Level Method: An aliquot of the methanol extract is added to reagent water, along with internal standards and surrogates, and then analyzed by the aqueous purge and trap method (EPA Method 5030).
3. GC/MS Analysis:
-
The GC/MS conditions are similar to those described for EPA Method 524.2.
-
The identification and quantification procedures are also based on retention time, mass spectral matching, and the internal standard method.
Analysis of this compound in Air Samples
For the determination of this compound in workplace air, NIOSH Method 2517 is a validated procedure.[2] This method involves sample collection on a solid sorbent tube followed by solvent desorption and analysis by GC with an electron capture detector (ECD).
Experimental Protocol: NIOSH Method 2517
1. Sample Collection:
-
A known volume of air is drawn through a sorbent tube containing two sections of Porapak® R using a personal sampling pump.[9]
-
The recommended flow rate is between 0.01 and 0.2 L/min for a total sample size of 1 to 10 liters.[9]
-
After sampling, the tubes are sealed and sent to the laboratory for analysis.
2. Sample Preparation (Solvent Desorption):
-
The front and back sorbent sections are placed in separate vials.
-
2.0 mL of hexane (B92381) is added to each vial.
-
The vials are capped and allowed to stand for 30 minutes in an ultrasonic bath to facilitate desorption.[9]
3. GC-ECD Analysis:
-
Gas Chromatograph: A gas chromatograph equipped with an electron capture detector (ECD).
-
Column: A packed column (e.g., 3% OV-17 on 100/120 mesh Chromosorb WHP) is specified in the method.[2] Capillary columns can also be used for improved resolution.
-
Temperatures: Injector at 240°C, detector at 250°C, and column at 70°C.[2]
-
Carrier Gas: 5% methane/95% argon.[2]
-
Injection: A 5 µL aliquot of the hexane extract is injected into the GC.
-
Quantification: A calibration curve is prepared using standard solutions of this compound in hexane.
Quantitative Data Summary
The following tables summarize typical performance data for the analytical methods described. Note that actual detection limits and recovery can vary depending on the specific instrumentation, matrix, and laboratory performance.
Table 1: Method Performance for this compound in Water (EPA Method 524.2)
| Parameter | Typical Value | Reference |
| Method Detection Limit (MDL) | 0.02 - 0.5 µg/L | |
| Practical Quantitation Limit (PQL) | 0.5 - 2.0 µg/L | |
| Accuracy (% Recovery) | 70 - 130% | |
| Precision (%RSD) | < 20% |
Table 2: Method Performance for this compound in Soil (EPA Method 8260C/5035A)
| Parameter | Typical Value | Reference |
| Method Detection Limit (MDL) | 0.5 - 5.0 µg/kg | [8] |
| Practical Quantitation Limit (PQL) | 2.0 - 20 µg/kg | |
| Accuracy (% Recovery) | 70 - 130% | |
| Precision (%RSD) | < 25% |
Table 3: Method Performance for this compound in Air (NIOSH Method 2517)
| Parameter | Typical Value | Reference |
| Estimated Limit of Detection (LOD) | 0.004 µg per sample | [2] |
| Working Range | 0.01 to 20 mg/m³ for a 5-L air sample | [2] |
| Overall Precision (S_rT) | 0.075 | [2] |
| Accuracy | ± 15% | [2] |
Experimental Workflows
Caption: General workflow for the analysis of this compound in water samples.
Caption: Workflow for the analysis of this compound in soil samples.
Caption: Workflow for the analysis of this compound in air samples.
References
- 1. epa.gov [epa.gov]
- 2. cdc.gov [cdc.gov]
- 3. epa.gov [epa.gov]
- 4. static1.squarespace.com [static1.squarespace.com]
- 5. ysi.com [ysi.com]
- 6. 吹扫捕集 [sigmaaldrich.com]
- 7. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 8. antec.de [antec.de]
- 9. Page:NIOSH Manual of Analytical Methods - 2517.pdf/2 - Wikisource, the free online library [en.wikisource.org]
Application Notes and Protocols for the GC-MS Analysis of Pentachloroethane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of pentachloroethane using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined are based on established practices for the analysis of volatile organic compounds (VOCs) and are intended to serve as a comprehensive guide for laboratory personnel.
Introduction
This compound is a chlorinated hydrocarbon that may be encountered as an environmental contaminant or as an intermediate in chemical synthesis. Accurate and sensitive quantification is crucial for environmental monitoring, toxicological studies, and ensuring the purity of pharmaceutical products. GC-MS is a powerful analytical technique well-suited for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[1] This method offers high selectivity and sensitivity, making it the preferred technique for trace-level analysis.
Experimental Protocols
A common and robust method for the analysis of this compound in various matrices is the U.S. Environmental Protection Agency (EPA) Method 8260, which covers volatile organic compounds by GC-MS.[2][3][4] The following protocols are based on the principles of this method.
Sample Preparation: Purge-and-Trap (P&T) for Aqueous Samples
For the analysis of this compound in water or other aqueous matrices, the purge-and-trap technique (EPA Method 5030C) is a highly effective method for sample introduction and concentration.[5][6]
Objective: To extract volatile organic compounds, including this compound, from an aqueous sample by purging with an inert gas and trapping the analytes on a sorbent trap. The trapped analytes are then thermally desorbed into the GC-MS system.
Materials:
-
Purge-and-trap concentrator system
-
Sorbent trap (e.g., Tenax/silica gel/carbon molecular sieve)[7]
-
Purge gas: Helium (high purity)
-
Glassware: 5-mL or 25-mL purge tubes, gas-tight syringes
-
Reagent-free water
Procedure:
-
Ensure the purge-and-trap system is clean and free from contaminants by baking out the trap according to the manufacturer's instructions.
-
For a standard 5-mL sample, bring the sample to room temperature.
-
Introduce 5 mL of the aqueous sample into the purging vessel.
-
If required, add internal standards and surrogates directly to the sample in the purging vessel.
-
Purge the sample with helium at a flow rate of 40 mL/min for a set period, typically 11 minutes.[7]
-
During the purge, the volatile compounds are transferred to the sorbent trap.
-
After purging, the trap is rapidly heated (e.g., to 250°C) and backflushed with helium to desorb the trapped analytes onto the GC column.[8]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Objective: To separate this compound from other volatile compounds and to identify and quantify it using mass spectrometry.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary Column: A non-polar or mid-polar column is suitable. An Agilent J&W DB-624 or Rtx-VMS, 30 m x 0.25 mm ID x 1.4 µm film thickness, is a common choice for volatile organics.[1][7]
GC-MS Parameters: The following table outlines typical GC-MS parameters for the analysis of this compound.
| Parameter | Value |
| Gas Chromatograph | |
| Column | Rtx-VMS, 30 m, 0.25 mm ID, 1.4 µm[7] |
| Carrier Gas | Helium, constant flow at 1.3 mL/min[7] |
| Oven Program | Initial temperature 35°C (hold for 7 min), ramp to 90°C at 4°C/min, then ramp to 220°C at 45°C/min (hold for 1 min)[7] |
| Injection Mode | Splitless or split (e.g., 25:1 split ratio for higher concentrations)[7] |
| Injector Temperature | 250°C |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification) |
| Scan Range | 35-260 amu (for Full Scan mode)[7] |
| Transfer Line Temp. | 280°C[7] |
| Ion Source Temp. | 230°C |
Quantitative Data
Quantitative analysis of this compound is typically performed in Selected Ion Monitoring (SIM) mode to achieve higher sensitivity and selectivity.[9][10] The choice of quantification and qualifier ions is based on the mass spectrum of this compound.
Mass Spectrum and Fragmentation
The electron ionization mass spectrum of this compound exhibits a characteristic fragmentation pattern. The molecular ion peak (M+) may be observed, but often with low intensity. The most abundant fragments are a result of the loss of chlorine atoms or cleavage of the carbon-carbon bond.
Key Mass Fragments of this compound:
| m/z | Ion Fragment | Relative Abundance |
| 165/167/169 | [C2HCl4]+ | High |
| 130/132 | [C2Cl3]+ | Moderate |
| 117/119 | [CCl3]+ | High |
| 82/84 | [C2HCl]+ | Moderate |
| 47/49 | [CCl]+ | Low |
Note: The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) results in characteristic isotopic patterns for each fragment.
Quantitative Analysis Parameters
The following table summarizes the key parameters for the quantitative analysis of this compound by GC-MS in SIM mode.
| Parameter | Value/Information |
| Quantification Ion (m/z) | 117 (most abundant and characteristic fragment) |
| Qualifier Ions (m/z) | 165, 167 (to confirm identity and peak purity) |
| Expected Retention Time | Dependent on the specific GC column and conditions. On an Rtx-VMS column with the parameters listed above, the retention time would be in the later part of the chromatogram for volatile organics.[7] |
| Calibration Range | Typically in the range of 1-200 µg/L for aqueous samples, depending on instrument sensitivity.[11] |
| Limit of Detection (LOD) | Can be in the low µg/L range, achievable with purge-and-trap concentration.[4] |
| Limit of Quantification (LOQ) | Typically around 5 µg/L for groundwater samples using purge-and-trap GC-MS.[4] |
Diagrams
Experimental Workflow
References
- 1. postnova.com [postnova.com]
- 2. flenviro.com [flenviro.com]
- 3. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 4. floridadep.gov [floridadep.gov]
- 5. agilent.com [agilent.com]
- 6. epa.gov [epa.gov]
- 7. restek.com [restek.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. Scan Mode vs SIM (Selected Ion Monitoring) in GC-MS | Shimadzu [shimadzu.com]
- 10. volatileanalysis.com [volatileanalysis.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
Application Note: Analysis of Pentachloroethane by High-Performance Liquid Chromatography (HPLC)
Abstract
Introduction
Pentachloroethane is a chlorinated hydrocarbon that has seen use as a solvent. Due to its potential toxicity and environmental persistence, monitoring its presence in various matrices is crucial. This document outlines a reverse-phase HPLC (RP-HPLC) method developed for the separation and quantification of this compound. The protocol provides details on instrumentation, sample preparation, and analytical conditions.
Experimental
2.1. Instrumentation and Chromatographic Conditions The analysis is performed on a standard HPLC system equipped with a UV detector.
| Parameter | Condition |
| HPLC System | A quaternary or binary HPLC system with a UV-Vis or PDA detector |
| Column | C18 Reverse-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic mixture of Methanol and Water (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detector | UV Detector |
| Detection Wavelength | 210 nm |
| Run Time | Approximately 10 minutes |
2.2. Reagents and Standards
-
This compound (99% purity or higher)
-
HPLC-grade Methanol
-
HPLC-grade Water
-
Hexane (B92381) (for extraction)
2.3. Standard Solution Preparation A stock solution of this compound (1000 µg/mL) is prepared in methanol. Working standards are prepared by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
2.4. Sample Preparation (from Aqueous Matrix) For the analysis of this compound in water samples, a liquid-liquid extraction (LLE) is performed.
-
To 50 mL of the aqueous sample, add 10 mL of hexane.
-
Shake vigorously for 2 minutes in a separatory funnel.
-
Allow the layers to separate and collect the organic (upper) layer.
-
Evaporate the hexane extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the mobile phase (Methanol:Water 80:20).
-
Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.
Results and Discussion
3.1. Chromatography Under the specified conditions, this compound is expected to be well-retained and eluted from the C18 column. Due to its lack of a strong chromophore, detection at a low UV wavelength (210 nm) is necessary to achieve adequate sensitivity.
3.2. Method Performance (Representative Data) Note: As a specific, validated HPLC method for this compound is not widely published, the following quantitative data is based on the analysis of analogous short-chain chlorinated hydrocarbons and should be considered representative. Actual performance characteristics must be determined during in-house method validation.
Table 1: Method Performance Characteristics (Representative)
| Parameter | Result |
| Estimated Retention Time | ~ 5-7 minutes |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | ~ 0.5 µg/mL |
| Limit of Quantification (LOQ) | ~ 1.5 µg/mL |
| Recovery from Water (%) | 85 - 95% |
Protocols
4.1. Protocol for HPLC System Preparation and Equilibration
-
Prepare the mobile phase (Methanol:Water, 80:20 v/v) and degas it thoroughly.
-
Install the C18 column in the HPLC system.
-
Purge the pump lines with the mobile phase.
-
Set the flow rate to 1.0 mL/min and allow the system to equilibrate for at least 30 minutes, or until a stable baseline is achieved.
-
Set the column oven temperature to 30°C and the UV detector wavelength to 210 nm.
4.2. Protocol for Calibration Curve Generation
-
Prepare a series of working standard solutions of this compound in the mobile phase (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
-
Inject 20 µL of each standard solution in triplicate.
-
Record the peak area for each injection.
-
Plot a calibration curve of peak area versus concentration.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R²).
4.3. Protocol for Sample Analysis
-
Prepare the sample as described in section 2.4.
-
Inject 20 µL of the prepared sample into the HPLC system.
-
Record the chromatogram and identify the peak corresponding to this compound based on the retention time obtained from the standards.
-
Quantify the amount of this compound in the sample using the calibration curve.
Visualizations
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Key relationships in the this compound HPLC method.
Application Notes and Protocols: Pentachloroethane as a Non-Polar Solvent in Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentachloroethane (C₂HCl₅) is a dense, non-flammable, colorless liquid with a chloroform-like odor.[1] Its non-polar nature and ability to dissolve a variety of oils and greases have led to its use as a solvent in various industrial applications. In the realm of spectroscopy, this compound can serve as a valuable non-polar solvent for the analysis of hydrophobic and non-polar compounds, offering an alternative to more common solvents like chloroform (B151607) and carbon tetrachloride. These notes provide an overview of its applications in NMR, IR, and UV-Vis spectroscopy, along with recommended experimental protocols.
Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is essential for its effective and safe use in spectroscopic applications.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₂HCl₅ | |
| Molecular Weight | 202.3 g/mol | |
| Appearance | Colorless liquid | [1] |
| Odor | Sweetish, chloroform-like | |
| Boiling Point | 161-162 °C | |
| Melting Point | -29 °C | |
| Density | 1.67 g/cm³ | |
| Solubility in Water | 0.05% (20°C) | |
| Refractive Index | 1.5025 at 20°C | [2] |
Safety Precautions
This compound is a hazardous substance and must be handled with appropriate safety measures in a well-ventilated laboratory fume hood.
-
Hazards: Toxic by inhalation and ingestion.[1] Can cause irritation to the skin, eyes, and respiratory system.[3] May damage the liver and kidneys.[3]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Avoid breathing vapors. Ensure adequate ventilation.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and metals.[2]
Applications in Spectroscopy
Nuclear Magnetic Resonance (NMR) Spectroscopy
Advantages:
-
Good solvating power for non-polar analytes.
-
Its single proton signal at approximately 6.1 ppm (in CDCl₃) is in a region that may not interfere with signals from the analyte of interest.
Limitations:
-
The strong residual solvent peak can obscure underlying analyte signals.
-
The lack of a deuterium (B1214612) signal means an external lock or no lock must be used, which can affect the magnetic field stability.
Infrared (IR) Spectroscopy
As a chlorinated hydrocarbon, this compound has a relatively simple IR spectrum with transparent regions that can be advantageous for analyzing solutes. It can be used as a solvent for liquid-phase IR analysis of non-polar compounds.
Advantages:
-
Offers transparency in regions where other common solvents like chloroform have significant absorption.
-
Its high boiling point makes it suitable for variable temperature studies.
Limitations:
-
It has characteristic C-H and C-Cl stretching and bending vibrations that will be present in the spectrum. A background spectrum of the solvent must be acquired and subtracted from the sample spectrum.
UV-Visible (UV-Vis) Spectroscopy
This compound's utility in UV-Vis spectroscopy is dependent on its transparency in the ultraviolet and visible regions of the electromagnetic spectrum. A critical parameter for any UV-Vis solvent is its "UV cutoff," the wavelength below which the solvent itself absorbs strongly.
UV Cutoff: The specific UV cutoff wavelength for this compound is not readily available in common solvent property databases.[4][5][6][7] Chlorinated solvents like chloroform and dichloromethane (B109758) have UV cutoffs of 245 nm and 233 nm, respectively.[4][6] It is reasonable to expect that this compound will have a UV cutoff in a similar range.
Recommendation: Before using this compound for UV-Vis analysis, it is imperative to experimentally determine its usable wavelength range. This can be done by running a baseline scan of the pure solvent in the spectrophotometer against a reference (typically air or a matched cuvette). The wavelength at which the absorbance rises sharply is the practical cutoff for its use.
Experimental Protocols
General Solvent Selection Workflow
The following diagram illustrates a general workflow for selecting a suitable non-polar solvent for spectroscopic analysis.
Caption: A logical workflow for selecting a suitable non-polar solvent.
Protocol for NMR Sample Preparation
This protocol is adapted for using a non-deuterated solvent like this compound.
Caption: Step-by-step workflow for NMR sample preparation.
Instrumentation Parameters:
-
Lock: Since the solvent is not deuterated, an external lock or no lock should be used. If no lock is used, be aware of potential magnetic field drift over long acquisitions.
-
Solvent Suppression: Employ a solvent suppression technique such as presaturation to minimize the intensity of the residual this compound proton signal.
-
Shimming: Perform shimming on the solvent signal to optimize magnetic field homogeneity.
Protocol for IR Sample Preparation (Liquid Cell)
This protocol describes the use of this compound for solution-phase IR spectroscopy.
Caption: Step-by-step workflow for IR sample preparation.
Cell and Material Considerations:
-
Use a liquid cell with windows that are transparent in the infrared region of interest and are not reactive with chlorinated solvents (e.g., NaCl, KBr, CaF₂).
-
Ensure the cell path length is appropriate for the concentration of the sample to avoid detector saturation.
Protocol for UV-Vis Sample Preparation
This protocol outlines the steps for using this compound as a solvent in UV-Vis spectroscopy, including the critical step of determining its usable wavelength range.
Caption: Step-by-step workflow for UV-Vis sample preparation.
Cuvette Selection:
-
Use quartz cuvettes for measurements in the UV region, as glass or plastic cuvettes will absorb UV light.
Data Presentation
The following table summarizes the key spectroscopic considerations for using this compound as a solvent.
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Solvent Peaks / Properties | Remarks |
| ¹H NMR | ~6.1 ppm (in CDCl₃) | Single proton resonance. Solvent suppression is necessary. |
| ¹³C NMR | Two signals expected | The two carbon environments will have distinct chemical shifts. |
| IR Spectroscopy | C-H and C-Cl stretching and bending vibrations | A background spectrum of the pure solvent is required for subtraction. |
| UV-Vis Spectroscopy | UV Cutoff: Not readily available | Must be experimentally determined before use. Expected to be in the range of other chlorinated solvents (230-250 nm). |
Conclusion
This compound can be a useful non-polar solvent for spectroscopic analysis, particularly for compounds that are not soluble in more common solvents. Its application in NMR and IR spectroscopy is relatively straightforward, provided that appropriate background subtraction or solvent suppression techniques are employed. For UV-Vis spectroscopy, the experimental determination of its UV cutoff is a critical prerequisite. Due to its toxicity, strict adherence to safety protocols is essential when handling this compound.
References
Application Notes and Protocols for Pentachloroethane in a Polymer Chemistry Context
Note to the Researcher: Extensive literature review indicates that pentachloroethane has limited to no direct application in modern polymer chemistry. Its primary historical use has been as a solvent for oils, greases, and certain resins, and as a chemical intermediate.[1][2][3] Due to its significant toxicity and environmental hazards, its use in laboratory and industrial settings is highly restricted and often replaced by safer alternatives.[2][4][5]
These application notes, therefore, focus on providing a comprehensive understanding of its properties, hazards, and the stringent safety protocols required for its handling, which is essential knowledge for any researcher considering its use or encountering it as a legacy solvent.
Physical and Chemical Properties
This compound is a colorless, non-flammable liquid with a chloroform-like odor.[1][2][6] Its properties as a dense, non-polar solvent are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₂HCl₅ | [1][2] |
| Molecular Weight | 202.3 g/mol | [1][6] |
| Boiling Point | 162 °C (324 °F) | [2][6] |
| Melting Point | -29 °C (-20 °F) | [2][6] |
| Density | 1.68 g/cm³ | [2] |
| Solubility in Water | 0.05% (20 °C) | [2][6] |
| Vapor Pressure | 3 mmHg (20 °C) | [2][6] |
Health and Safety Information
This compound is classified as a hazardous substance with significant health risks. It is toxic by inhalation and ingestion and may cause irritation to the skin and eyes.[1] It is also considered a potential carcinogen.[4]
Hazard Summary:
-
Acute Effects: Inhalation can cause dizziness, headache, nausea, and vomiting.[5] Skin contact may lead to dryness and irritation.[5] Eye contact can cause redness and pain.[5]
-
Chronic Effects: Prolonged exposure can lead to liver damage.[4] It is treated as a potential carcinogen due to its structural similarity to other carcinogenic chloroethanes.[4]
-
Environmental Hazards: this compound is toxic to aquatic life with long-lasting effects.[5][7]
Experimental Protocols: Safe Handling and Disposal
Given the hazardous nature of this compound, strict safety protocols must be followed.
Personal Protective Equipment (PPE)
-
Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][7][8]
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.[5][7]
-
Skin Protection: Wear solvent-resistant gloves and a lab coat.[4][7] All protective clothing should be clean and put on before work.[4]
-
Respiratory Protection: If exposure limits are exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[5][7]
Spill and Waste Disposal Protocol
-
Spill Response:
-
Waste Disposal:
Logical Workflow for Solvent Selection in Polymer Chemistry
The following diagram illustrates a logical workflow for selecting a solvent in a polymer chemistry research setting, emphasizing the decision points that would likely preclude the use of a hazardous substance like this compound.
References
- 1. This compound | CHCl2CCl3 | CID 6419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound CAS#: 76-01-7 [m.chemicalbook.com]
- 4. nj.gov [nj.gov]
- 5. ICSC 1394 - this compound [inchem.org]
- 6. CDC - NIOSH Pocket Guide to Chemical Hazards - this compound [cdc.gov]
- 7. fishersci.com [fishersci.com]
- 8. thesafetygeek.com [thesafetygeek.com]
Application Notes and Protocols for Pentachloroethane as a Hydraulic Fluid in Niche Applications
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following information is for academic and research purposes only. Pentachloroethane is a highly toxic and environmentally hazardous substance. Its use as a hydraulic fluid is not recommended due to significant health and safety risks. Safer and more effective alternatives are widely available. Extreme caution and rigorous safety protocols are mandatory when handling this chemical.
Introduction: this compound in Specialized Hydraulic Systems
This compound (C₂HCl₅) is a dense, non-flammable, colorless liquid with a chloroform-like odor.[1][2][3] Historically, certain chlorinated hydrocarbons have been explored for use as fire-resistant synthetic hydraulic fluids, categorized as HFDS fluids. While specific applications of this compound as a hydraulic fluid are not well-documented in modern literature, its properties suggest potential, albeit hazardous, use in niche scenarios requiring high fluid density and non-flammability where extreme environmental conditions might preclude the use of conventional hydraulic oils. Such applications could theoretically include specialized laboratory equipment or industrial processes where fire resistance is the absolute primary concern and human exposure can be completely eliminated.
However, it is crucial to reiterate that the extreme toxicity of this compound makes its use in any application highly problematic.[4][5][6] The information presented here is intended to provide a framework for understanding its potential properties and the rigorous testing required, should its use be considered for a highly specialized and controlled research application.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound relevant to its potential use as a hydraulic fluid is presented in Table 1.
| Property | Value | Units |
| Molecular Formula | C₂HCl₅ | - |
| Molecular Weight | 202.29 | g/mol |
| Appearance | Colorless liquid | - |
| Odor | Chloroform-like | - |
| Density at 20 °C | 1.68 | g/cm³ |
| Boiling Point | 162 | °C |
| Melting Point | -29 | °C |
| Vapor Pressure at 20 °C | 3 | mmHg |
| Viscosity at 20 °C | 2.49 x 10⁻³ | Pa·s |
| Water Solubility at 20 °C | 0.05 | % |
| Flash Point | Non-flammable | - |
Health and Safety Considerations
This compound is a highly toxic substance and a suspected human carcinogen.[6] Exposure can occur through inhalation, ingestion, and skin contact.[4]
Acute Effects:
-
Irritation of the eyes, skin, and respiratory tract.[4]
-
Central nervous system (CNS) depression, leading to symptoms such as dizziness, headache, nausea, and confusion.[4][6]
Chronic Effects:
Due to these severe health risks, stringent safety protocols must be implemented. All handling of this compound should be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a lab coat. An emergency eyewash and shower station must be readily accessible.
Experimental Protocols for Performance Evaluation
The following protocols are adapted from standard ASTM and ISO methods for testing hydraulic fluids. These tests are essential for evaluating the suitability of this compound for a specific hydraulic application.
Kinematic Viscosity (Adapted from ASTM D445)
Objective: To determine the kinematic viscosity of this compound at various temperatures to understand its flow characteristics.
Apparatus:
-
Calibrated glass capillary viscometer.
-
Constant temperature water bath.
-
Thermometer.
-
Stopwatch.
Procedure:
-
Equilibrate the water bath to the desired temperature (e.g., 40 °C and 100 °C).
-
Charge the viscometer with the this compound sample.
-
Place the viscometer in the constant temperature bath and allow it to thermally equilibrate.
-
Measure the time required for the liquid to flow between two marked points on the viscometer.
-
Repeat the measurement to ensure accuracy.
-
Calculate the kinematic viscosity using the viscometer's calibration constant.
Low-Temperature Fluidity (Adapted from ASTM D6351)
Objective: To assess the ability of this compound to remain fluid at low temperatures.
Apparatus:
-
Test jar.
-
Cold box or low-temperature bath.
-
Thermometer.
Procedure:
-
Place a sample of this compound in the test jar.
-
Store the test jar in the cold box at a specified low temperature for a prolonged period (e.g., 24 hours).
-
After the storage period, visually inspect the sample for any signs of solidification, crystallization, or cloudiness.
-
Tilt the jar to a horizontal position to observe the fluidity of the sample.
Foaming Characteristics (Adapted from ASTM D892)
Objective: To evaluate the foaming tendency and stability of this compound.
Apparatus:
-
Graduated cylinder.
-
Air source with a diffuser stone.
-
Constant temperature bath.
Procedure:
-
Pour a measured volume of this compound into the graduated cylinder.
-
Place the cylinder in a constant temperature bath (e.g., 24 °C).
-
Introduce air through the diffuser stone at a specified flow rate for a set period.
-
Measure the volume of foam generated immediately after stopping the airflow (foaming tendency).
-
After a specified settling time, measure the remaining foam volume (foam stability).
Solid Particle Contamination (Adapted from ISO 4406)
Objective: To determine the level of solid particle contamination in the this compound sample.
Apparatus:
-
Automatic particle counter or microscope with a graticule.
-
Membrane filter.
-
Filtration apparatus.
Procedure:
-
Pass a known volume of the this compound sample through a membrane filter.
-
If using an automatic particle counter, the instrument will directly provide the particle count in different size ranges.
-
If using a microscope, count the particles on the filter membrane in different size ranges.
-
Report the results according to the ISO 4406 coding system, which expresses the number of particles per milliliter of fluid in three size categories (e.g., >4 µm, >6 µm, and >14 µm).[8]
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for evaluating a candidate hydraulic fluid like this compound.
References
- 1. store.astm.org [store.astm.org]
- 2. This compound | CHCl2CCl3 | CID 6419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. ICSC 1394 - this compound [inchem.org]
- 5. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 6. nj.gov [nj.gov]
- 7. This compound CAS#: 76-01-7 [m.chemicalbook.com]
- 8. separatorequipment.com [separatorequipment.com]
Application Notes and Protocols for Reactions Involving Pentachloroethane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting chemical reactions with pentachloroethane. It includes information on safety precautions, experimental setups, and analytical methods for monitoring reaction progress and identifying products.
Safety Precautions
This compound is a toxic and environmentally persistent chemical.[1] All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles, must be worn at all times.[2] this compound is incompatible with strong bases, chemically active metals (e.g., sodium, potassium, magnesium, zinc), and oxidizing agents, and violent reactions or explosions may occur.[3] Upon heating, it can decompose to produce toxic and corrosive fumes, including hydrogen chloride and phosgene.[1]
Experimental Protocols
Two primary reaction types involving this compound are detailed below: dehydrochlorination and reaction with aliphatic amines.
Dehydrochlorination of this compound to Tetrachloroethylene
This protocol describes the conversion of this compound to tetrachloroethylene, a common industrial process.[1][4] The reaction can be achieved through base-mediated or thermal methods.
2.1.1. Base-Mediated Dehydrochlorination
This method utilizes a strong base, such as sodium hydroxide (B78521), to facilitate the elimination of hydrogen chloride.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Ethanol (or a suitable phase-transfer catalyst and an appropriate solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Rotary evaporator
Procedure:
-
Set up a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.
-
In the flask, dissolve a known amount of this compound in ethanol.
-
Prepare a solution of sodium hydroxide in ethanol.
-
Slowly add the sodium hydroxide solution to the this compound solution while stirring. An exothermic reaction may occur.
-
Heat the reaction mixture to reflux and maintain for a specified period (e.g., 1-3 hours), monitoring the reaction progress by TLC or GC-MS.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude tetrachloroethylene.
-
Purify the product by distillation if necessary.
Quantitative Data:
| Reactant | Molar Ratio (to this compound) | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |
| NaOH | 1.1 - 1.5 | Ethanol | Reflux | 1 - 3 | >90 |
2.1.2. Catalytic Dehydrochlorination
This method can be performed in the gas phase at elevated temperatures using a catalyst.
Materials:
-
This compound
-
Activated carbon or other suitable catalyst
-
Quartz tube reactor
-
Furnace
-
Gas flow controllers
-
Condenser
-
Collection flask
Procedure:
-
Pack a quartz tube reactor with the catalyst.
-
Place the reactor in a furnace and heat to the desired temperature (e.g., 300-500 °C).
-
Vaporize the this compound and pass it through the heated reactor using an inert carrier gas (e.g., nitrogen).
-
The reaction products are then passed through a condenser to liquefy the tetrachloroethylene.
-
Collect the liquid product in a chilled collection flask.
-
Analyze the product by GC-MS to determine purity and yield.
Quantitative Data:
| Catalyst | Temperature (°C) | Flow Rate | Expected Conversion (%) |
| Activated Carbon | 300 - 400 | Variable | High |
| Barium chloride/Calcium chloride | 300 - 500 | Variable | High |
Reaction with Aliphatic Amines
This compound reacts with aliphatic amines to form the corresponding amine hydrochlorides.[5] Aromatic amines react with more difficulty.[5]
Materials:
-
This compound
-
Aliphatic amine (e.g., t-butylamine, triethylamine)
-
Dry diethyl ether (optional, to aid in product precipitation)
-
Reaction vessel (e.g., round-bottom flask or sealed tube)
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum desiccator
Procedure:
-
In a suitable reaction vessel, place a measured amount of this compound.
-
Slowly add the aliphatic amine to the this compound with stirring. The reaction is often exothermic. For volatile amines, the reaction may need to be performed in a sealed tube or under reflux.
-
Continue stirring at room temperature or with gentle heating (e.g., up to 100°C for less reactive amines) for a specified time.[5]
-
The amine hydrochloride product will often precipitate as a solid. If the product is too thick, dry diethyl ether can be added to improve fluidity.[5]
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the solid product using a Büchner funnel.
-
Wash the solid with a small amount of cold, dry solvent (e.g., diethyl ether).
-
Dry the product in a vacuum desiccator over a suitable drying agent (e.g., concentrated sulfuric acid).[5]
Quantitative Data:
| Amine | This compound (g) | Amine (g) | Temperature (°C) | Reaction Time | Product | Yield (g) |
| t-Butylamine | 21.4 | 10.0 | Room Temp | - | t-Butylamine Hydrochloride | 4.4 |
| Triethylamine | 21.4 | 5.0 | 100 | 15 min | Triethylamine Hydrochloride | 4-5 |
Analytical Methods
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for analyzing the products of reactions involving this compound.
Protocol for GC-MS Analysis:
-
Sample Preparation:
-
Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., hexane (B92381) or dichloromethane).
-
If necessary, perform a liquid-liquid extraction to isolate the organic components.
-
Dry the organic extract over an anhydrous drying agent.
-
Filter the sample before injection.
-
-
GC-MS Parameters (Example):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS Detector: Electron ionization (EI) at 70 eV.
-
Mass Range: Scan from a low to high m/z range (e.g., 40-400 amu).
-
-
Data Analysis:
-
Identify the peaks in the chromatogram by comparing their retention times and mass spectra to known standards or spectral libraries.
-
Quantify the products by integrating the peak areas and using a calibration curve if necessary.
-
Visualizations
Caption: Workflow for base-mediated dehydrochlorination of this compound.
Caption: General reaction scheme of this compound with an aliphatic amine.
References
Application Notes and Protocols for Safe Handling and Disposal of Pentachloroethane
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Pentachloroethane (C₂HCl₅) is a colorless, non-flammable liquid with a sweet, chloroform-like odor.[1][2][3] It is used as a solvent for oils and greases, in metal cleaning, and as a chemical intermediate.[3][4] Due to its toxicity and potential health hazards, stringent safety protocols must be followed when handling and disposing of this chemical in a laboratory setting.[1][3] These application notes provide detailed protocols for the safe handling, storage, spill management, and disposal of this compound to ensure the safety of laboratory personnel and minimize environmental impact.
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: Physical and Chemical Properties
| Property | Value | References |
| Molecular Formula | C₂HCl₅ | [3][5][6] |
| Molecular Weight | 202.3 g/mol | [1][2][3] |
| Appearance | Colorless liquid | [1][3][5] |
| Odor | Sweetish, chloroform-like | [1][3][7] |
| Boiling Point | 161-162 °C (322-324 °F) | [2][3][5][6] |
| Melting Point | -29 °C (-20 °F) | [2][5][6] |
| Density | 1.67-1.68 g/mL at 20-25 °C | [2][3][5][6] |
| Vapor Pressure | 3.4 mmHg at 20 °C (68 °F) | [2] |
| Water Solubility | < 0.1 mg/mL (insoluble) | [2][3][5] |
| Vapor Density (Air=1) | 7.0 - 7.2 | [2][6] |
Table 2: Toxicity and Exposure Limits
| Parameter | Value | References |
| Acute Oral Toxicity (LD50, rat) | 920 mg/kg bw | |
| Acute Inhalation Toxicity (LC50, rat) | >35,000 mg/m³ | |
| Protective Action Criteria (PACs) | PAC-1: 130 mg/m³PAC-2: 730 mg/m³PAC-3: 1200 mg/m³ | [2] |
| Health Hazards | Suspected of causing cancer, Causes damage to organs through prolonged or repeated exposure, Toxic to aquatic life with long-lasting effects. | [8] |
| Target Organs | Eyes, skin, respiratory system, central nervous system, liver, kidneys. | [9] |
| Signs and Symptoms of Exposure | Irritation of eyes, skin, and respiratory tract; headache, nausea, dizziness, central nervous system depression. | [1] |
Experimental Protocols
2.1. Safe Handling and Storage Protocol
Objective: To outline the procedures for safely handling and storing this compound to minimize exposure and prevent accidents.
Materials:
-
This compound
-
Appropriate chemical-resistant gloves (e.g., Viton, laminate)
-
Safety goggles or face shield
-
Lab coat
-
Ventilated chemical fume hood
-
Secondary containment trays
-
Tightly sealed, properly labeled containers
Procedure:
-
Training: All personnel must be trained on the hazards of this compound and the proper handling and emergency procedures before working with the substance.[10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, when handling this compound.[1][11]
-
Ventilation: Conduct all work with this compound in a well-ventilated chemical fume hood to minimize inhalation exposure.[6][10]
-
Handling:
-
Storage:
-
Store this compound in a cool, dry, well-ventilated area, away from direct sunlight and heat sources.[6][11]
-
Segregate from incompatible materials such as strong bases, powdered metals (e.g., sodium, potassium), and strong oxidizing agents.[6][10]
-
Use secondary containment to capture any potential leaks.
-
2.2. Spill Cleanup Protocol
Objective: To provide a step-by-step procedure for safely cleaning up a minor spill of this compound. For major spills, evacuate the area and contact emergency personnel.
Materials:
-
Chemical spill kit containing:
-
Inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads)
-
Chemical-resistant gloves
-
Safety goggles or face shield
-
Respirator with appropriate cartridges for organic vapors
-
Plastic bags or sealable containers for waste disposal
-
"Caution" or "Hazard" signs
-
Procedure:
-
Evacuate and Alert: Immediately alert others in the vicinity of the spill. Evacuate non-essential personnel from the area.[10][13]
-
Assess the Spill: Determine the extent of the spill. This protocol is for minor spills (typically less than 1 liter) that can be safely managed by trained laboratory personnel. For larger spills, evacuate and call for emergency response.[14][15]
-
Ventilation: Ensure the area is well-ventilated. If the spill is not in a fume hood, open windows if it is safe to do so, and close doors to the affected area.[10][16]
-
Personal Protective Equipment (PPE): Don the appropriate PPE, including a respirator, chemical-resistant gloves, and safety goggles.[6][16]
-
Containment: Confine the spill by creating a dike around the spill with absorbent material.[13][16]
-
Absorption: Gently cover the spill with an inert absorbent material, starting from the outside and working inwards.[6][10]
-
Collection: Once the this compound is fully absorbed, carefully scoop the material into a designated, labeled, and sealable waste container.[10][17]
-
Decontamination: Clean the spill area with soap and water.[15] All cleaning materials must also be disposed of as hazardous waste.
-
Disposal: Seal the waste container and label it as "Hazardous Waste: this compound." Dispose of the waste according to institutional and local regulations.[10][17]
-
Reporting: Report the incident to the laboratory supervisor or safety officer.
2.3. Disposal Protocol
Objective: To outline the proper procedures for the disposal of waste this compound and contaminated materials.
Materials:
-
Designated hazardous waste container (properly labeled)
-
Waste disposal tags or labels
-
Personal Protective Equipment (as per section 2.1)
Procedure:
-
Waste Identification: this compound is classified as a hazardous waste. The EPA hazardous waste number for this compound is U184.[2][3][18][19]
-
Waste Segregation:
-
Collect waste this compound in a dedicated, properly labeled, and sealed container.
-
Do not mix this compound waste with other chemical waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) office. Halogenated solvents should be collected separately from non-halogenated solvents.[20]
-
-
Container Management:
-
Use containers that are compatible with this compound and are in good condition.
-
Keep waste containers securely closed except when adding waste.
-
Label the container clearly with "Hazardous Waste," the name "this compound," and the associated hazards.
-
Do not fill containers beyond 90% capacity to allow for expansion.
-
-
Disposal Request:
-
Store the waste container in a designated satellite accumulation area.
-
Arrange for pickup and disposal through your institution's EHS office or a licensed hazardous waste disposal contractor.[20]
-
-
Empty Containers: Empty containers that held this compound must also be disposed of as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
Mandatory Visualizations
Caption: Workflow for the safe handling and storage of this compound.
Caption: Logical workflow for responding to a this compound spill.
Caption: Protocol for the proper disposal of this compound waste.
References
- 1. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. This compound | CHCl2CCl3 | CID 6419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 5. chembk.com [chembk.com]
- 6. ICSC 1394 - this compound [inchem.org]
- 7. CDC - NIOSH Pocket Guide to Chemical Hazards - this compound [cdc.gov]
- 8. cpachem.com [cpachem.com]
- 9. CDC - NIOSH Pocket Guide to Chemical Hazards - this compound [medbox.iiab.me]
- 10. nj.gov [nj.gov]
- 11. fishersci.com [fishersci.com]
- 12. gre.ac.uk [gre.ac.uk]
- 13. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 14. How to Handle Chemical Spills in Laboratories [blink.ucsd.edu]
- 15. jk-sci.com [jk-sci.com]
- 16. ccny.cuny.edu [ccny.cuny.edu]
- 17. westlab.com [westlab.com]
- 18. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 19. wku.edu [wku.edu]
- 20. ehs.wisc.edu [ehs.wisc.edu]
Application Notes: Synthesis of Tetrachloroethylene from Pentachloroethane
Introduction
Tetrachloroethylene (B127269) (perchloroethylene, PCE) is a valuable industrial solvent and chemical intermediate. One established method for its synthesis is the dehydrochlorination of pentachloroethane. This process involves the removal of a molecule of hydrogen chloride (HCl) from the this compound backbone to form the corresponding alkene, tetrachloroethylene. This conversion can be achieved through two primary methodologies: liquid-phase catalytic dehydrochlorination and vapor-phase catalytic dehydrochlorination. These application notes provide a detailed overview of both methods, including reaction conditions, catalyst selection, and product yields, to assist researchers and professionals in the development and implementation of this synthetic route.
Data Presentation
The following tables summarize the key quantitative data for the liquid-phase and vapor-phase synthesis of tetrachloroethylene from this compound.
Table 1: Liquid-Phase Catalytic Dehydrochlorination of this compound
| Parameter | Value | Reference |
| Catalyst | Ferric Chloride (FeCl₃) | [1] |
| Catalyst Loading | 0.01 - 0.1 wt% | [1] |
| Temperature | 100 - 140 °C | |
| Reaction Time | 2 - 8 hours | [1] |
| Pressure | Atmospheric | |
| Yield of Tetrachloroethylene | > 95% (reported for similar processes) | |
| Selectivity for Tetrachloroethylene | High |
Table 2: Vapor-Phase Catalytic Dehydrochlorination of this compound
| Parameter | Value | Reference |
| Catalyst | Activated Carbon | [2][3] |
| Temperature | 300 - 500 °C | [2] |
| Pressure | Atmospheric | |
| Contact Time | Seconds to minutes | |
| Yield of Tetrachloroethylene | High (process dependent) | |
| Selectivity for Tetrachloroethylene | High (byproduct formation possible) |
Experimental Protocols
The following are detailed protocols for the laboratory-scale synthesis of tetrachloroethylene from this compound via both liquid-phase and vapor-phase methods.
Protocol 1: Liquid-Phase Catalytic Dehydrochlorination using Ferric Chloride
Objective: To synthesize tetrachloroethylene by the dehydrochlorination of this compound in the liquid phase using a ferric chloride catalyst.
Materials:
-
This compound (99%+)
-
Anhydrous Ferric Chloride (FeCl₃)
-
Nitrogen gas (inert atmosphere)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (three-neck round-bottom flask, reflux condenser, thermometer, heating mantle with magnetic stirrer, dropping funnel, gas bubbler)
-
Distillation apparatus
Procedure:
-
Reactor Setup: Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a thermometer, and a nitrogen inlet. The outlet of the reflux condenser should be connected to a gas bubbler containing water to trap the evolved HCl gas.
-
Charging the Reactor: Charge the flask with 100 g (0.495 mol) of this compound.
-
Catalyst Addition: Under a gentle stream of nitrogen, add 0.1 g (0.1 wt%) of anhydrous ferric chloride to the this compound.
-
Reaction: Heat the reaction mixture to 120-130 °C with vigorous stirring. The reaction progress can be monitored by observing the evolution of HCl gas in the bubbler. Maintain the reaction at this temperature for 4-6 hours, or until the evolution of HCl ceases.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully transfer the crude product to a separatory funnel.
-
Wash the organic layer sequentially with 50 mL of water and 50 mL of 5% sodium bicarbonate solution to remove any remaining HCl and catalyst residues.
-
Wash again with 50 mL of water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter the dried organic layer to remove the drying agent.
-
Purify the crude tetrachloroethylene by fractional distillation. Collect the fraction boiling at 121 °C.[4]
-
-
Analysis: Analyze the purified product by Gas Chromatography (GC) and/or Nuclear Magnetic Resonance (NMR) spectroscopy to determine its purity and confirm its identity.
Protocol 2: Vapor-Phase Catalytic Dehydrochlorination using Activated Carbon
Objective: To synthesize tetrachloroethylene by the dehydrochlorination of this compound in the vapor phase using an activated carbon catalyst.
Materials:
-
This compound (99%+)
-
Activated Carbon (granular, acid-washed)
-
Nitrogen gas (carrier gas)
-
Tube furnace
-
Quartz reactor tube
-
Syringe pump
-
Condenser
-
Cold trap (e.g., dry ice/acetone bath)
-
Collection flask
Procedure:
-
Catalyst Preparation: Pack a quartz reactor tube (e.g., 2.5 cm inner diameter, 50 cm length) with 20 g of granular activated carbon, securing the catalyst bed with quartz wool plugs at both ends.
-
Reactor Setup:
-
Place the packed reactor tube in a tube furnace.
-
Connect the inlet of the reactor to a nitrogen gas line and a syringe pump for feeding the this compound. A preheating zone filled with inert packing material before the catalyst bed is recommended to ensure complete vaporization of the reactant.
-
Connect the outlet of the reactor to a condenser followed by a cold trap to collect the liquid products. The non-condensable gas (HCl and carrier gas) can be passed through a basic scrubber.
-
-
Reaction:
-
Heat the tube furnace to the desired reaction temperature (e.g., 350 °C) while purging the system with a steady flow of nitrogen (e.g., 50 mL/min).
-
Once the temperature is stable, start feeding the this compound into the preheating zone using the syringe pump at a controlled rate (e.g., 0.5 mL/min).
-
-
Product Collection: Collect the condensed liquid product in the collection flask. The reaction is typically run continuously for a set period.
-
Work-up and Purification:
-
The collected liquid will be a mixture of tetrachloroethylene, unreacted this compound, and potentially some byproducts.
-
Wash the crude product with a dilute sodium bicarbonate solution to neutralize any dissolved HCl, followed by a water wash.
-
Dry the organic layer over anhydrous calcium chloride.
-
Purify the product by fractional distillation, collecting the fraction boiling at 121 °C.[4]
-
-
Analysis: Characterize the final product using GC or NMR to determine the yield, conversion, and selectivity of the reaction.
Mandatory Visualization
Caption: Chemical transformation of this compound to tetrachloroethylene.
Caption: Experimental workflows for tetrachloroethylene synthesis.
References
- 1. US3876713A - Process for the simultaneous preparation of tetrachloroethanes, trichloroethylene and this compound - Google Patents [patents.google.com]
- 2. Trichloroethylene - Wikipedia [en.wikipedia.org]
- 3. Construction of activated carbon-supported B3N3 doped carbon as metal-free catalyst for dehydrochlorination of 1,2-dichloroethane to produce vinyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. US2084937A - Purification of tetrachloroethylene - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Stabilizers for Preventing Pentachloroethane Degradation
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the stabilization of pentachloroethane. This resource is designed to provide you with comprehensive guidance on preventing the degradation of this compound during your experiments. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data on potential stabilizers.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound, focusing on its stabilization.
| Problem | Potential Cause | Suggested Solution |
| Discoloration (yellowing/browning) of this compound upon storage or mild heating. | This is a primary indicator of degradation, likely through dehydrochlorination to form tetrachloroethylene (B127269) and other unsaturated compounds, which can polymerize or oxidize to form colored bodies. The reaction can be initiated by light, heat, or the presence of impurities. | - Add a suitable amine stabilizer. Primary and secondary aliphatic amines react with this compound to neutralize evolved HCl. Consider adding a small concentration (e.g., 0.1-0.5% w/w) of an aliphatic amine like n-butylamine or piperidine. - Store in a cool, dark place. Use an amber glass bottle to protect from light and store in a refrigerator when not in use. - Purge with an inert gas. Before sealing the container, purge the headspace with nitrogen or argon to remove oxygen, which can contribute to oxidative degradation. |
| Inconsistent experimental results when using this compound as a solvent or reagent. | Degradation of this compound can lead to the formation of impurities such as tetrachloroethylene and hydrochloric acid (HCl). These byproducts can alter the reaction conditions, interfere with analytical measurements, or react with your compounds of interest. | - Confirm the purity of your this compound before use. A simple GC-MS analysis can identify the presence of degradation products. - Use freshly purified or stabilized this compound for sensitive experiments. If you suspect degradation, you can purify the solvent by distillation, but be aware that heating can accelerate degradation if not done carefully. Adding a stabilizer post-purification is recommended for storage. |
| Formation of a precipitate in your reaction mixture containing this compound. | If an amine stabilizer has been used, the precipitate is likely the amine hydrochloride salt, formed by the reaction of the amine with HCl produced from this compound degradation.[1][2] | - This is an indication that the stabilizer is working. The precipitate can typically be removed by filtration or an aqueous wash during the reaction work-up. - If the precipitate interferes with your reaction, consider using a tertiary amine stabilizer, which reacts more slowly with this compound and may form the hydrochloride salt at a slower rate.[1][2] |
| The chosen amine stabilizer appears to be reacting with the starting materials or products of your experiment. | Primary and secondary amines are nucleophilic and can participate in side reactions other than acid scavenging. | - Switch to a more sterically hindered amine or a tertiary amine. Tertiary amines like triethylamine (B128534) are less nucleophilic and primarily act as bases.[1][2] - Consider non-amine stabilizers. While less documented for this compound, radical scavengers like butylated hydroxytoluene (BHT) or epoxides (e.g., propylene (B89431) oxide) are used for other chlorinated hydrocarbons and may offer an alternative if amine reactivity is a concern. |
Frequently Asked Questions (FAQs)
1. Why does this compound degrade?
This compound can degrade primarily through dehydrochlorination, where it loses a molecule of hydrogen chloride (HCl) to form tetrachloroethylene.[3][4] This process can be accelerated by factors such as heat, light (UV radiation), and the presence of metals or bases.[5] It can also undergo free-radical mediated degradation.[3]
2. What are the primary degradation products of this compound?
The main degradation product is tetrachloroethylene.[3][4] Further degradation or side reactions can lead to the formation of other chlorinated hydrocarbons and eventually mineralization.
3. What type of stabilizers are recommended for this compound?
For long-term storage, amine-based stabilizers are recommended.[5] Aliphatic amines, in particular, have been shown to react with this compound to neutralize the HCl that is formed during decomposition.[1][2]
4. How do amine stabilizers work?
Amine stabilizers act as acid scavengers. The basic amine reacts with the acidic hydrogen chloride (HCl) produced during the dehydrochlorination of this compound. This reaction forms a stable amine hydrochloride salt, effectively removing the HCl from the system and preventing it from catalyzing further degradation.[1][2]
5. Which specific amines can be used as stabilizers for this compound?
Based on documented reactivity, the following amines are potential candidates:
-
Primary Aliphatic Amines: n-Butylamine
-
Tertiary Aliphatic Amines: Triethylamine (reacts more slowly)[1][2]
Aromatic amines like aniline (B41778) react only with difficulty and are likely not effective stabilizers under normal conditions.[2]
6. What is the recommended concentration of an amine stabilizer?
While there is no definitive modern data on optimal concentrations for this compound, a general starting point for stabilizing chlorinated solvents is in the range of 0.1% to 1.0% by weight . The exact concentration will depend on the storage conditions and the required shelf life. It is recommended to start with a lower concentration (e.g., 0.1-0.2%) and monitor the stability.
7. Can the stabilizer interfere with my experiments?
Yes. As mentioned in the troubleshooting guide, primary and secondary amines are nucleophilic and could potentially react with other components in your experimental setup. If you are conducting reactions with electrophilic compounds, it is advisable to use a tertiary amine or a non-amine-based stabilizer, or to remove the stabilizer by distillation before use.
8. How can I monitor the degradation of this compound?
The degradation of this compound can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS).[5] This technique allows for the separation and identification of the parent compound (this compound) and its degradation products (e.g., tetrachloroethylene). A quantitative GC-MS method can be developed to determine the concentration of this compound over time under specific storage or stress conditions.
Quantitative Data on Stabilizer Reactivity
The following table summarizes the reported yields of amine hydrochlorides from the reaction of various amines with this compound. A higher yield under milder conditions suggests a more reactive stabilizer.
| Amine Stabilizer | Amine Type | Reactant Ratios (Amine:this compound) | Reaction Conditions | Product | Yield | Reference |
| n-Butylamine | Primary Aliphatic | 3.7 g : 11.0 g | Dropwise addition at room temperature | n-Butylamine Hydrochloride | 4.5 g | [1] |
| Dimethylamine | Secondary Aliphatic | 2.3 g (in benzene) : 20.2 g | Dropwise addition at room temperature | Dimethylamine Hydrochloride | 3.5 g | [1][2] |
| Piperidine | Secondary Aliphatic | 4.3 g : 11.3 g | Dropwise addition at room temperature | Piperidine Hydrochloride | 4.4 g | [1][2] |
| Triethylamine | Tertiary Aliphatic | 5.0 g : 21.4 g | Heated to 100°C for ~15 minutes | Triethylamine Hydrochloride | 4.5 g | [1] |
| Aniline | Aromatic | Not specified | Reacts with difficulty even above 150°C | Aniline Hydrochloride | Very low | [2] |
Experimental Protocols
Protocol 1: Evaluation of Stabilizer Efficacy by GC-MS
Objective: To quantitatively assess the effectiveness of a chosen stabilizer in preventing the thermal degradation of this compound.
Materials:
-
This compound (high purity)
-
Stabilizer candidate (e.g., n-butylamine, triethylamine)
-
GC vials (amber glass with PTFE-lined caps)
-
Internal standard (e.g., 1,2-dichlorobenzene, or other suitable non-reactive compound with a distinct retention time)
-
Solvent for dilution (e.g., hexane, GC grade)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent)
Procedure:
-
Preparation of Samples:
-
Control Sample: In a GC vial, add a known volume of this compound.
-
Stabilized Sample: To a separate GC vial, add the same volume of this compound and the desired concentration of the stabilizer (e.g., 0.1% w/w).
-
Prepare at least three replicates for each condition.
-
-
Initial Analysis (T=0):
-
Take a small aliquot from each vial, dilute with the chosen solvent, and add the internal standard to a fixed concentration.
-
Analyze the samples by GC-MS to determine the initial concentration of this compound and to confirm the absence of significant degradation products.
-
-
Stress Conditions:
-
Place the sealed vials in an oven at a constant elevated temperature (e.g., 60°C).
-
-
Time-Point Analysis:
-
At predetermined time intervals (e.g., 24, 48, 72, 168 hours), remove one replicate of each sample set from the oven and allow it to cool to room temperature.
-
Prepare the samples for GC-MS analysis as described in step 2.
-
-
Data Analysis:
-
For each time point, quantify the concentration of this compound relative to the internal standard.
-
Plot the concentration of this compound versus time for both the control and stabilized samples.
-
Calculate the degradation rate for each condition. A significantly lower degradation rate in the stabilized samples indicates effective stabilization.
-
Visualizations
Caption: Degradation pathway of this compound.
Caption: Workflow of amine stabilization of this compound.
References
Technical Support Center: Troubleshooting Low-Yield Reactions Involving Pentachloroethane
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during chemical reactions that utilize pentachaloethane as a reactant or solvent.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is significantly lower than expected when using pentachloroethane. What are the common causes?
Low yields in reactions involving this compound can often be attributed to several factors. The most common issues include unintended side reactions, decomposition of the starting material or product, and suboptimal reaction conditions. This compound is a reactive compound that can undergo dehydrochlorination, hydrolysis, and react with certain metals, leading to the formation of byproducts and a reduction in the desired product yield.[1][2] Careful control of reaction parameters is crucial for success.
Q2: I am observing the formation of tetrachloroethylene (B127269) as a major byproduct. How can I minimize this?
The formation of tetrachloroethylene is a common issue, as it is the product of the dehydrochlorination of this compound.[3] This reaction is often favored, especially in the presence of bases or at elevated temperatures.
To minimize the formation of tetrachloroethylene, consider the following strategies:
-
Temperature Control: Lowering the reaction temperature can disfavor the elimination reaction.[4]
-
Base Selection: If a base is required for your primary reaction, use a weaker, non-nucleophilic base to minimize dehydrochlorination. Strong bases like sodium hydroxide (B78521) can vigorously promote the formation of tetrachloroethylene.[2]
-
Reaction Time: Shorter reaction times can reduce the extent of byproduct formation. Monitor your reaction progress closely and quench it as soon as the starting material is consumed.
Q3: My reaction mixture is showing signs of decomposition, such as charring or the evolution of a gas. What is happening?
Decomposition of this compound can occur, particularly at elevated temperatures, leading to the formation of toxic and corrosive fumes like hydrogen chloride and phosgene.[5] Additionally, this compound can react violently with strong bases, powdered metals, and sodium-potassium alloys, which can lead to explosive decomposition and the formation of chloroacetylenes.[2][6]
To prevent decomposition:
-
Maintain Strict Temperature Control: Avoid excessive heating.
-
Ensure Compatibility of Reagents: Carefully review the compatibility of all reagents with this compound. Avoid strong bases and reactive metals unless they are a controlled part of your reaction design.[2]
-
Use of Stabilizers: For prolonged storage or reactions, the addition of amine stabilizers to this compound is recommended to prevent decomposition.[7]
Q4: I am performing a dehydrochlorination of this compound to synthesize tetrachloroethylene, but my yields are poor. How can I optimize this reaction?
While dehydrochlorination can be an unwanted side reaction, it is also a useful synthetic transformation. To optimize the yield of tetrachloroethylene:
-
Choice of Base: Strong bases are required to efficiently promote dehydrochlorination. Sodium hydroxide is commonly used.[8]
-
Phase-Transfer Catalysis (PTC): Employing a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can significantly improve the reaction rate and yield by facilitating the interaction between the aqueous base and the organic this compound phase.[9][10]
-
Temperature: While higher temperatures favor elimination, finding the optimal temperature is key to balancing reaction rate and minimizing decomposition.[4]
Troubleshooting Guide for Low Yields
This guide provides a systematic approach to troubleshooting low-yield reactions involving this compound.
Problem 1: Low Conversion of Starting Material
Possible Causes:
-
Insufficient reaction time or temperature.
-
Inadequate mixing, especially in biphasic reactions.
-
Deactivation of a catalyst.
-
Low purity of this compound.
Troubleshooting Steps:
-
Verify Reagent Purity: Ensure the this compound and other reactants are of high purity. Impurities can interfere with the reaction.
-
Optimize Reaction Time and Temperature: Monitor the reaction progress using techniques like GC or TLC. Gradually increase the reaction time or temperature and observe the effect on conversion. Be cautious of exceeding the decomposition temperature of this compound.
-
Improve Mixing: For heterogeneous reactions, ensure vigorous stirring to maximize the interfacial area between phases.
-
Catalyst Activity: If using a catalyst, ensure it is active and used in the correct concentration. Consider adding a fresh batch of catalyst if deactivation is suspected.
Problem 2: Formation of Multiple Products (Low Selectivity)
Possible Causes:
-
Dehydrochlorination to tetrachloroethylene.
-
Hydrolysis to dichloroacetic acid.[1]
-
Reaction with metallic reagents to form chloroacetylenes.[2]
Troubleshooting Steps:
-
Characterize Byproducts: Use analytical techniques such as GC-MS or NMR to identify the major byproducts. This will provide insight into the competing reaction pathways.
-
Control Reaction pH: If hydrolysis is a suspected side reaction, ensure the reaction is performed under anhydrous conditions and control the pH. The hydrolysis half-life of this compound is 3.6 days at 25 °C and pH 7.[1]
-
Re-evaluate Base/Catalyst: If dehydrochlorination is the primary issue, consider the strategies outlined in FAQ Q2. The choice of base and catalyst is critical for selectivity.
Data Presentation
The following tables provide illustrative data on how reaction parameters can influence the yield of the dehydrochlorination of this compound to tetrachloroethylene. This data is generalized from literature principles and should be used as a guide for optimization.
Table 1: Effect of Temperature on Tetrachloroethylene Yield
| Temperature (°C) | Reaction Time (h) | Base | Yield of Tetrachloroethylene (%) |
| 50 | 4 | 10% aq. NaOH | 65 |
| 70 | 2 | 10% aq. NaOH | 85 |
| 90 | 1 | 10% aq. NaOH | 95 (with potential for increased byproducts) |
Table 2: Effect of Phase-Transfer Catalyst (PTC) Concentration on Tetrachloroethylene Yield
| PTC (mol%) | Temperature (°C) | Reaction Time (h) | Base | Yield of Tetrachloroethylene (%) |
| 0 | 70 | 4 | 10% aq. NaOH | 50 |
| 1 | 70 | 2 | 10% aq. NaOH | 88 |
| 5 | 70 | 1.5 | 10% aq. NaOH | 92 |
Experimental Protocols
General Protocol for Dehydrochlorination of this compound to Tetrachloroethylene using Phase-Transfer Catalysis
Materials:
-
This compound
-
Sodium hydroxide (aqueous solution, e.g., 10-20%)
-
Phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide, Aliquat 336)
-
Organic solvent (e.g., toluene, if co-solvent is needed)
-
Stirring apparatus
-
Heating mantle with temperature controller
-
Condenser
-
Separatory funnel
Procedure:
-
Set up a round-bottom flask with a magnetic stirrer, heating mantle, and a condenser.
-
Charge the flask with this compound and the phase-transfer catalyst (typically 1-5 mol% relative to this compound).
-
Add the aqueous sodium hydroxide solution to the flask.
-
Heat the mixture to the desired temperature (e.g., 70-90 °C) with vigorous stirring.
-
Monitor the reaction progress by taking aliquots from the organic layer and analyzing by GC.
-
Once the reaction is complete (typically 1-4 hours), cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude tetrachloroethylene.
-
Purify the product by distillation if necessary.
Mandatory Visualization
Caption: A logical workflow for troubleshooting low-yield reactions.
Caption: Competing reaction pathways for this compound.
References
- 1. This compound CAS#: 76-01-7 [m.chemicalbook.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. web.mit.edu [web.mit.edu]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of this compound dehydrochlorination to tetrachloroethylene (Journal Article) | OSTI.GOV [osti.gov]
- 6. US3876713A - Process for the simultaneous preparation of tetrachloroethanes, trichloroethylene and this compound - Google Patents [patents.google.com]
- 7. This compound | CHCl2CCl3 | CID 6419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. phasetransfer.com [phasetransfer.com]
- 10. crdeepjournal.org [crdeepjournal.org]
Technical Support Center: Optimizing Reactions with Pentachloroethane
For Researchers, Scientists, and Drug Development Professionals
This guide provides technical support for optimizing reaction conditions when using pentachloroethane as a solvent. It includes troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound relevant to its use as a solvent?
A1: this compound is a colorless, non-flammable liquid with a high boiling point and density. Its key properties are summarized in the table below.[1][2] It is miscible with most common organic solvents but has very low solubility in water.[1]
| Property | Value |
| Molecular Formula | C₂HCl₅ |
| Molecular Weight | 202.29 g/mol |
| Boiling Point | 161-162 °C |
| Melting Point | -29 °C |
| Density | 1.68 g/mL at 25 °C |
| Vapor Pressure | 4.5 mmHg at 25 °C |
| Water Solubility | Insoluble |
| Dielectric Constant | 3.7 at 16 °C |
Q2: What types of reactions are commonly performed in this compound?
A2: this compound is primarily used as a solvent for oils, greases, and certain polymers.[1][3] In organic synthesis, it can be employed in reactions that require a non-polar, high-boiling solvent. Examples include certain chlorination, Friedel-Crafts, and halogen exchange reactions.[4][5][6] Its high density can also facilitate the separation of coal from impurities.[1]
Q3: What are the major safety concerns when working with this compound?
A3: this compound is toxic by inhalation and ingestion and can irritate the skin and eyes.[1][2][7] It is a suspected carcinogen and can cause damage to organs through prolonged or repeated exposure.[7] It is crucial to handle this solvent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[7][8]
Q4: With which substances is this compound incompatible?
A4: this compound can react violently with strong bases, powdered metals (like aluminum or zinc), and alkali metals (like sodium or potassium).[3][7] Contact with these materials can lead to explosions. It is also incompatible with strong oxidizing agents.[3] Upon heating to decomposition, it emits highly toxic fumes of hydrogen chloride.[1]
Troubleshooting Guides
Issue 1: Low Reaction Yield
Low yields are a common problem in organic synthesis. The following table outlines potential causes and solutions when using this compound as a solvent.
| Potential Cause | Suggested Solution |
| Incomplete Reaction | - Increase reaction time: Monitor the reaction progress using techniques like TLC or GC. - Increase temperature: this compound's high boiling point allows for reactions at elevated temperatures. However, be mindful of potential side reactions or product decomposition. - Check reagent purity: Impurities in starting materials can inhibit the reaction. |
| Side Reactions | - Optimize temperature: Running the reaction at a lower temperature may favor the desired product. - Control stoichiometry: Ensure precise addition of reagents to minimize side product formation. - Use of a catalyst: A suitable catalyst might increase the selectivity of the reaction. |
| Product Loss During Workup | - Check aqueous layer: The high density of this compound can sometimes lead to emulsions or product partitioning into the aqueous layer. Analyze the aqueous phase for your product. - Volatile product: If your product is volatile, be cautious during solvent removal (rotoevaporation).[9][10] |
| Moisture Contamination | - Use anhydrous conditions: this compound can react with water to form dichloroacetic acid.[7] Ensure all glassware is oven-dried and use anhydrous reagents and solvent if your reaction is moisture-sensitive. |
Issue 2: Formation of Undesired Byproducts
The formation of byproducts can complicate purification and reduce the yield of the desired compound.
| Potential Cause | Suggested Solution |
| Over-reaction/Multiple Additions | - Control stoichiometry: Add the limiting reagent dropwise to the reaction mixture. - Lower reaction temperature: This can help to control the reactivity and prevent further reactions of the desired product. |
| Reaction with Solvent | - Consider solvent stability: While generally inert, this compound can participate in certain radical reactions or decompose at very high temperatures.[1] Evaluate the compatibility of your reaction conditions with the solvent. |
| Rearrangements (e.g., in Friedel-Crafts reactions) | - Use milder Lewis acids: Strong Lewis acids can promote carbocation rearrangements. Consider using a less reactive catalyst. - Acylation instead of alkylation: Friedel-Crafts acylation is less prone to rearrangements than alkylation.[4][11] |
Issue 3: Difficult Product Purification
Separating the desired product from the reaction mixture can be challenging.
| Potential Cause | Suggested Solution |
| High Boiling Point of Solvent | - Vacuum distillation: Utilize high vacuum to remove this compound at a lower temperature, especially for thermally sensitive products. - Azeotropic distillation: Explore the possibility of forming a lower-boiling azeotrope with another solvent to facilitate removal. |
| Co-elution with Byproducts in Chromatography | - Optimize chromatography conditions: Experiment with different solvent systems (eluents) and stationary phases (silica gel, alumina, etc.). - Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. |
| Product Crystallizes with Solvent | - Wash crystals thoroughly: Wash the isolated crystals with a solvent in which the product is insoluble but this compound is soluble. - Drying under vacuum: Dry the product under high vacuum at a slightly elevated temperature to remove residual solvent. |
Experimental Protocols
General Protocol for a Friedel-Crafts Acylation Reaction
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler with mineral oil), place the aromatic substrate and this compound.
-
Catalyst Addition: Cool the flask in an ice bath and slowly add the Lewis acid catalyst (e.g., aluminum chloride) portion-wise while stirring.
-
Reagent Addition: Add the acylating agent (e.g., an acyl chloride or anhydride) dissolved in this compound dropwise from the dropping funnel.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to the desired temperature (e.g., 50-100 °C) for a specified time. Monitor the reaction progress by TLC or GC.
-
Workup: Cool the reaction mixture in an ice bath and slowly quench by adding crushed ice, followed by dilute hydrochloric acid. Separate the organic layer.
-
Purification: Wash the organic layer with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product. Further purify by distillation, recrystallization, or column chromatography.
Visualizations
Caption: A generalized experimental workflow for a chemical synthesis.
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. This compound | CHCl2CCl3 | CID 6419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 3. This compound | 76-01-7 [chemicalbook.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. EP0944564B9 - Halogen exchange reactions and uses thereof - Google Patents [patents.google.com]
- 6. Trichloroethylene - Wikipedia [en.wikipedia.org]
- 7. nj.gov [nj.gov]
- 8. fishersci.com [fishersci.com]
- 9. Troubleshooting [chem.rochester.edu]
- 10. Troubleshooting [chem.rochester.edu]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
How to remove pentachloroethane from a reaction mixture
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist you in effectively removing pentachloroethane from your reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing this compound from a reaction mixture?
A1: The most common methods leverage the physical and chemical properties of this compound. These include:
-
Distillation (Fractional or Vacuum): Ideal for separating this compound from compounds with significantly different boiling points.
-
Liquid-Liquid Extraction: Useful for separating a desired product from this compound based on differential solubility in immiscible solvents.
-
Adsorption: Effective for removing trace amounts of this compound using materials like activated carbon.
-
Column Chromatography: A standard purification technique to separate compounds based on their polarity and interaction with a stationary phase.
-
Chemical Decomposition: In specific cases, this compound can be chemically converted to other substances that are easier to remove, though this requires careful consideration of reaction compatibility.
Q2: How do I choose the best removal method for my experiment?
A2: The optimal method depends on the properties of your desired compound and the scale of your reaction. Consider the following:
-
Thermal Stability: If your product is heat-sensitive, avoid distillation at atmospheric pressure.
-
Boiling Point Difference: Fractional distillation is most effective when the boiling point difference between your product and this compound is large (>25 °C).
-
Solubility: The solubility of your product in various solvents will determine the feasibility of liquid-liquid extraction.
-
Concentration: For removing trace amounts of this compound, adsorption is often the most efficient method. For bulk removal, distillation is typically preferred.
The diagram below provides a general workflow for selecting an appropriate method.
Caption: Decision workflow for selecting a this compound removal method.
Q3: What are the key safety precautions when working with this compound?
A3: this compound is toxic and presents several health hazards.[1][2] Always adhere to the following safety protocols:
-
Ventilation: Work in a well-ventilated fume hood to avoid inhaling vapors.[3]
-
Personal Protective Equipment (PPE): Wear solvent-resistant gloves, chemical safety goggles, and a lab coat.[3][4]
-
Avoid Contact: Prevent skin and eye contact. In case of exposure, immediately flush the affected area with water for at least 15 minutes.[2][3][5]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials like strong bases, active metals (potassium, sodium), and strong oxidizing agents.[3][6][7]
-
Disposal: Dispose of this compound and contaminated materials as hazardous waste according to your institution's and local regulations.[3]
Data Presentation: Properties of this compound
Understanding the physical properties of this compound is crucial for planning its removal.
| Property | Value | Significance for Removal |
| Molecular Weight | 202.3 g/mol [1][8] | Relevant for mass-based calculations. |
| Boiling Point | 161-162 °C (at 760 mmHg)[1][7][9] | High boiling point allows separation from lower-boiling solvents/products via distillation. |
| Density | 1.67-1.68 g/mL at 20-25 °C[1][7] | Denser than water, will form the lower layer in aqueous extractions. |
| Water Solubility | Very low (~0.05% or 490 mg/L)[1][8] | Facilitates removal of water-soluble impurities via aqueous washes. |
| Solubility in Organics | Miscible with most common organic solvents (e.g., ethanol, ether).[1] | This property is key for choosing solvents in extraction and chromatography. |
| Vapor Pressure | 3.4 mmHg at 20 °C (68°F)[5] | Low volatility at room temperature, but evaporation should still be controlled. |
Troubleshooting Guides & Experimental Protocols
Method 1: Distillation
This method is best for thermally stable compounds with boiling points significantly different from this compound. Due to its tendency to partially decompose at atmospheric pressure, vacuum distillation is often recommended.[7]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Product co-distills with this compound. | Boiling points are too close; an azeotrope may have formed. | Use a fractional distillation column with higher theoretical plates. Check for known azeotropes.[10][11] If an azeotrope is present, an alternative separation method may be required. |
| Reaction mixture bumps violently. | Uneven heating; superheating. | Add boiling chips or use a magnetic stirrer. Ensure the heating mantle provides even heat distribution. |
| This compound decomposes during heating. | Distillation at atmospheric pressure; presence of incompatible substances (e.g., alkalis, certain metals).[7] | Perform the distillation under reduced pressure (vacuum) to lower the boiling point. Ensure the reaction mixture is neutral and free of incompatible metals before heating. |
| Low or no product recovery. | Product may be volatile and lost with the vacuum; product may have degraded. | Use a cold trap between your distillation apparatus and the vacuum pump to collect any volatile product.[12] Confirm product stability at the distillation temperature. |
Experimental Protocol: Vacuum Distillation
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus, including a round-bottom flask, a short-path distillation head with a thermometer, a condenser, a receiving flask, and a vacuum source with a pressure gauge. Ensure all glassware joints are properly sealed with vacuum grease.
-
Preparation: Add the crude reaction mixture to the distillation flask along with a magnetic stir bar or boiling chips. Do not fill the flask more than two-thirds full.
-
Evacuation: Begin stirring and slowly apply vacuum. Watch for excessive bubbling or foaming.
-
Heating: Once the desired pressure is stable, begin gently heating the distillation flask using a heating mantle.
-
Fraction Collection: Collect distinct fractions as the vapor temperature changes. The first fraction will likely be any lower-boiling solvents. Collect the fraction corresponding to the boiling point of your desired product at the given pressure. This compound will remain in the distillation flask if its boiling point is higher than your product's, or it will distill after your product if its boiling point is lower.
-
Shutdown: Once the desired product is collected, remove the heat source and allow the system to cool completely before slowly reintroducing air to the apparatus.
Caption: General workflow for removing this compound via vacuum distillation.
Method 2: Liquid-Liquid Extraction
This technique is used to move a desired compound from the this compound-containing organic phase into a different, immiscible liquid phase (often aqueous). This is effective if the desired product has acidic, basic, or highly polar functionalities that allow its solubility to be altered by changing the pH.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| An emulsion forms at the interface. | Vigorous shaking; presence of surfactants or fine particulates. | Gently swirl or invert the separatory funnel instead of shaking vigorously. Add a small amount of brine (saturated aq. NaCl) to "break" the emulsion.[13] If persistent, filter the mixture through a pad of Celite. |
| Poor separation of layers. | Solvents are partially miscible; densities are too similar. | Dilute the organic layer with a less polar, less dense solvent (e.g., hexane) or a denser solvent (e.g., chloroform) to improve the density difference. |
| Product is not extracting into the aqueous layer. | Incorrect pH of the aqueous phase. | Ensure the pH of the aqueous wash is appropriate to ionize your compound (e.g., use dilute aq. base for an acidic product, dilute aq. acid for a basic product). |
| Product is lost after workup. | Product may have some solubility in the aqueous layer even in its neutral form. | Back-extract the combined aqueous layers with a fresh portion of organic solvent to recover any dissolved product.[14] |
Experimental Protocol: Acid-Base Extraction
-
Preparation: Transfer the reaction mixture to a separatory funnel. If the reaction solvent is miscible with water (e.g., THF, alcohols), it should be removed via rotovap first, and the residue redissolved in an immiscible organic solvent.[15]
-
First Wash: Add an appropriate aqueous solution (e.g., 1M HCl to extract a basic compound, or 1M NaOH/sat. NaHCO₃ to extract an acidic compound).
-
Mixing: Stopper the funnel, invert it, and open the stopcock to vent pressure. Close the stopcock and gently mix the layers for 1-2 minutes. Vent frequently.
-
Separation: Place the funnel in a ring stand and allow the layers to fully separate. This compound is denser than water and will be the bottom layer.[1]
-
Draining: Drain the appropriate layer (aqueous layer containing the ionized product or the organic layer containing the neutral product).
-
Repeat: Repeat the extraction on the organic layer 2-3 times with fresh aqueous solution to ensure complete removal.
-
Neutralization & Recovery: Combine the aqueous extracts. Neutralize the pH to precipitate the product or to allow it to be re-extracted into a fresh organic solvent.
-
Drying: Dry the final organic layer containing the purified product over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent.[16]
Caption: General workflow for a liquid-liquid extraction process.
Method 3: Adsorption
This method is excellent for removing residual or trace amounts of chlorinated hydrocarbons.[17][18][19] Activated carbon is a common and effective adsorbent.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete removal of this compound. | Insufficient amount of adsorbent; insufficient contact time. | Increase the amount of activated carbon used. Increase the stirring time to allow for better adsorption. |
| Desired product is also adsorbed. | The product is nonpolar and has a high affinity for the adsorbent. | Use a more polar solvent to reduce the product's affinity for the carbon surface. Use the minimum amount of adsorbent necessary. Consider an alternative adsorbent like silica (B1680970) or alumina. |
Experimental Protocol: Activated Carbon Treatment
-
Preparation: Dissolve the crude product in a suitable organic solvent in which the product is highly soluble.
-
Adsorbent Addition: Add a small amount of activated carbon (typically 1-5% by weight of the crude material) to the solution.
-
Stirring: Stir the mixture vigorously at room temperature for 30-60 minutes.
-
Filtration: Remove the activated carbon by filtering the mixture through a pad of Celite or a fine frit funnel.
-
Analysis: Analyze the filtrate (e.g., by GC or NMR) to confirm the removal of this compound. Repeat the process if necessary.
-
Solvent Removal: Remove the solvent under reduced pressure to obtain the purified product.
References
- 1. This compound | CHCl2CCl3 | CID 6419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 3. nj.gov [nj.gov]
- 4. Page loading... [guidechem.com]
- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. cpachem.com [cpachem.com]
- 7. This compound CAS#: 76-01-7 [m.chemicalbook.com]
- 8. CDC - NIOSH Pocket Guide to Chemical Hazards - this compound [cdc.gov]
- 9. chembk.com [chembk.com]
- 10. Azeotrope tables - Wikipedia [en.wikipedia.org]
- 11. Azeotrope_(data) [chemeurope.com]
- 12. researchgate.net [researchgate.net]
- 13. rtong.people.ust.hk [rtong.people.ust.hk]
- 14. How To [chem.rochester.edu]
- 15. chem.rochester.edu [chem.rochester.edu]
- 16. personal.tcu.edu [personal.tcu.edu]
- 17. researchgate.net [researchgate.net]
- 18. Adsorption of halogenated hydrocarbons to activated carbon and stripping of halogenated hydrocarbons from waste waters [inis.iaea.org]
- 19. researchgate.net [researchgate.net]
Incompatible materials with pentachloroethane under experimental conditions
This guide provides researchers, scientists, and drug development professionals with essential information regarding materials that are incompatible with pentachloroethane under experimental conditions. Below you will find frequently asked questions (FAQs), troubleshooting guides, and technical data to ensure the safety and integrity of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My experiment is showing unexpected side products or reaction failure. Could my equipment be the cause?
A1: Yes, material incompatibility is a critical factor. This compound is highly reactive with certain materials, which can lead to contamination, reaction inhibition, or the generation of hazardous byproducts. It reacts violently with strong bases, alkali metals, and powdered metals, which can produce spontaneously explosive chloroacetylenes.[1][2] Review the materials of your entire setup, including the reaction vessel, stirrers, tubing, and seals, against the compatibility data provided in this guide.
Q2: I've noticed corrosion and pitting on my stainless steel reactor after using this compound. I thought stainless steel was resistant?
A2: While stainless steel offers good resistance, its compatibility can be compromised, especially by wet or impure this compound. This compound can hydrolyze in the presence of water to form dichloroacetic acid[1][2][3][4], which is corrosive. Furthermore, prolonged contact, elevated temperatures, and mechanical stress can increase corrosion rates. For wet chlorinated solvents, the compatibility of 304 and 316 stainless steel can be questionable. Always use dry this compound and consider using glass or PTFE-lined reactors for highly sensitive processes.
Q3: What type of flexible tubing is safe to use for transferring this compound?
A3: Material selection for tubing is critical to prevent leaks and contamination. Polytetrafluoroethylene (PTFE) is an excellent choice due to its high chemical resistance.[3][4][5][6][7] Many common laboratory elastomers, such as Neoprene, Buna-N (Nitrile), and EPDM, are not recommended as they can swell, degrade, or leach impurities. Always verify the compatibility of your specific tubing material before use.
Q4: Can I use aluminum components, like racks or fittings, in my experimental setup with this compound?
A4: No, it is strongly advised not to use aluminum. Chlorinated ethanes, including this compound, should not be brought into contact with aluminum tanks, containers, or valves.[2] The reaction can be vigorous and lead to rapid corrosion and failure of the component.
Q5: I need to store this compound for an extended period. What is the best type of container?
A5: For long-term storage, use glass or PTFE containers. If storing in a metal drum, ensure it is made of a compatible material like carbon steel. While dry this compound does not corrode iron, the addition of amine stabilizers is recommended for long-term storage to prevent slow degradation and acid formation.[1][2][5] Store in a cool, dry, well-ventilated area, separated from incompatible materials like strong bases and active metals.[3][8]
Data Presentation: Material Compatibility Summary
The following tables summarize the compatibility of various materials with this compound. This data is compiled from multiple sources and should be used as a guide. It is crucial to conduct specific testing for your unique experimental conditions (temperature, pressure, and chemical purity).
Table 1: Compatibility of Metals
| Material | Rating | Conditions & Remarks |
| Aluminum | NR | Not Recommended. Can react vigorously. |
| Carbon Steel / Iron | B | Good, but only when this compound is dry.[1][2][5] Amine stabilizers are recommended for long-term storage.[1][2][5] |
| Stainless Steel (304, 316) | Q-A | Acceptable (A) for dry solvent. Questionable (Q) for wet solvent due to potential acid formation. |
| Zinc, Magnesium | NR | Not Recommended. Chemically active metals can cause violent reactions or explosions.[3] |
| Sodium, Potassium, Lithium | NR | DANGER: Reacts violently and can cause explosions.[3] |
| Sodium-Potassium Alloy (NaK) | NR | DANGER: Reacts violently and can cause explosions.[1][2][4][6] |
Table 2: Compatibility of Plastics and Elastomers
| Material | Rating | Remarks |
| Polytetrafluoroethylene (PTFE) | A | Excellent resistance to most chemicals, including this compound.[3][4][5][6][7] |
| Polypropylene (PP) | D | Generally subject to attack by halogenated hydrocarbons.[9][10] |
| Polyethylene (HDPE, LDPE) | D | Generally subject to attack by halogenated hydrocarbons. |
| Polyvinyl Chloride (PVC) | D | Can be degraded by halogenated hydrocarbons.[6] |
| Buna-N (Nitrile) | NR | Not Recommended. |
| Neoprene | NR | Not Recommended. |
| EPDM | NR | Not Recommended. |
| Fluoroelastomer (Viton®) | A | Excellent resistance reported. |
Rating Key:
-
A = Excellent, little to no interaction.
-
B = Good, minor effect, slight corrosion or discoloration.
-
Q = Questionable, use depends on specific application conditions.
-
D = Severe Effect, not recommended.
-
NR = Not Recommended / Dangerous Reaction.
Experimental Protocols
For researchers needing to validate the compatibility of a specific material not listed above, the following protocol, based on the ASTM D543 "Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents," is recommended.
Objective: To determine the effect of this compound on the physical and mechanical properties of a material.
Methodology: Immersion Test (ASTM D543, Practice A)
-
Specimen Preparation:
-
Prepare at least five standardized test specimens of the material (e.g., tensile bars, disks).
-
Carefully clean, dry, and measure the initial weight and dimensions (length, width, thickness) of each specimen.
-
Record the initial appearance (color, surface texture).
-
-
Exposure Conditions:
-
Fully immerse the specimens in a sealed container filled with this compound. Ensure specimens do not touch each other.
-
Maintain the container at the intended experimental temperature (e.g., 23°C, 50°C).
-
Set the exposure duration based on the application (e.g., 24 hours, 7 days, 30 days). A 48-hour period is common for initial screening.[1][3][5]
-
-
Post-Exposure Analysis:
-
After the exposure period, carefully remove the specimens from the this compound, wearing appropriate personal protective equipment (PPE).
-
Clean the specimens as per the standard's guidelines and allow them to dry.
-
Re-measure the weight and dimensions. Calculate the percentage change in weight and dimensions.
-
Visually inspect for any changes in appearance, such as swelling, cracking, crazing, discoloration, or decomposition.
-
-
Mechanical Property Testing:
-
Conduct mechanical tests (e.g., tensile strength and elongation) on the exposed specimens and on a set of unexposed control specimens.
-
Calculate the percentage change in mechanical properties.
-
-
Evaluation:
-
A material is generally considered incompatible if there are significant changes in weight, dimensions, appearance, or a substantial reduction in mechanical properties.
-
Mandatory Visualization
The following diagram illustrates the logical workflow for selecting a compatible material for use with this compound.
Caption: A decision tree for selecting materials compatible with this compound.
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound | CHCl2CCl3 | CID 6419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. foxxlifesciences.in [foxxlifesciences.in]
- 4. ipolymer.com [ipolymer.com]
- 5. calpaclab.com [calpaclab.com]
- 6. PTFE (Polytetrafluoroethylene) - Chemical Compatibility Chart [blog.darwin-microfluidics.com]
- 7. Chemical resistance, PTFE | Materials | Polyfluor [polyfluor.nl]
- 8. spilltech.com [spilltech.com]
- 9. hmcpolymers.com [hmcpolymers.com]
- 10. eldonjames.com [eldonjames.com]
Technical Support Center: Side Reactions of Pentachloroethane in Organic Synthesis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during organic synthesis involving pentachloroethane.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions of this compound?
A1: this compound is susceptible to several side reactions, primarily:
-
Dehydrochlorination: This is the most common side reaction, leading to the formation of tetrachloroethylene (B127269). This elimination reaction is often base-catalyzed.[1][2][3]
-
Further Chlorination: In reactions involving chlorine radicals, this compound can be a byproduct of the over-chlorination of less chlorinated ethanes. Conversely, if this compound is the starting material in a radical reaction, it could potentially undergo further chlorination to form hexachloroethane, though this is less common.
-
Decomposition: At elevated temperatures, this compound can decompose, yielding toxic and corrosive fumes such as hydrogen chloride and phosgene.[1][4][5] In the presence of certain catalysts like aluminum chloride, it can decompose to produce chloroform.[1]
-
Reaction with Metals and Strong Bases: this compound reacts violently with powdered metals and strong bases, which can lead to the formation of explosive chloroacetylenes.[4][6][7]
Q2: How can I minimize the formation of tetrachloroethylene during a reaction where this compound should be retained?
A2: To minimize the dehydrochlorination of this compound to tetrachloroethylene, consider the following:
-
Control of Basicity: Avoid strong bases if possible. If a base is required, use a weaker, non-nucleophilic base and control the stoichiometry carefully. The rate of dehydrochlorination is dependent on pH.[3]
-
Temperature Control: Perform the reaction at the lowest effective temperature to disfavor the elimination reaction.
-
Solvent Choice: The choice of solvent can influence the reaction pathway. Protic solvents can sometimes favor substitution over elimination, but this is highly dependent on the specific reaction conditions.
Q3: I am observing the formation of multiple chlorinated byproducts in my reaction. What is the likely cause and how can I improve selectivity?
A3: The formation of multiple chlorinated byproducts is common in free-radical chlorination reactions. To improve selectivity:
-
Control Reactant Ratios: To avoid over-chlorination when targeting a less chlorinated ethane (B1197151), use a large excess of the hydrocarbon relative to the chlorinating agent.[8] Conversely, if you are starting with a more chlorinated ethane and want to avoid further chlorination, ensure a deficiency of the chlorine source.
-
Reaction Temperature: Lower temperatures generally increase the selectivity of free-radical halogenation.
-
Initiator Concentration: Control the concentration of the radical initiator to maintain a steady, low concentration of chlorine radicals.
Troubleshooting Guides
Issue 1: Low yield of desired product with significant formation of tetrachloroethylene.
This issue points towards unintended dehydrochlorination of this compound.
| Potential Cause | Troubleshooting Step | Rationale |
| Excessive Base | Carefully control the stoichiometry of the base. Use the minimum effective amount. | Strong or excess base will promote the E2 elimination of HCl from this compound.[9] |
| High Reaction Temperature | Run the reaction at a lower temperature. | Elimination reactions are often favored at higher temperatures compared to substitution reactions. |
| Inappropriate Base | If possible, switch to a bulkier, less nucleophilic base. | A bulkier base may sterically hinder the abstraction of the proton required for elimination. |
| Prolonged Reaction Time | Monitor the reaction closely and quench it as soon as the starting material is consumed. | Extended reaction times can lead to the accumulation of side products. |
Issue 2: The reaction is violent or uncontrollable upon addition of reagents.
This is a serious safety concern and is likely due to the reaction of this compound with incompatible materials.
| Potential Cause | Troubleshooting Step | Rationale |
| Reaction with Powdered Metals or Strong Bases | STOP THE REACTION IMMEDIATELY following proper safety protocols. Review the full reaction scheme and reagent compatibility. | This compound can react explosively with powdered metals (e.g., aluminum, zinc) and strong bases (e.g., sodium hydroxide (B78521), potassium hydroxide), potentially forming explosive chloroacetylenes.[4][6][7] |
| Thermal Decomposition | Ensure the reaction temperature is well-controlled and below the decomposition temperature of this compound (boiling point ~162 °C, but decomposition can occur at lower temperatures, especially with catalysts). | High temperatures can lead to rapid decomposition, generating gas and increasing pressure.[1][5] |
Experimental Protocols
Protocol 1: Base-Catalyzed Dehydrochlorination of this compound to Tetrachloroethylene
This protocol is a general guideline for the synthesis of tetrachloroethylene from this compound.
Materials:
-
This compound
-
Sodium hydroxide (or potassium hydroxide)
-
Phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide)
-
Organic solvent (e.g., toluene (B28343) or dichloromethane)
-
Water
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (or sodium sulfate)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, condenser, and dropping funnel, dissolve this compound in the chosen organic solvent.
-
Add the phase-transfer catalyst to the solution.
-
Prepare an aqueous solution of sodium hydroxide.
-
With vigorous stirring, slowly add the sodium hydroxide solution to the reaction mixture. An exotherm may be observed; control the rate of addition to maintain the desired reaction temperature.
-
Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent by rotary evaporation.
-
Purify the crude tetrachloroethylene by distillation.
Note: The efficiency of this reaction can be influenced by the choice of phase-transfer catalyst, the concentration of the base, and the stirring speed.[3]
Visualizations
Caption: Dehydrochlorination of this compound to tetrachloroethylene.
Caption: Troubleshooting workflow for unwanted tetrachloroethylene formation.
References
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. web.mit.edu [web.mit.edu]
- 3. One moment, please... [operachem.com]
- 4. dalalinstitute.com [dalalinstitute.com]
- 5. mdpi.com [mdpi.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. crdeepjournal.org [crdeepjournal.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Managing Pentachloroethane Waste
This guide provides technical support for researchers, scientists, and drug development professionals on the safe management of pentachloroethane waste in a research laboratory setting.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and disposal of this compound waste.
| Issue | Potential Cause | Troubleshooting Steps |
| Accidental Spill of this compound | Improper handling, container failure, or reaction with incompatible materials. | 1. Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area.[1] Ensure the area is well-ventilated to disperse vapors. 2. Personal Protective Equipment (PPE): Before attempting cleanup, don appropriate PPE, including chemical-resistant gloves, clothing, eye protection, and a respirator if ventilation is inadequate.[1] 3. Containment: For liquid spills, contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth.[1] Do not use combustible materials. 4. Collection: Carefully collect the absorbed material and place it into a clearly labeled, sealed container for hazardous waste disposal.[1] 5. Decontamination: Ventilate and wash the spill area after the cleanup is complete.[1] |
| Unexpected Reaction in Waste Container | Mixing of incompatible chemicals. This compound is incompatible with strong bases (e.g., sodium hydroxide), chemically active metals (e.g., potassium, sodium), and oxidizing agents.[1] It also reacts with water to form dichloroacetic acid.[1] | 1. Isolate: If safe to do so, move the container to a fume hood or a well-ventilated, isolated area. 2. Do Not Add Water: Avoid adding water to the container as it can react with this compound.[1] 3. Consult Safety Data Sheet (SDS): Refer to the SDS for this compound and any other chemicals in the waste container for specific reactivity information. 4. Contact EHS: Immediately contact your institution's Environmental Health and Safety (EHS) department for guidance on how to proceed. |
| Faint Chloroform-like Odor Detected in the Lab | Possible leak from a storage container or residual contamination from a previous experiment. | 1. Check for Leaks: Inspect all containers of this compound for any signs of leakage. Tighten caps (B75204) and ensure containers are in good condition. 2. Improve Ventilation: Increase ventilation in the area by opening sashes on fume hoods or using other local exhaust ventilation. 3. Monitor the Air: If the odor persists, it may be necessary to conduct air monitoring to ensure that vapor concentrations are below permissible exposure limits. Contact your EHS for assistance. |
| Uncertainty About Proper Disposal Container | Lack of familiarity with institutional waste management protocols. | 1. Consult EHS: Always consult with your institution's EHS department for specific guidance on approved waste containers. 2. Use Compatible Containers: Ensure the waste container is made of a material compatible with this compound. Glass or specific types of plastic containers are typically used. 3. Proper Labeling: Clearly label the container with "Hazardous Waste," "this compound," and any other components of the waste stream. |
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a toxic substance that can be absorbed through inhalation and ingestion.[2] It is irritating to the eyes and respiratory tract and may cause central nervous system depression.[3] The vapor is heavier than air and can accumulate in low-lying areas.[3] It is also toxic to aquatic organisms.[4]
Q2: What personal protective equipment (PPE) should be worn when handling this compound?
A2: When handling this compound, it is essential to wear appropriate PPE, including solvent-resistant gloves and clothing, and eye protection.[1] If there is a risk of inhalation, a respirator with an organic vapor cartridge should be used.[3] All PPE should be inspected before use and properly maintained.
Q3: How should I store this compound waste in the laboratory?
A3: this compound waste should be stored in a well-ventilated area, separated from incompatible materials such as strong bases, powdered metals, and oxidizing agents.[3] The storage container must be well-closed and clearly labeled as hazardous waste.[3]
Q4: Can I dispose of small amounts of this compound down the drain?
A4: No, you should not dispose of this compound down the drain. It is insoluble in water and is toxic to aquatic life.[2][4] It is classified as a hazardous waste and must be disposed of through proper channels.
Q5: How is this compound waste ultimately disposed of?
A5: this compound is designated as a hazardous waste with the EPA hazardous waste number U184.[5] Generators of this waste must comply with EPA regulations for storage, transportation, treatment, and disposal.[5] A potential disposal method is liquid injection incineration at high temperatures.[5]
Q6: What should I do in case of skin or eye contact with this compound?
A6: For skin contact, immediately wash the affected area with soap and water.[4] For eye contact, immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] In both cases, seek medical attention.[3]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₂HCl₅ |
| Molecular Weight | 202.3 g/mol [4] |
| Appearance | Colorless liquid with a chloroform-like odor[2] |
| Boiling Point | 162 °C (322 °F)[4] |
| Melting Point | -29 °C (-20 °F)[4] |
| Specific Gravity | 1.68[4] |
| Vapor Pressure | 3 mmHg at 20 °C (68 °F)[4] |
| Water Solubility | 0.05%[4] |
| EPA Hazardous Waste Number | U184[5] |
Experimental Protocols
Note: In-laboratory chemical neutralization of this compound waste is not recommended due to the hazardous nature of the chemical and its reaction byproducts. The standard and safest protocol is collection and disposal by a licensed hazardous waste management company.
Protocol for Collection and Temporary Storage of this compound Waste
-
Designated Waste Container: Use a designated, properly labeled hazardous waste container for all this compound waste. The container should be made of a material chemically resistant to chlorinated solvents.
-
Segregation: Keep the this compound waste stream separate from other waste streams, especially those containing incompatible materials like strong bases or metals.
-
Labeling: Clearly label the container with "Hazardous Waste," "this compound," and the date accumulation started.
-
Closure: Keep the container securely closed at all times, except when adding waste.
-
Storage Location: Store the waste container in a designated satellite accumulation area that is in a well-ventilated location and has secondary containment.
-
Waste Pickup: Arrange for regular pickup of the waste by your institution's EHS or a contracted hazardous waste disposal company.
Visualizations
Caption: Workflow for the safe management of this compound waste in a laboratory.
References
- 1. fishersci.com [fishersci.com]
- 2. ICSC 1394 - this compound [inchem.org]
- 3. Study of the reductive dechlorination of pentachlorophenol by a methanogenic consortium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cpachem.com [cpachem.com]
- 5. Complete reductive dechlorination and mineralization of pentachlorophenol by anaerobic microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
Preventing phosgene formation from pentachloroethane at high temperatures.
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with pentachloroethane at high temperatures. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you safely manage your experiments and mitigate the risk of phosgene (B1210022) formation.
Disclaimer
Important Safety Notice: The thermal decomposition of this compound can produce highly toxic phosgene gas, particularly in the presence of oxygen.[1] All high-temperature experiments involving this compound should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE) and access to emergency safety equipment. The information provided here is for guidance purposes only and should be supplemented by a thorough review of the relevant safety data sheets (SDS) and a comprehensive risk assessment for your specific experimental setup. Currently, there is limited publicly available quantitative data specifically on the inhibition of phosgene formation from this compound. Therefore, some of the guidance provided is based on principles from related chlorinated hydrocarbons.
Frequently Asked Questions (FAQs)
Q1: Under what conditions does this compound form phosgene?
A1: this compound can oxidize at high temperatures in the presence of oxygen to form phosgene (COCl₂) and trichloroacetyl chloride.[1] The exact temperature at which this becomes a significant risk can vary depending on factors such as the presence of catalysts, impurities, and the concentration of oxygen.
Q2: What are the primary hazards associated with phosgene?
A2: Phosgene is an insidious and highly toxic gas. A major hazard is that its odor may not be noticeable at dangerous concentrations, and symptoms of exposure can be delayed.[2] Inhalation can cause severe respiratory distress, pulmonary edema, and can be fatal.
Q3: Are there any known inhibitors or stabilizers to prevent phosgene formation from this compound?
A3: While specific data on the effectiveness of inhibitors for the high-temperature decomposition of this compound is scarce in publicly available literature, general principles for stabilizing chlorinated hydrocarbons can be applied. For long-term storage of this compound, amine stabilizers are recommended to prevent degradation.[1] For other chlorinated compounds like trichloroethylene, stabilizers such as epichlorohydrin, butylene oxide, N-methylpyrrole, and ethyl acetate (B1210297) are used. Phenolic compounds have also been investigated as stabilizers for chlorinated polymers. The applicability and effectiveness of these for high-temperature this compound applications would require experimental validation.
Q4: Can I use an inert atmosphere to prevent phosgene formation?
A4: Yes, conducting experiments under an inert atmosphere (e.g., nitrogen or argon) is a primary and highly effective method to prevent the oxidative formation of phosgene. By excluding oxygen, the primary reaction pathway for phosgene generation is eliminated.
Q5: How can I detect the presence of phosgene in my experimental setup?
A5: Several analytical methods are available for the detection of phosgene. These include specialized detector tubes, monitoring dosimeters, and infrared gas analyzers.[2][3] For more sensitive and quantitative analysis, gas chromatography (GC) with an electron capture detector (ECD) or a nitrogen-selective detector (NSD) can be employed.[1][3] High-performance liquid chromatography (HPLC) can also be used by derivatizing phosgene with a reagent like aniline (B41778) to form a stable product that can be analyzed.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Suspected Phosgene Leak (e.g., unusual odor, malfunctioning equipment) | Equipment failure (e.g., cracked glassware, loose fittings), over-pressurization, or unexpected reaction. | IMMEDIATE EVACUATION of the area is the first priority. Activate any emergency ventilation systems. From a safe location, notify your institution's environmental health and safety (EHS) department. Do not attempt to re-enter the area until it has been cleared by trained personnel. |
| Discoloration of this compound During Heating | Onset of decomposition. This may be a precursor to the formation of phosgene and other byproducts. | Lower the reaction temperature immediately. If possible, safely quench the reaction. Consider increasing the flow of inert gas to purge the system of any oxygen. Review your experimental parameters and consider if a lower temperature or the addition of a stabilizer is feasible. |
| Inconsistent Experimental Results | Partial decomposition of this compound leading to the formation of impurities that may interfere with your reaction. | Ensure a consistent and reliable inert atmosphere. Purify the this compound before use if necessary. Analyze the starting material and products to identify any unexpected byproducts. |
| Corrosion of Metal Components in the Experimental Setup | Formation of acidic byproducts such as hydrogen chloride (HCl) from the decomposition of this compound. | Use glassware or other corrosion-resistant materials for your reaction setup. If metal components are unavoidable, select materials known for their resistance to acidic and chlorinated environments. |
Experimental Protocols
Due to the lack of specific, validated protocols in the literature for inhibiting phosgene formation from this compound at high temperatures, the following is a generalized experimental workflow for screening potential inhibitors. This should be adapted and rigorously tested on a small scale with all necessary safety precautions in place.
Protocol: Screening of Potential Stabilizers for this compound Thermal Decomposition
Objective: To evaluate the effectiveness of potential stabilizers in reducing the formation of phosgene during the thermal decomposition of this compound.
Materials:
-
This compound (high purity)
-
Selected potential stabilizers (e.g., a hindered phenol (B47542) such as BHT, an amine-based antioxidant, or other proprietary stabilizers for chlorinated hydrocarbons)
-
High-purity inert gas (e.g., nitrogen or argon)
-
Gas-tight reaction vessel (e.g., quartz tube furnace or similar)
-
Temperature controller
-
Gas flow controllers
-
Phosgene detection system (e.g., in-line FTIR or a gas sampling system for subsequent GC analysis)
-
Appropriate scrubbing solution for the effluent gas stream (e.g., sodium hydroxide (B78521) solution)
Procedure:
-
System Setup:
-
Assemble the reaction system in a certified fume hood.
-
Ensure all connections are gas-tight.
-
Connect the outlet of the reactor to a phosgene scrubbing system.
-
Install and calibrate the phosgene detection system.
-
-
Sample Preparation:
-
Prepare solutions of this compound with varying concentrations of the test stabilizer (e.g., 0.1%, 0.5%, 1.0% w/w).
-
Prepare a control sample of this compound with no stabilizer.
-
-
Experimental Run:
-
Purge the entire system with the inert gas for a sufficient time to remove all oxygen.
-
Introduce a known amount of the prepared this compound solution into the reaction vessel.
-
Begin a slow and controlled heating of the reaction vessel to the desired experimental temperature.
-
Continuously monitor the effluent gas for the presence of phosgene.
-
Record the temperature at which phosgene is first detected and its concentration over time.
-
After the experiment, cool the system under the inert gas flow.
-
-
Data Analysis:
-
Compare the phosgene formation profiles for the samples with and without stabilizers.
-
Determine if the stabilizers delayed the onset of phosgene formation or reduced the total amount of phosgene produced.
-
Analyze any solid or liquid residues to understand other decomposition pathways.
-
Visualizations
Experimental Workflow
The following diagram outlines a general workflow for conducting high-temperature experiments with this compound while monitoring for phosgene.
Hypothetical Decomposition Pathway
This diagram illustrates a simplified, hypothetical reaction pathway for the formation of phosgene from this compound. The actual mechanism is likely more complex and may involve various radical intermediates.
References
Technical Support Center: Enhancing Pentachloroethane-Mediated Chlorinations
Welcome to the Technical Support Center for improving the efficiency of pentachloroethane-mediated chlorinations. This resource is designed for researchers, scientists, and professionals in drug development. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments utilizing this compound as a chlorinating agent.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using this compound as a chlorinating agent?
This compound can serve as a source of chlorine radicals, particularly under thermal or photochemical conditions. Its high boiling point (162 °C) allows for reactions to be conducted at elevated temperatures, which can be advantageous for activating less reactive substrates. Additionally, as a liquid, it can sometimes act as both the reagent and the solvent, simplifying reaction setups.
Q2: What are the main safety concerns associated with this compound?
This compound is a toxic substance and is suspected of causing cancer.[1][2] It is harmful if swallowed or inhaled and can cause damage to organs through prolonged or repeated exposure.[1][2] Upon heating to decomposition, it can emit highly toxic fumes of hydrogen chloride and phosgene.[3][4] It is crucial to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][5]
Q3: What are the common side reactions observed in this compound-mediated chlorinations?
The most common side reaction is the dehydrochlorination of this compound to form tetrachloroethylene.[6][7] This can be particularly prevalent at higher temperatures or in the presence of bases. Over-chlorination of the substrate is another potential issue, leading to the formation of di- or poly-chlorinated products.
Q4: How can I initiate the chlorination reaction when using this compound?
Initiation of the reaction typically requires energy input to generate chlorine radicals from this compound. This can be achieved through:
-
Thermal Initiation: Heating the reaction mixture to a temperature sufficient to induce homolytic cleavage of a C-Cl bond.
-
Photochemical Initiation: Using ultraviolet (UV) light to promote radical formation.[3]
-
Chemical Initiators: Employing radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
Troubleshooting Guide
Below is a comprehensive guide to troubleshoot common issues encountered during this compound-mediated chlorinations.
Issue 1: Low or No Conversion of Starting Material
Potential Causes:
-
Insufficient reaction temperature or UV irradiation.
-
Inhibitors present in the starting material or solvent.
-
Poor reactivity of the substrate.
Recommended Solutions:
-
Gradually increase the reaction temperature, monitoring for product formation and byproduct accumulation.
-
If using photochemical initiation, ensure the light source is of the appropriate wavelength and intensity.
-
Purify starting materials and solvents to remove potential radical inhibitors.
-
Consider the addition of a catalytic amount of a radical initiator.
Logical Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting workflow for low reaction conversion.
Issue 2: Formation of Multiple Products (Low Selectivity)
Potential Causes:
-
Over-chlorination of the desired product.
-
Chlorination at multiple sites on the substrate.
-
Side reactions involving the solvent or impurities.
Recommended Solutions:
-
Carefully control the stoichiometry of this compound to substrate. Use the substrate as the limiting reagent.
-
Lower the reaction temperature to improve selectivity.
-
Consider using a solvent that is inert under the reaction conditions.
-
Add the this compound slowly to the reaction mixture to maintain a low concentration.
Factors Influencing Selectivity in Chlorination
Caption: Key factors that influence reaction selectivity.
Issue 3: Significant Formation of Tetrachloroethylene
Potential Causes:
-
High reaction temperature promoting dehydrochlorination.
-
Presence of basic impurities or surfaces.
-
Extended reaction times.
Recommended Solutions:
-
Conduct the reaction at the lowest effective temperature.
-
Ensure all glassware is clean and free of basic residues.
-
Use a non-basic solvent.
-
Monitor the reaction closely and stop it as soon as the desired conversion is reached.
Experimental Protocols
General Protocol for Radical Chlorination of an Alkane
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer, add the alkane substrate (1 equivalent) and a suitable inert solvent (e.g., carbon tetrachloride, if no safer alternative is viable, or the substrate itself if liquid).
-
Reagent Addition: Add this compound (1.1 equivalents) to the flask.
-
Initiation:
-
Thermal: Heat the mixture to the desired temperature (e.g., 80-120 °C) and maintain.
-
Photochemical: Irradiate the mixture with a UV lamp at a suitable wavelength while maintaining a controlled temperature.
-
-
Monitoring: Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any HCl formed, followed by water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and remove the solvent under reduced pressure.
-
-
Purification: Purify the crude product by distillation or column chromatography.
Data Presentation
The following tables provide hypothetical data for the optimization of a generic chlorination reaction using this compound.
Table 1: Effect of Temperature on Conversion and Selectivity
| Entry | Temperature (°C) | Conversion (%) | Selectivity for Monochloro-product (%) |
| 1 | 80 | 35 | 95 |
| 2 | 100 | 65 | 88 |
| 3 | 120 | 90 | 75 |
| 4 | 140 | 98 | 60 |
Table 2: Effect of Initiator on Reaction Time
| Entry | Initiator (mol%) | Reaction Time (h) | Conversion (%) |
| 1 | None (Thermal) | 12 | 70 |
| 2 | AIBN (2) | 6 | 95 |
| 3 | Benzoyl Peroxide (2) | 5 | 98 |
Postulated Reaction Pathway
The chlorination of an alkane (R-H) with this compound is postulated to proceed through a radical chain mechanism.
Postulated Radical Chain Mechanism
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound | CHCl2CCl3 | CID 6419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. web.mit.edu [web.mit.edu]
- 7. This compound - Wikipedia [en.wikipedia.org]
Technical Support Center: Analysis of Trace Levels of Pentachloroethane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of trace levels of pentachloroethane.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound at trace concentrations.
Question: Why am I seeing poor peak shape (tailing or fronting) for my this compound standard?
Answer:
Poor peak shape for this compound can arise from several factors related to the gas chromatography (GC) system or the analyte's properties.
-
Active Sites in the GC System: this compound can interact with active sites (e.g., silanol (B1196071) groups) in the injector liner, column, or connections. This is a common issue with chlorinated compounds.
-
Solution: Use a deactivated liner and a column specifically designed for volatile organic compounds (VOCs). Consider trimming the first few centimeters of the column to remove accumulated non-volatile residues.
-
-
Improper Temperature Settings: An injector temperature that is too low can cause slow vaporization and lead to peak tailing. Conversely, a temperature that is too high can cause degradation.
-
Solution: Optimize the injector temperature. A typical starting point for volatile compounds is 250°C.
-
-
Column Overload: Injecting too much sample can lead to peak fronting.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Inadequate Carrier Gas Flow: A flow rate that is too low can result in peak broadening and tailing.
-
Solution: Optimize the carrier gas flow rate for your column dimensions and analytical conditions.
-
Question: My this compound peak is not appearing, or the signal is very low.
Answer:
A missing or weak peak for this compound can be due to issues with sample preparation, injection, or the detector.
-
Sample Loss During Preparation: this compound is a volatile compound, and significant losses can occur during sample preparation steps like evaporation or solvent exchange.
-
Solution: Minimize sample handling and evaporation steps. Use a gentle stream of nitrogen for any necessary solvent reduction and avoid complete dryness. A keeper solvent like isooctane (B107328) can help minimize loss.
-
-
Leaks in the GC System: Leaks in the injector, column fittings, or septum can lead to sample loss and poor sensitivity.
-
Solution: Perform a leak check of the entire GC system. Regularly replace the septum.
-
-
Detector Issues (ECD or MS): An Electron Capture Detector (ECD) is highly sensitive to chlorinated compounds, but its response can be affected by contamination. For a Mass Spectrometer (MS), improper tuning or a dirty ion source can lead to low signal.
-
Solution (ECD): Ensure the detector is clean and the makeup gas flow is optimal.
-
Solution (MS): Tune the mass spectrometer according to the manufacturer's recommendations. Clean the ion source if necessary.
-
-
Analyte Degradation: this compound can degrade, especially at high temperatures or in the presence of certain materials. It can dehydrohalogenate to form tetrachloroethylene, especially under neutral to basic pH conditions.
-
Solution: Ensure the GC inlet and column temperatures are not excessively high. Acidifying samples to a pH of around 4 can help prevent degradation.
-
Question: I am observing extraneous peaks (ghost peaks) in my chromatogram.
Answer:
Ghost peaks are typically a result of contamination in the analytical system.
-
Contaminated Syringe or Solvents: The injection syringe or solvents used for sample dilution can be a source of contamination.
-
Solution: Thoroughly clean the syringe between injections and use high-purity solvents. Run a solvent blank to check for contamination.
-
-
Carryover from Previous Injections: High-concentration samples can contaminate the injector and column, leading to ghost peaks in subsequent runs.
-
Solution: Implement a rigorous cleaning procedure for the injector liner and run solvent blanks after analyzing high-concentration samples.
-
-
Septum Bleed: Over time, the injector septum can degrade and release volatile compounds.
-
Solution: Use high-quality, low-bleed septa and replace them regularly.
-
Frequently Asked Questions (FAQs)
Q1: What is the most suitable analytical technique for trace-level analysis of this compound?
A1: Gas chromatography (GC) coupled with either an Electron Capture Detector (ECD) or a Mass Spectrometer (MS) is the most common and effective technique. GC-ECD offers high sensitivity for chlorinated compounds like this compound. GC-MS provides both high sensitivity and specificity, allowing for positive identification of the compound based on its mass spectrum.
Q2: How can I improve the recovery of this compound from water samples?
A2: For water samples, purge-and-trap concentration is a highly effective technique for volatile compounds like this compound. This method involves bubbling an inert gas through the water sample to strip the volatile analytes, which are then trapped on a sorbent material before being thermally desorbed into the GC. Liquid-liquid extraction (LLE) with a suitable solvent like hexane (B92381) can also be used, but care must be taken to minimize analyte loss during solvent evaporation.
Q3: What are the typical detection limits for this compound analysis?
A3: Detection limits are dependent on the analytical method, instrumentation, and sample matrix. The following table provides some typical values found in the literature for similar chlorinated compounds, which can be used as a general guide.
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| GC-MS | Water | 0.008 µg/L (for PeCB) | 0.027 µg/L (for PeCB) | [1] |
| GC-MS | Water | Not specified | 0.3 µg/L (for PCP) | [2] |
| GC-ECD | Water | 1 µg/L (for PCP) | Not specified | [3] |
Note: PeCB (Pentachlorobenzene) and PCP (Pentachlorophenol) are structurally similar chlorinated compounds, and their detection limits can provide an estimate for this compound.
Q4: What are some key considerations for sample preparation of soil and solid matrices?
A4: For soil and solid samples, purge-and-trap (as described in EPA Method 8260) is a common approach. This involves dispersing the sample in water or methanol (B129727) and then proceeding with the purge-and-trap process. Alternatively, solvent extraction using techniques like sonication or accelerated solvent extraction (ASE) with a suitable solvent can be employed. It is crucial to ensure that the extraction solvent is compatible with the subsequent analytical technique.
Q5: How can I minimize matrix effects in my analysis?
A5: Matrix effects, where other components in the sample interfere with the ionization of the target analyte in the MS source, can be a significant challenge. Strategies to mitigate matrix effects include:
-
Effective Sample Cleanup: Use solid-phase extraction (SPE) or other cleanup techniques to remove interfering compounds.
-
Chromatographic Separation: Optimize the GC method to separate this compound from co-eluting matrix components.
-
Use of Internal Standards: An isotopically labeled internal standard of this compound is the ideal way to compensate for matrix effects, as it will behave similarly to the native analyte during extraction, cleanup, and analysis.
Quantitative Data Summary
The following tables summarize recovery data for similar chlorinated compounds, which can be indicative of the expected performance for this compound analysis.
Table 1: Recovery of Pentachlorophenol (PCP) from Fortified Water Samples by GC-ECD
| Fortification Level (µg/L) | Mean Recovery (%) |
| 2 | 87 |
| 10 | 92 |
| 20 | 89 |
| (Data adapted from a study on pentachlorophenol, a related chlorinated compound)[4] |
Table 2: Recovery of Organochlorine Pesticides from Fortified Soil Samples by GC-ECD
| Compound | Average Recovery (%) |
| p,p'-DDT | 91.0 |
| p,p'-DDE | 92.0 |
| p,p'-DDD | 96.0 |
| Aldrin | 98.6 |
| Dieldrin | 98.0 |
| (Data adapted from a study on various organochlorine pesticides)[5] |
Experimental Protocols
Detailed Methodology for Purge-and-Trap GC/MS Analysis of this compound in Soil (Based on EPA Method 8260)
This protocol outlines the key steps for the analysis of this compound in a soil sample using purge-and-trap extraction followed by GC/MS detection.
-
Sample Preparation:
-
Weigh 5 grams of the soil sample into a 40 mL purge-and-trap vial.
-
Add a magnetic stir bar and 5 mL of organic-free reagent water.
-
Spike the sample with surrogate standards (e.g., toluene-d8, 4-bromofluorobenzene) and, if used, an internal standard.
-
Immediately seal the vial with a screw-cap and a PTFE-lined silicone septum.
-
-
Purge-and-Trap:
-
Place the vial in the autosampler of the purge-and-trap system.
-
The sample is heated to a specified temperature (e.g., 40°C) and purged with an inert gas (e.g., helium) at a controlled flow rate (e.g., 40 mL/min) for a set time (e.g., 11 minutes).
-
The purged volatiles are carried to a sorbent trap (e.g., containing Tenax®, silica (B1680970) gel, and carbon molecular sieve).
-
-
Desorption and GC/MS Analysis:
-
After purging, the trap is rapidly heated to desorb the trapped analytes.
-
The desorbed analytes are transferred to the GC column via a heated transfer line.
-
The GC oven temperature is programmed to separate the analytes. A typical program might start at 35°C, hold for a few minutes, and then ramp up to a final temperature of around 220°C.
-
The separated analytes enter the mass spectrometer, which is operated in either full scan or selected ion monitoring (SIM) mode for detection and quantification.
-
-
Quality Control:
-
Analyze a method blank with each batch of samples to check for contamination.
-
Analyze a laboratory control spike (LCS) to assess the accuracy and precision of the method.
-
Monitor the recovery of surrogate standards in each sample to evaluate matrix effects and extraction efficiency.
-
Visualizations
Caption: Experimental workflow for this compound analysis in soil.
Caption: Troubleshooting decision tree for this compound analysis.
References
- 1. Can Examples Provide Insight into Trace Environmental Health and Environmental Chemical Quantitative Analysis? [ebrary.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Pesticides Recovery and Detection from Agricultural Soil Leachates Using Gas Chromatography Masses with Electron Capture Detector - American Journal of Analytical Chemistry - SCIRP [scirp.org]
Pentachloroethane reaction quenching and workup procedures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pentachloroethane. The information is designed to address specific issues that may be encountered during reaction quenching and workup procedures.
Troubleshooting Guide
This guide addresses common problems encountered during the experimental lifecycle involving this compound.
Q1: My reaction seems complete, but I'm unsure how to safely quench potential residual reactants in a this compound medium. What is the general procedure?
A: Safely quenching a reaction conducted in this compound requires a careful, stepwise approach to control the reaction rate and temperature, especially when water-reactive or pyrophoric materials are present. The high density of this compound means aqueous quenching agents will form a separate top layer, so vigorous stirring is critical.
A general protocol involves the sequential addition of quenching agents with increasing reactivity.[1][2] First, cool the reaction vessel in an ice bath (0 °C) under an inert atmosphere (e.g., Nitrogen or Argon). Slowly add a less reactive alcohol like isopropanol (B130326) to quench the bulk of the reactive material.[1] Once the initial vigorous reaction subsides, a mixture of isopropanol and water can be introduced, followed finally by the slow addition of water.[1] This controlled process prevents excessive heat generation and potential pressure buildup.
Q2: After adding a quenching agent, I'm observing the formation of an unexpected precipitate. What could it be and what should I do?
A: Precipitate formation during quenching can be attributed to several factors:
-
Inorganic Salts: The most common cause is the formation of inorganic salts from the neutralization of organometallic reagents or bases. For example, quenching a Grignard reagent will produce magnesium salts. These are typically removed during an aqueous workup.
-
Product Insolubility: Your desired product may be insoluble in the mixed solvent system created after adding the quenching agent.
-
Temperature Change: Lowering the temperature to quench the reaction may have caused your product or a byproduct to crystallize out of the solution.
To address this, first, allow the mixture to warm to room temperature to see if the precipitate redissolves. If it persists, the solid should be isolated by filtration to be analyzed separately from the liquid phase. Often, this solid can be dissolved in the aqueous layer during the subsequent workup.
Q3: I'm consistently struggling with emulsion formation during the aqueous workup of my this compound reaction. How can I resolve this?
A: Emulsions are common when working with high-density chlorinated solvents like this compound. They form when the organic and aqueous layers have similar densities or when surfactants are present.
To break an emulsion:
-
Add Brine: Washing the mixture with a saturated aqueous solution of sodium chloride (brine) is the most common method.[3] Brine increases the ionic strength and density of the aqueous layer, helping to force the separation of the two phases.[3]
-
Change the Solvent: If possible, dilute the organic layer with a lower-density solvent like diethyl ether or ethyl acetate.
-
Centrifugation: For smaller scale reactions, centrifuging the mixture can effectively separate the layers.
-
Filtration: Passing the emulsified mixture through a pad of Celite or glass wool can sometimes break up the emulsion.
Q4: My final product is contaminated with acidic impurities. What is the best way to remove them?
A: Acidic impurities, including residual acid catalysts or acidic byproducts like hydrogen chloride (a potential decomposition product of this compound), can be removed with a basic wash during the workup.[4][5] A saturated solution of sodium bicarbonate (NaHCO₃) is typically the first choice as it is a weak base and unlikely to cause unwanted reactions with the desired product. A stronger base like a dilute sodium hydroxide (B78521) (NaOH) solution can also be used, but caution is advised as it can catalyze the decomposition of this compound or react with sensitive functional groups on your product.[4][6] The reaction of this compound with water can also form dichloroacetic acid, which would be removed by a basic wash.[6]
Q5: I suspect my product is contaminated with unreacted this compound. How can I remove a high-boiling solvent like this?
A: Removing a high-boiling solvent (this compound b.p. 162 °C) can be challenging.[7]
-
High-Vacuum Evaporation: If your product is not volatile and is thermally stable, removal of the this compound under high vacuum using a rotary evaporator with a high-temperature bath is an option.
-
Steam Distillation: This technique can be effective for removing water-immiscible substances with high boiling points.[4]
-
Chromatography: If other methods fail or are unsuitable, purification via column chromatography will effectively separate your product from the solvent.
-
Lyophilization (Freeze-Drying): If your product is soluble in a solvent like benzene (B151609) or dioxane that forms an azeotrope with this compound, lyophilization can be an effective, albeit slower, method.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound during reaction workup?
A: this compound is a toxic substance.[8] Acute exposure can irritate the skin, eyes, and respiratory system, and may affect the central nervous system, liver, and kidneys.[5][6][9] When heated to decomposition, it emits highly toxic fumes, including hydrogen chloride and phosgene (B1210022).[4][5] Therefore, all quenching and workup procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9]
Q2: Can I use a strong base to quench a reaction in this compound?
A: It is strongly discouraged. This compound reacts violently with strong bases (like sodium hydroxide) and alkalis.[4][6] This dehydrochlorination reaction is highly exothermic and can lead to a runaway reaction, generating explosive chloroacetylenes.[4] Use weaker bases like sodium bicarbonate for neutralization during workup.
Q3: What are the common decomposition or side products I should be aware of?
A: The primary side product from reactions involving this compound is often tetrachloroethylene, formed via dehydrochlorination.[7][10] This elimination can be promoted by bases or heat. In the presence of certain catalysts like aluminum chloride, it can also be converted to other chlorinated hydrocarbons.[11] Upon heating, toxic decomposition products like hydrogen chloride and phosgene can be formed.[5]
Q4: What is the best method to purify the final product from a this compound reaction?
A: The optimal purification method depends on the properties of your product. After an initial aqueous workup to remove salts and water-soluble impurities, common methods include:
-
Recrystallization: If your product is a solid, recrystallization from an appropriate solvent system is an excellent way to achieve high purity.
-
Column Chromatography: This is a versatile method for purifying both solid and liquid products by separating them from byproducts and residual this compound based on polarity.[12]
-
Distillation: If your product is a liquid with a boiling point significantly different from this compound and other impurities, distillation under reduced pressure is a viable option.[4]
Data and Protocols
Data Presentation
Table 1: Recommended Quenching Agents for Reactions in this compound
| Quenching Agent | Purpose | Order of Addition | Cautions |
| Isopropanol | Initial quench of highly reactive species | 1st | Reacts less vigorously than water.[1] |
| 1:1 Isopropanol/Water | Intermediate quench | 2nd | Controls exothermicity.[1] |
| Water | Final quench | 3rd | Ensure all reactive material is consumed.[1] |
| Saturated NH₄Cl | Mild acidic quench for specific reagents (e.g., organolithiums) | Alternative | Can be used to neutralize basic species. |
Table 2: Common Workup Washes and Their Purpose
| Wash Solution | Purpose | Notes |
| Water | Removes water-soluble salts and impurities.[3] | Use deionized water. |
| Saturated NaHCO₃ (aq) | Neutralizes acidic impurities. | Preferred over strong bases to avoid side reactions.[4] |
| Saturated NaCl (Brine) | Breaks emulsions and removes dissolved water from the organic layer.[3] | Typically the final wash before drying. |
Experimental Protocols
Protocol 1: Standard Quenching Procedure for Non-Aqueous Reactions
-
Ensure the reaction flask is under an inert atmosphere (e.g., N₂ or Ar).
-
Cool the reaction mixture to 0 °C using an ice/water bath.
-
With vigorous stirring, slowly add isopropanol dropwise via an addition funnel. Monitor for any temperature increase or gas evolution.
-
After the initial reaction subsides, continue the dropwise addition of a 1:1 mixture of isopropanol and water.
-
Once the addition is complete and no further reaction is observed, slowly add deionized water to ensure complete quenching.
-
Allow the mixture to slowly warm to room temperature before proceeding with the workup.
Protocol 2: Standard Aqueous Workup and Extraction
-
Transfer the quenched reaction mixture to a separatory funnel.
-
If the product is expected to be in the organic layer, add an appropriate organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) to dilute the this compound and facilitate separation.
-
Add deionized water to wash the organic layer. Shake the funnel gently, venting frequently to release any pressure. Allow the layers to separate and drain the lower organic layer.
-
Wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize any acids. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
-
Wash the organic layer with brine to remove the bulk of dissolved water and help break any emulsions.[3]
-
Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter or decant the solution to remove the drying agent.
-
Remove the solvent under reduced pressure to isolate the crude product.
Visualizations
Caption: Standard workflow for quenching reactions in this compound.
Caption: Troubleshooting logic for identifying and removing post-workup impurities.
References
- 1. chemistry.nd.edu [chemistry.nd.edu]
- 2. sarponggroup.com [sarponggroup.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Page loading... [guidechem.com]
- 5. ICSC 1394 - this compound [inchem.org]
- 6. nj.gov [nj.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. This compound | CHCl2CCl3 | CID 6419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. web.mit.edu [web.mit.edu]
- 11. orgsyn.org [orgsyn.org]
- 12. orgsyn.org [orgsyn.org]
Validation & Comparative
A Comparative Guide to Pentachloroethane and Tetrachloroethane as Solvents for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate solvent is a critical decision that can significantly impact reaction outcomes, product purity, and experimental safety. Pentachloroethane and 1,1,2,2-tetrachloroethane (B165197) are two chlorinated hydrocarbons that have historically seen use as industrial and laboratory solvents due to their ability to dissolve a wide range of organic compounds. This guide provides an objective comparison of their performance, supported by available data, to aid in the informed selection of the most suitable solvent for specific research applications.
Physical and Chemical Properties
A fundamental understanding of the physical and chemical properties of a solvent is paramount. The following table summarizes the key characteristics of this compound and 1,1,2,2-tetrachloroethane. Both are colorless liquids with a chloroform-like odor and are denser than water.[1][2] Their high boiling points make them suitable for reactions requiring elevated temperatures. However, their low solubility in water is a crucial consideration for extraction and purification processes.[1][3]
| Property | This compound | 1,1,2,2-Tetrachloroethane |
| Molecular Formula | C₂HCl₅ | C₂H₂Cl₄ |
| Molecular Weight | 202.3 g/mol [1] | 167.85 g/mol [4] |
| Boiling Point | 161-162 °C[1] | 146.5 °C[5] |
| Melting Point | -29 °C[6] | -44 °C[5] |
| Density | 1.67 g/mL at 25 °C[7] | 1.59 g/cm³ at 20 °C[5] |
| Water Solubility | 0.05% (20°C)[6] | 2.83 g/L at 25 °C[4] |
| Vapor Pressure | 3.4 mmHg at 20 °C[3] | 5 mmHg at 20 °C[5] |
Solvent Performance and Applications
Both this compound and 1,1,2,2-tetrachloroethane are recognized for their robust dissolving power, particularly for non-polar substances.[8][9] Their utility extends to a variety of applications in organic synthesis and material science.
1,1,2,2-Tetrachloroethane is noted for having one of the strongest dissolving powers among chlorinated hydrocarbons.[5] It can dissolve a wide array of organic materials including lipids, waxes, resins, and polymers such as ethyl cellulose (B213188) and polyvinyl chloride.[5] It has also been employed as a solvent in the synthesis of other chlorinated hydrocarbons.[5] Historically, it found use in paint removers, varnishes, and for the extraction of oils and fats.[10]
This compound is also a capable solvent for oils and greases, finding application in metal cleaning.[9] It has been used in the separation of coal from impurities and as a solvent for cellulose ethers and resins.[11]
While direct comparative studies on reaction kinetics and yields are scarce in publicly available literature, the choice between these two solvents would likely depend on the specific solubility requirements of the reactants and the desired reaction temperature. The slightly higher boiling point of this compound might be advantageous for reactions requiring more thermal energy.
Experimental Protocols: A General Overview
Due to the toxicity and environmental concerns associated with chlorinated hydrocarbons, their use as solvents has diminished in recent years. However, for specific applications where their unique solvating properties are necessary, strict adherence to safety protocols is essential. The following provides a general workflow for a reaction where these solvents might be employed, such as a Friedel-Crafts acylation.
General Experimental Workflow for Friedel-Crafts Acylation:
Key Considerations for Experimental Protocols:
-
Inert Atmosphere: Reactions involving Lewis acids like aluminum chloride are moisture-sensitive and should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Control: The addition of reagents can be exothermic, necessitating careful temperature control, often with an ice bath.
-
Safety Precautions: All manipulations involving chlorinated solvents and corrosive reagents must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.
Toxicity and Metabolic Pathways
A critical aspect of solvent selection is understanding their toxicological profiles. Both this compound and 1,1,2,2-tetrachloroethane are toxic and pose significant health risks.
1,1,2,2-Tetrachloroethane is a known hepatotoxin, with the liver being a primary target organ.[8] It is metabolized in the liver, primarily by cytochrome P450 enzymes, leading to the formation of dichloroacetic acid (DCA).[8] Further metabolism of DCA can produce glyoxylic acid and eventually oxalic acid and carbon dioxide.[10] The formation of reactive intermediates during its metabolism is believed to play a key role in its toxicity.[10]
This compound is also toxic and can be absorbed through inhalation and ingestion.[2] Its metabolism involves both dechlorination and dehydrochlorination.[12] Metabolites include trichloroethylene, tetrachloroethylene, 2,2,2-trichloroethanol, and trichloroacetic acid, which are primarily excreted in the urine and expired air.[12]
Metabolic Pathway of 1,1,2,2-Tetrachloroethane:
Metabolic Pathway of this compound:
Conclusion
This compound and 1,1,2,2-tetrachloroethane are potent, non-polar solvents with high boiling points, making them theoretically suitable for a range of organic reactions. 1,1,2,2-Tetrachloroethane is often cited as having superior dissolving power among chlorinated hydrocarbons. However, the lack of direct comparative experimental data on their performance makes a definitive recommendation for one over the other challenging.
Crucially, both compounds are toxic, with the liver being a primary target organ. Their use should be minimized and restricted to applications where less hazardous alternatives are not viable. When their use is unavoidable, stringent safety protocols must be implemented to mitigate exposure risks. Researchers are strongly encouraged to consult safety data sheets (SDS) and relevant toxicological information before handling these solvents. The choice between this compound and tetrachloroethane should be made after careful consideration of the specific requirements of the chemical transformation, including solubility of reactants, desired reaction temperature, and, most importantly, the associated health and environmental risks.
References
- 1. benchchem.com [benchchem.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. 1,1,2,2-Tetrachloroethane: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
- 6. Specific Solvent Issues with Chlorination - Wordpress [reagents.acsgcipr.org]
- 7. Tetrachloroethane, 1,1,2,2- (CICADS) [inchem.org]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. This compound | CHCl2CCl3 | CID 6419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1,1,2,2-TETRACHLOROETHANE - Trichloroethylene, Tetrachloroethylene, and Some Other Chlorinated Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. ptabdata.blob.core.windows.net [ptabdata.blob.core.windows.net]
- 12. wiki.nanofab.usc.edu [wiki.nanofab.usc.edu]
A Comparative Analysis of the Toxicity of Chlorinated Ethanes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the toxicity of various chlorinated ethanes, drawing upon experimental data to inform researchers, scientists, and drug development professionals. The information is presented to facilitate an objective assessment of the relative toxicities of these compounds.
Executive Summary
Chlorinated ethanes are a group of synthetic organic compounds that have seen widespread industrial use, leading to their presence as environmental contaminants. Their toxicity varies significantly with the degree and position of chlorine substitution. Generally, as the number of chlorine atoms increases, the acute toxicity of chlorinated ethanes also increases. This guide summarizes key toxicity data, outlines the experimental methods used to derive this data, and visualizes a primary mechanism of their toxic action.
Quantitative Toxicity Data
The following table summarizes the available quantitative toxicity data for a selection of chlorinated ethanes across different species and routes of exposure. These values, including LD50 (median lethal dose), LC50 (median lethal concentration), NOAEL (No-Observed-Adverse-Effect Level), and LOAEL (Lowest-Observed-Adverse-Effect Level), are critical for assessing the acute and subchronic toxicity of these compounds.
| Chemical Name | Formula | CAS Number | Species | Exposure Route | Toxicity Endpoint | Value | Reference |
| Chloroethane | C2H5Cl | 75-00-3 | Mouse | Inhalation | NOAEL (Developmental) | 1,504 ppm (6h/day, GD 6-15) | [1] |
| Mouse | Inhalation | LOAEL (Developmental) | 4,946 ppm (6h/day, GD 6-15) | [1] | |||
| 1,2-Dichloroethane | C2H4Cl2 | 107-06-2 | Rat | Oral | LD50 | 500 mg/kg | [2] |
| Rat | Oral | NOAEL (Subchronic) | 120 mg/kg/day (male) | [3] | |||
| Rat | Inhalation | LC50 | 1000 ppm (7h) | [2] | |||
| Rabbit | Dermal | LD50 | 2800 - 4890 mg/kg | [2][3] | |||
| Bluegill | Water | LC50 (96h) | 431,000 - 550,000 µg/L | ||||
| Fathead Minnow | Water | LC50 (96h) | 118,000 µg/L | ||||
| Daphnia magna | Water | LC50 (48h) | 218,000 µg/L | ||||
| 1,1,1-Trichloroethane | C2H3Cl3 | 71-55-6 | Rat | Oral | LD50 | 9600 - 12,300 mg/kg | [3] |
| Rat | Oral | NOAEL (Subchronic) | 0.5 g/kg | [4] | |||
| Rat | Inhalation | LC50 | 17,000 ppm (4h) | [5] | |||
| Rabbit | Dermal | LD50 | 5660 mg/kg | [3] | |||
| Bluegill | Water | LC50 (96h) | 69,700 µg/L | ||||
| Fathead Minnow | Water | LC50 (96h) | 52,800 µg/L | ||||
| 1,1,2-Trichloroethane | C2H3Cl3 | 79-00-5 | Rat | Oral | NOAEL (Acute) | 95 mg/kg | [6] |
| Rat | Oral | LOAEL (Acute) | 200 mg/kg | [6] | |||
| Rat | Inhalation | LC50 (4h) | >1,527 ppm | [1] | |||
| Bluegill | Water | LC50 (96h) | 40,200 µg/L | ||||
| Daphnia magna | Water | LC50 (48h) | 18,000 µg/L | ||||
| 1,1,1,2-Tetrachloroethane | C2H2Cl4 | 630-20-6 | Bluegill | Water | LC50 (96h) | 19,600 µg/L | |
| 1,1,2,2-Tetrachloroethane | C2H2Cl4 | 79-34-5 | Rat | Oral | NOAEL (Chronic) | 62 mg/kg/day | [7] |
| Rat | Oral | LOAEL (Chronic) | 108 mg/kg/day | [7] | |||
| Rabbit | Dermal | LD50 | 6,360 mg/kg | [2] | |||
| Bluegill | Water | LC50 (96h) | 21,300 µg/L | ||||
| Pentachloroethane | C2HCl5 | 76-01-7 | Rat | Oral | LD50 | Data not found | |
| Rabbit | Dermal | LD50 | Data not found | ||||
| Rat | Inhalation | LC50 | Data not found | ||||
| Bluegill | Water | LC50 (96h) | 7,240 µg/L | ||||
| Hexachloroethane | C2Cl6 | 67-72-1 | Rat | Oral | LD50 | 4460 - 5160 mg/kg | [8] |
| Rabbit | Dermal | LD50 | >32,000 mg/kg | [9] | |||
| Bluegill | Water | LC50 (96h) | 980 µg/L |
Experimental Protocols
The toxicity data presented in this guide are primarily derived from studies following standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the reliability and comparability of data across different studies and laboratories.
Acute Oral Toxicity (LD50)
Acute oral toxicity is typically determined using methods outlined in OECD Test Guideline 420 (Fixed Dose Procedure), 423 (Acute Toxic Class Method), or 425 (Up-and-Down Procedure) .[7]
-
Principle: A single dose of the test substance is administered to a group of experimental animals (commonly rats) by oral gavage.
-
Procedure:
-
Animal Selection: Healthy, young adult rodents of a single sex (typically females, as they are often slightly more sensitive) are used.
-
Dose Administration: The chlorinated ethane (B1197151) is administered in a single dose via gavage. The volume administered is kept constant by varying the concentration of the test substance in the vehicle.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
Data Analysis: The LD50 is calculated, which is the statistically estimated dose that is expected to be lethal to 50% of the test animals.
-
Acute Inhalation Toxicity (LC50)
Acute inhalation toxicity is assessed following protocols such as OECD Test Guideline 403 (Acute Inhalation Toxicity) .[3]
-
Principle: Animals (commonly rats) are exposed to the test substance, either as a gas, vapor, or aerosol, for a defined period (typically 4 hours).
-
Procedure:
-
Exposure Chamber: Animals are placed in a whole-body or nose-only inhalation chamber.
-
Concentration Control: The concentration of the chlorinated ethane in the chamber is maintained at a constant level and monitored throughout the exposure period.
-
Observation: Animals are observed for signs of toxicity during and after exposure for a period of at least 14 days.
-
Data Analysis: The LC50, the concentration of the substance in the air that is lethal to 50% of the test animals, is determined.
-
Repeated Dose Toxicity (NOAEL/LOAEL)
Subchronic and chronic toxicity studies are conducted to determine the effects of repeated exposure to a substance over a longer period. These studies help in identifying the NOAEL and LOAEL.
-
Principle: The test substance is administered daily to several groups of animals at different dose levels for a specified duration (e.g., 28 days, 90 days, or longer).
-
Procedure:
-
Dose Groups: At least three dose levels and a control group are used.
-
Administration: The chlorinated ethane is administered via the relevant route of exposure (oral, inhalation, or dermal).
-
Monitoring: Animals are monitored for clinical signs, body weight changes, food and water consumption, and hematological and clinical chemistry parameters.
-
Pathology: At the end of the study, a full necropsy is performed, and organs are examined histopathologically.
-
Data Analysis: The NOAEL is the highest dose at which no statistically or biologically significant adverse effects are observed. The LOAEL is the lowest dose at which an adverse effect is observed.
-
Mechanisms of Toxicity: A Visualized Pathway
The toxicity of many chlorinated ethanes is linked to their metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver.[7][9][10][11] This metabolic activation can lead to the formation of reactive intermediates that induce cellular damage through mechanisms such as oxidative stress and lipid peroxidation.[12][13][14] Another important pathway involves conjugation with glutathione (B108866) (GSH), which can be a detoxification route but can also lead to the formation of reactive episulfonium ions.[6][15]
The following diagram illustrates a generalized pathway for the metabolic activation of chlorinated ethanes and the subsequent induction of oxidative stress.
Caption: Metabolic activation of chlorinated ethanes leading to oxidative stress and cellular damage.
Experimental Workflow for Toxicity Assessment
The following diagram outlines a typical workflow for assessing the toxicity of a chlorinated ethane, from initial literature review to the determination of key toxicological endpoints.
Caption: A generalized workflow for assessing the toxicity of chemical compounds.
Conclusion
The data compiled in this guide demonstrate a clear trend of increasing acute toxicity with a higher degree of chlorination among the ethanes. The primary mechanisms of toxicity involve metabolic activation to reactive intermediates, leading to cellular damage through oxidative stress and other pathways. The provided experimental protocols offer a framework for understanding how these toxicity values are derived. This comparative guide serves as a valuable resource for researchers and professionals in assessing the potential hazards associated with chlorinated ethanes.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. HEALTH EFFECTS - Toxicological Profile for 1,1,1-Trichloroethane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. southwest.tn.edu [southwest.tn.edu]
- 6. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. HEALTH EFFECTS - Toxicological Profile for Hexachloroethane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. epa.gov [epa.gov]
- 11. nj.gov [nj.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. researchgate.net [researchgate.net]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
- 15. dtsc.ca.gov [dtsc.ca.gov]
Pentachloroethane: A Comparative Guide to a High-Performance Industrial Solvent
For Researchers, Scientists, and Drug Development Professionals
In the landscape of industrial solvents, pentachloroethane holds a unique position due to its powerful solvency characteristics. This guide provides an objective comparison of this compound's performance against other common industrial solvents, supported by key physical and toxicological data. The information is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding solvent selection for their specific applications.
Performance and Physical Properties: A Comparative Analysis
The effectiveness of a solvent is determined by a combination of its physical properties. The following table summarizes key performance indicators for this compound and several other widely used industrial solvents.
| Solvent | Kauri-Butanol (KB) Value | Boiling Point (°C) | Density (g/mL) | Viscosity (cP at 20°C) | Evaporation Rate (Butyl Acetate (B1210297) = 1) |
| This compound | Data not available | 162 | 1.67 | 2.49 | <0.1 |
| Dichloromethane | 136[1] | 40 | 1.33 | 0.44 | 14.5 |
| Chloroform | ~115-130 (estimated) | 61 | 1.48 | 0.58 | 11.6 |
| Tetrachloroethylene (B127269) | 90[1] | 121 | 1.62 | 0.89 | 2.7 |
| Toluene | 105[1] | 111 | 0.87 | 0.59 | 2.0 |
| n-Hexane | ~30 | 69 | 0.66 | 0.31 | 7.6 |
| Acetone | Miscible with KB solution | 56 | 0.79 | 0.32 | 11.6 |
| Ethanol | Miscible with KB solution | 78 | 0.79 | 1.20 | 2.8 |
Health and Safety Profile: A Toxicological Comparison
The selection of a solvent necessitates a thorough evaluation of its potential health and safety risks. This table provides a comparative overview of the toxicity of this compound and other solvents.
| Solvent | LD50 (Oral, Rat, mg/kg) | OSHA PEL (8-hr TWA, ppm) | Key Hazard Designations |
| This compound | 500 | Not established | Highly toxic[2] |
| Dichloromethane | >2000[3] | 25 | Suspected human carcinogen |
| Chloroform | 695[4] | 50 (ceiling)[5][6] | Probable human carcinogen[5] |
| Tetrachloroethylene | 2629 | 100[2][7] | Probable human carcinogen[8] |
| Toluene | 636[9] | 200[10] | Reproductive and developmental toxicant |
| n-Hexane | 28,700 | 500 | Neurotoxin |
| Acetone | 5800 | 1000[6] | Low acute toxicity |
| Ethanol | 7060 | 1000 | Low acute toxicity |
Experimental Protocols
The data presented in this guide is determined through standardized experimental procedures. Below are detailed methodologies for key solvent performance experiments.
Determination of Solvency Power (Kauri-Butanol Value)
The Kauri-Butanol (KB) value is a measure of a solvent's ability to dissolve a standardized kauri resin solution, indicating its solvency power. A higher KB value signifies a stronger solvent. The standard method for this determination is ASTM D1133.
Methodology (ASTM D1133):
-
Preparation of Kauri-Butanol Solution: A standardized solution is prepared by dissolving a specific amount of kauri resin in n-butanol.
-
Titration: A known volume of the solvent being tested is incrementally added to a measured quantity of the kauri-butanol solution in a flask.
-
Endpoint Determination: The titration is continued until the solution becomes turbid to a specified degree. This turbidity indicates the precipitation of the kauri resin.
-
Calculation: The volume of the solvent required to reach the endpoint is recorded and used to calculate the Kauri-Butanol value.
Caption: Workflow for determining the Kauri-Butanol value.
Viscosity Measurement
Viscosity is a measure of a fluid's resistance to flow. For low-viscosity liquids like most industrial solvents, a rotational viscometer is commonly used.
Methodology:
-
Sample Preparation: The solvent is placed in a temperature-controlled sample cup.
-
Spindle Selection: An appropriate spindle is selected and attached to the viscometer.
-
Measurement: The spindle is immersed in the solvent and rotated at a constant speed.
-
Torque Reading: The viscometer measures the torque required to rotate the spindle, which is proportional to the viscosity of the solvent.
-
Calculation: The viscosity is calculated from the torque, spindle geometry, and rotational speed.
Evaporation Rate Determination
The evaporation rate of a solvent is a critical factor in applications such as coatings and cleaning. It is typically measured relative to a standard solvent, n-butyl acetate.
Methodology:
-
Sample Application: A known volume of the solvent is applied to a filter paper or a flat surface.
-
Time Measurement: The time taken for the solvent to completely evaporate is measured under controlled conditions of temperature, humidity, and airflow.
-
Comparison: The evaporation time of the test solvent is compared to the evaporation time of n-butyl acetate under the same conditions to determine the relative evaporation rate.
Discussion
This compound exhibits a high density and boiling point, making it suitable for applications requiring a less volatile solvent with strong dissolving power. Its high viscosity compared to other listed solvents may be a factor in certain applications.
However, the primary concern with this compound is its high toxicity.[2] It is classified as a highly toxic substance, and safer alternatives are available for many of its former applications. For instance, in metal cleaning and degreasing, aqueous-based cleaning systems and less toxic solvents like tetrachloroethylene have become more prevalent.
Conclusion
This compound is a powerful solvent with physical properties that may be advantageous in specific, controlled industrial and research settings. However, its high toxicity is a significant drawback. For professionals in research, science, and drug development, a thorough risk assessment is crucial before considering its use. In many cases, alternative solvents with more favorable safety profiles can offer comparable or adequate performance. The data presented in this guide serves as a valuable resource for comparing the performance and safety of this compound with other common industrial solvents, enabling more informed and responsible solvent selection.
References
- 1. Kauri-butanol value - Wikipedia [en.wikipedia.org]
- 2. Toxicity Classification of Solvents | Aure Chemical [aurechem.com]
- 3. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 4. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 5. chemtechsci.com [chemtechsci.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. mhssn.igc.org [mhssn.igc.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. file.yizimg.com [file.yizimg.com]
- 10. besttechnologyinc.com [besttechnologyinc.com]
A Comparative Guide to the Quantification of Pentachloroethane: Validating a Novel Analytical Method
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a traditional analytical method for the quantification of pentachloroethane with a newly validated, high-sensitivity method. The objective is to offer a clear, data-driven comparison to assist researchers in selecting the most suitable method for their specific needs, particularly in applications requiring high accuracy and throughput. Experimental data and detailed protocols are provided to support the validation of the new method.
Introduction to this compound Analysis
This compound is a chlorinated hydrocarbon that has been used as a solvent and chemical intermediate. Due to its potential toxicity and environmental persistence, its accurate quantification in various matrices is of significant importance. Traditional analytical methods, such as Gas Chromatography with Electron Capture Detection (GC-ECD), have been widely used for the analysis of chlorinated hydrocarbons.[1] However, the demand for lower detection limits, higher selectivity, and faster analysis times has driven the development of more advanced analytical techniques. This guide compares the performance of a conventional GC-ECD method with a newly validated Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) method for the quantification of this compound.
Experimental Protocols
Detailed methodologies for both the established and the new analytical methods are presented below.
Established Method: Gas Chromatography with Electron Capture Detection (GC-ECD)
This method is based on established principles for the analysis of chlorinated hydrocarbons.[1]
1. Sample Preparation (Liquid-Liquid Extraction):
-
A 100 mL aqueous sample is taken in a separatory funnel.
-
The pH of the sample is adjusted to neutral.
-
10 mL of hexane (B92381) (pesticide residue grade) is added to the sample.
-
The funnel is shaken vigorously for 2 minutes, with periodic venting.
-
The layers are allowed to separate, and the organic (upper) layer containing this compound is collected.
-
The extraction is repeated two more times with fresh portions of hexane.
-
The combined hexane extracts are dried over anhydrous sodium sulfate.
-
The extract is concentrated to a final volume of 1 mL under a gentle stream of nitrogen.
2. GC-ECD Analysis:
-
Instrument: Gas Chromatograph equipped with an Electron Capture Detector.
-
Column: DB-5 fused-silica capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 60°C held for 2 minutes, ramped to 280°C at 10°C/min, and held for 5 minutes.
-
Detector Temperature: 300°C.
-
Carrier Gas: Nitrogen at a flow rate of 1.5 mL/min.
-
Injection Volume: 1 µL.
New Method: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
This new method utilizes the high selectivity and sensitivity of tandem mass spectrometry for enhanced quantification.
1. Sample Preparation (Solid-Phase Extraction - SPE):
-
A 100 mL aqueous sample is passed through a C18 SPE cartridge pre-conditioned with methanol (B129727) and water.
-
The cartridge is washed with 5 mL of water to remove interferences.
-
The cartridge is dried under vacuum for 10 minutes.
-
This compound is eluted from the cartridge with 5 mL of ethyl acetate.
-
The eluate is concentrated to a final volume of 1 mL under a gentle stream of nitrogen.
2. GC-MS/MS Analysis:
-
Instrument: Gas Chromatograph coupled to a Triple Quadrupole Mass Spectrometer.
-
Column: HP-5ms fused-silica capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Initial temperature of 50°C held for 1 minute, ramped to 300°C at 20°C/min, and held for 3 minutes.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (m/z): 167
-
Product Ions (m/z): 132 (quantifier), 97 (qualifier)
-
-
Carrier Gas: Helium at a flow rate of 1.2 mL/min.
-
Injection Volume: 1 µL.
Data Presentation: Performance Comparison
The following table summarizes the key performance parameters of the two analytical methods for the quantification of this compound.
| Performance Parameter | Established Method (GC-ECD) | New Method (GC-MS/MS) |
| Limit of Detection (LOD) | 0.1 µg/L | 0.01 µg/L |
| Limit of Quantification (LOQ) | 0.3 µg/L | 0.03 µg/L |
| Linearity (R²) (0.5 - 100 µg/L) | 0.995 | > 0.999 |
| Accuracy (% Recovery) | 85-105% | 95-102% |
| Precision (% RSD) | < 10% | < 5% |
| Sample Preparation Time | ~ 45 minutes | ~ 20 minutes |
| Analysis Time per Sample | ~ 25 minutes | ~ 15 minutes |
| Selectivity | Moderate (potential for interferences) | High (specific MRM transitions) |
Visualizations
Workflow of the New GC-MS/MS Method
Caption: Workflow of the new GC-MS/MS method for this compound quantification.
Logical Comparison of Analytical Methods
Caption: Logical comparison of the established and new analytical methods.
Conclusion
The newly validated GC-MS/MS method for the quantification of this compound demonstrates significant advantages over the traditional GC-ECD method. The superior sensitivity, selectivity, and accuracy, combined with a more efficient sample preparation protocol, make it a highly suitable alternative for demanding research and monitoring applications. While GC-ECD remains a viable option for routine screening, the GC-MS/MS method provides a more robust and reliable approach for trace-level quantification and confirmatory analysis. The adoption of this new method can lead to higher quality data and increased sample throughput in the laboratory.
References
Navigating the Analytical Maze: A Guide to the Potential Cross-Reactivity of Pentachloroethane in Chemical Assays
For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the potential cross-reactivity of pentachloroethane in common chemical assays. In the absence of direct experimental data, this document draws upon the fundamental chemical properties of this compound and the established principles of assay interference to offer a predictive comparison and guide for experimental design.
This compound (C2HCl5), a dense, colorless liquid, has historically been used as a solvent and in chemical synthesis. Its presence in environmental samples or as a contaminant in test compounds necessitates a thorough understanding of its potential to interfere with analytical and biological assays. This guide objectively explores these potential interactions, providing a framework for researchers to anticipate and mitigate assay interference.
Chemical Reactivity Profile of this compound
Understanding the intrinsic chemical properties of this compound is paramount to predicting its behavior in the complex milieu of a chemical or biological assay. Key characteristics that may contribute to assay interference are summarized in the table below.
| Property | Value/Description | Potential Implication in Assays |
| Formula | C2HCl5 | High chlorine content can influence interactions. |
| Molar Mass | 202.29 g/mol | - |
| Appearance | Colorless liquid | May not be visually detectable as a contaminant. |
| Solubility in Water | 0.5 g/L at 20 °C | Limited solubility may lead to phase separation in aqueous assays. |
| Reactivity | Incompatible with strong bases, powdered metals, and strong oxidizing agents. | Potential to react with assay reagents, buffers, or components. |
| Hydrolysis | Slowly hydrolyzes in water to form dichloroacetic acid and hydrochloric acid. | Introduction of acidic byproducts can alter assay pH and ionic strength. |
| Use as a Solvent | Can dissolve nonpolar compounds. | If present as a residual solvent, it can affect protein conformation and enzyme kinetics. |
Potential for Cross-Reactivity in Immunoassays
Immunoassays rely on the specific binding of antibodies to their target antigens. Interference, or cross-reactivity, can occur when a non-target molecule binds to the antibody, leading to inaccurate quantification.
The potential for this compound to interfere in immunoassays is primarily linked to two mechanisms:
-
Non-specific Binding: As a small, lipophilic molecule, this compound could partition into hydrophobic pockets of antibodies, potentially altering their conformation and binding affinity for the target antigen. This is a common mechanism of interference for organic solvents.
-
Structural Similarity (or lack thereof): Cross-reactivity in competitive immunoassays is often driven by structural similarity between the interferent and the target analyte. Given that this compound is a small, simple halogenated alkane, significant cross-reactivity is unlikely in assays for larger, more complex molecules like proteins, peptides, or steroids. However, in assays for small molecule drugs or metabolites that may share some structural motifs (e.g., other chlorinated compounds), the possibility of weak cross-reactivity cannot be entirely dismissed without experimental validation.
Hypothetical Experimental Protocol for Assessing Immunoassay Cross-Reactivity:
A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a common format to assess cross-reactivity.
Objective: To determine the percentage cross-reactivity of this compound in a competitive ELISA for a target analyte.
Materials:
-
Microtiter plate coated with the target analyte-protein conjugate.
-
Specific primary antibody against the target analyte.
-
Enzyme-conjugated secondary antibody.
-
Substrate for the enzyme.
-
Standard solutions of the target analyte.
-
Solutions of this compound at various concentrations.
-
Assay buffer.
-
Stop solution.
-
Plate reader.
Method:
-
Prepare a standard curve for the target analyte using serial dilutions.
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the primary antibody to all wells, followed by either the standard analyte dilutions or the this compound dilutions.
-
Incubate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add the enzyme-conjugated secondary antibody and incubate.
-
Wash the plate.
-
Add the substrate and incubate for color development.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Calculate the IC50 (concentration causing 50% inhibition) for both the target analyte and this compound.
-
Calculate the percent cross-reactivity using the formula: (% Cross-reactivity) = (IC50 of target analyte / IC50 of this compound) x 100
Potential for Interference in Enzymatic Assays
Enzymatic assays are susceptible to interference from compounds that can inhibit or, less commonly, enhance enzyme activity. The mechanisms of interference by small molecules like this compound can be varied.
-
Solvent Effects: If present at significant concentrations, this compound can act as an organic solvent, which can denature the enzyme, alter its conformation, and strip away the essential water layer required for its activity. This typically leads to a loss of enzymatic function.
-
Direct Inhibition: this compound could potentially bind to the active site or an allosteric site of an enzyme, leading to competitive or non-competitive inhibition. This is more likely for enzymes that have hydrophobic binding pockets.
-
Reaction with Co-factors or Substrates: While this compound is relatively inert under physiological conditions, its hydrolysis product, dichloroacetic acid, could potentially interact with metal co-factors or alter the ionization state of substrates or active site residues due to its acidic nature.
-
Enzyme-catalyzed Dehalogenation: Some enzymes, such as cytochrome P450s, are known to dehalogenate chlorinated hydrocarbons.[1] If the assay involves such enzymes, this compound could act as a substrate, competing with the intended substrate and affecting the assay readout.
Hypothetical Experimental Protocol for Assessing Enzymatic Assay Interference:
Objective: To determine the effect of this compound on the activity of a specific enzyme.
Materials:
-
The purified enzyme of interest.
-
Substrate for the enzyme.
-
Buffer solution for the assay.
-
Solutions of this compound at various concentrations.
-
A method to detect the product of the enzymatic reaction (e.g., spectrophotometer, fluorometer).
Method:
-
Prepare a reaction mixture containing the buffer and the enzyme.
-
Add different concentrations of this compound to the reaction mixture and pre-incubate for a defined period. A control with no this compound should be included.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the rate of product formation over time.
-
Plot the initial reaction velocity against the substrate concentration for each this compound concentration (Michaelis-Menten plot).
-
Determine the kinetic parameters (Vmax and Km) from the plots.
-
Analyze the changes in Vmax and Km to determine the type of inhibition (competitive, non-competitive, or uncompetitive).
Visualizing Potential Interference Pathways
The following diagrams illustrate the logical flow of potential interference mechanisms of this compound in chemical assays.
Caption: Potential interference pathway of this compound in immunoassays.
Caption: Potential interference pathways of this compound in enzymatic assays.
Conclusion and Recommendations
While there is a clear theoretical basis for the potential cross-reactivity of this compound in both immunoassays and enzymatic assays, the lack of direct experimental data makes it impossible to provide a definitive quantitative comparison. The primary risks of interference stem from its properties as an organic solvent and its chemical reactivity, particularly its hydrolysis to an acidic byproduct.
For researchers working with samples that may be contaminated with this compound, or when using it as a solvent, the following recommendations are crucial:
-
Solvent Removal: Ensure complete removal of this compound from samples prior to analysis. Techniques such as vacuum evaporation or solid-phase extraction should be validated for their effectiveness.
-
Method Validation: When the presence of this compound is unavoidable, its potential for interference must be experimentally assessed for each specific assay. The hypothetical protocols provided in this guide can serve as a starting point for such validation studies.
-
Control Experiments: Always include appropriate controls, such as spiking known concentrations of this compound into blank and control samples, to quantify its effect on the assay signal.
-
Alternative Assays: If significant interference is observed and cannot be mitigated, consider using an alternative analytical method that is less susceptible to interference from small chlorinated hydrocarbons, such as mass spectrometry-based techniques.
By carefully considering the chemical nature of this compound and rigorously validating analytical methods, researchers can minimize the risk of obtaining erroneous data and ensure the integrity of their scientific findings.
References
Navigating Solvent Selection: A Comparative Guide to the Environmental Impact of Pentachloroethane and Its Alternatives
For researchers, scientists, and professionals in drug development, the choice of solvent is a critical decision that extends beyond chemical compatibility and performance. The environmental footprint of a solvent is a paramount consideration, driving the adoption of greener and more sustainable laboratory and manufacturing practices. This guide provides an objective comparison of the environmental impact of pentachloroethane against several alternative solvents, supported by key environmental data and standardized experimental protocols.
This compound, a chlorinated hydrocarbon, has historically been used as a solvent for oils and greases. However, growing awareness of its environmental and health risks has necessitated a shift towards safer alternatives. This comparison focuses on key environmental indicators: Ozone Depletion Potential (ODP), Global Warming Potential (GWP), aquatic toxicity, and biodegradability.
Quantitative Comparison of Environmental Impacts
The following table summarizes the key environmental and safety data for this compound and its alternatives.
| Solvent | CAS Number | ODP | GWP (100-year) | Aquatic Toxicity (LC50) | Biodegradability |
| This compound | 76-01-7 | Data not readily available | Data not readily available | Toxic to aquatic organisms[1] | Not readily biodegradable[2] |
| Tetrachloroethylene (B127269) | 127-18-4 | ~0 | Low | Toxic to aquatic life | Not readily biodegradable[2][3] |
| 2-Methyltetrahydrofuran (2-MeTHF) | 96-47-9 | 0 | ~1 | Data not readily available | Readily biodegradable |
| Cyclopentyl Methyl Ether (CPME) | 5614-37-9 | 0 | Low | Data not readily available | Inherently biodegradable |
| Heptane | 142-82-5 | 0 | Low | Very toxic to aquatic life[4] | Readily biodegradable[4] |
Detailed Experimental Protocols
The data presented in this guide are determined using standardized and validated experimental methodologies. Below are summaries of the key protocols.
Biodegradability Assessment
OECD Test Guideline 301: Ready Biodegradability
This guideline outlines six methods to assess the ready biodegradability of chemicals in an aerobic aqueous medium.[5][6][7] The fundamental principle involves incubating a solution or suspension of the test substance with a microbial inoculum and measuring the extent of its degradation over a 28-day period.[5] Common measurement parameters include the consumption of dissolved organic carbon (DOC), production of carbon dioxide (CO2), or uptake of oxygen.[5]
-
Procedure: A known concentration of the test substance is added to a mineral medium inoculated with microorganisms (e.g., from activated sludge). The mixture is incubated in the dark or diffuse light under aerobic conditions.[8]
-
Pass Levels: For a substance to be considered "readily biodegradable," it must show a specific level of degradation within a 10-day window during the 28-day test. For methods measuring DOC, the pass level is ≥70% removal. For respirometric methods (measuring oxygen demand or CO2 evolution), the pass level is ≥60% of the theoretical maximum.[8]
-
Controls: Blank controls containing only the inoculum are run in parallel to account for any endogenous microbial activity. A reference compound with known biodegradability is also tested to validate the test procedure.[5]
Aquatic Toxicity Assessment
EPA Test Guideline 850.1075: Fish Acute Toxicity Test
This guideline details a method for determining the acute toxicity of a substance to freshwater and saltwater fish. The test is designed to determine the concentration of a substance that is lethal to 50% of the test organisms (LC50) over a 96-hour exposure period.[2][9][10]
-
Procedure: Fish are exposed to a range of concentrations of the test substance in a static, semi-static, or flow-through system for 96 hours.[2]
-
Test Organisms: Commonly used freshwater species include rainbow trout (Oncorhynchus mykiss) and bluegill sunfish (Lepomis macrochirus).[10]
-
Endpoint: The primary endpoint is mortality. Observations on sublethal effects such as abnormal behavior are also recorded.[2] The LC50 value and its 95% confidence limits are calculated at 24, 48, 72, and 96 hours.[11]
Determination of Ozone Depletion Potential (ODP)
The ODP of a chemical is a relative measure of its ability to degrade the ozone layer compared to trichlorofluoromethane (B166822) (CFC-11), which has an ODP of 1.0.[12][13] It is not a directly measured value but is calculated using complex atmospheric models.[14]
-
Methodology: The calculation integrates data on the substance's atmospheric lifetime, its molecular weight, and the number of chlorine and bromine atoms it contains. These models simulate the transport and chemical reactions of the substance in the stratosphere to estimate its impact on ozone concentration relative to CFC-11.[14]
Determination of Global Warming Potential (GWP)
The GWP is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, typically 100 years, relative to carbon dioxide (CO2), which has a GWP of 1.0.[13][15][16]
-
Methodology: The GWP is calculated based on the gas's radiative efficiency (its ability to absorb infrared radiation) and its atmospheric lifetime. The Intergovernmental Panel on Climate Change (IPCC) provides the standardized methodologies and values for GWP.[3][4][15][16] The calculation involves integrating the radiative forcing of a pulse emission of the gas over the chosen time horizon and comparing it to the integrated radiative forcing of a similar mass of CO2.[3]
Environmental Impact Comparison Workflow
The following diagram illustrates the logical workflow for comparing the environmental impact of this compound with its alternatives, leading to the selection of a greener solvent.
Caption: Workflow for comparing solvent environmental impacts.
Conclusion
The data clearly indicates that the alternative solvents presented, particularly 2-methyltetrahydrofuran, cyclopentyl methyl ether, and heptane, offer significant environmental advantages over this compound. While tetrachloroethylene is a historical alternative, its environmental profile is still of concern. The greener alternatives, often derived from renewable resources, exhibit lower toxicity, enhanced biodegradability, and negligible ozone depletion and global warming potentials. By transitioning to these more sustainable solvents, researchers and drug development professionals can significantly reduce the environmental impact of their work, aligning with the principles of green chemistry and fostering a safer and more sustainable scientific community.
References
- 1. A model-based approach to the calculation of global warming potentials (GWP) | PBL Netherlands Environmental Assessment Agency [pbl.nl]
- 2. EPA - OCSPP 850.1075: Freshwater and Saltwater Fish Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 3. archive.ipcc.ch [archive.ipcc.ch]
- 4. Global warming potential | Minimum.com [minimum.com]
- 5. oecd.org [oecd.org]
- 6. oecd.org [oecd.org]
- 7. OECD Guidelines Test No. 301 C & F – BPC Instruments [bpcinstruments.com]
- 8. contractlaboratory.com [contractlaboratory.com]
- 9. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. Fish toxicity - acute toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 12. Ozone depletion potential - Wikipedia [en.wikipedia.org]
- 13. swepgroup.com [swepgroup.com]
- 14. benchchem.com [benchchem.com]
- 15. epa.gov [epa.gov]
- 16. Global warming potentials - Canada.ca [canada.ca]
Efficacy of Pentachloroethane as a Fumigant Compared to Modern Alternatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Once utilized as a fumigant for soil and timber, pentachloroethane has been largely superseded by more effective and safer modern alternatives. Due to its toxicity and a lack of comprehensive efficacy data in modern scientific literature, direct quantitative comparisons with contemporary fumigants are challenging. This guide provides a historical context for the use of this compound and presents a data-driven comparison of the efficacy of current-generation fumigants, including phosphine, sulfuryl fluoride, and methyl bromide, alongside controlled atmosphere treatments.
Historical Perspective: this compound
Modern Fumigant Alternatives: A Quantitative Efficacy Comparison
The efficacy of modern fumigants is determined by factors such as concentration, exposure time, temperature, and the target pest's life stage. The following tables summarize the quantitative efficacy of several widely used fumigants against various pests.
Data Presentation
Table 1: Efficacy of Phosphine (PH₃) Against Stored-Product Insects
| Target Pest | Life Stage | Temperature (°C) | Concentration (ppm) | Exposure Time | Mortality (%) |
| Rhyzopertha dominica (Lesser grain borer) | Adults | 25 | 0.25 | 7 days | 99 |
| Sitophilus oryzae (Rice weevil) | Adults | 25 | 0.25 | 7 days | 99 |
| Tribolium castaneum (Red flour beetle) | Adults | 25 | 0.73 | 7 days | 99 |
| Plodia interpunctella (Indian meal moth) | Larvae | 20 | 0.2 | 5 days | 98 |
Table 2: Efficacy of Sulfuryl Fluoride (SO₂F₂) Against Various Pests
| Target Pest | Life Stage | Temperature (°C) | Concentration (g/m³) | Exposure Time (h) | Mortality (%) |
| Reticulitermes flavipes (Eastern subterranean termite) | Workers | 25 | 16 | 24 | 100 |
| Tribolium castaneum (Red flour beetle) | Adults | 27 | 10 | 24 | 95 |
| Tineola bisselliella (Webbing clothes moth) | Larvae | 25 | 64 | 24 | 100 |
| Lasioderma serricorne (Cigarette beetle) | Eggs | 25 | 100 | 48 | 99 |
Table 3: Efficacy of Methyl Bromide (CH₃Br) Against Various Pests
| Target Pest | Life Stage | Temperature (°C) | Concentration (g/m³) | Exposure Time (h) | Mortality (%) |
| Cydia pomonella (Codling moth) | Larvae | 15 | 48 | 2 | 99.9 |
| Meloidogyne incognita (Root-knot nematode) | Juveniles | 20 | 32 | 24 | 100 |
| Fusarium oxysporum (Fungus) | Mycelia | 21 | 64 | 48 | 100 |
| Sitophilus granarius (Granary weevil) | Adults | 20 | 16 | 5 | 100 |
Table 4: Efficacy of Controlled Atmospheres (CA) Against Stored-Product Insects
| Target Pest | Life Stage | Temperature (°C) | CO₂ (%) | O₂ (%) | Exposure Time (days) | Mortality (%) |
| Tribolium castaneum (Red flour beetle) | All | 30 | >60 | <1 | 4 | 100 |
| Oryzaephilus surinamensis (Sawtoothed grain beetle) | All | 25 | 60 | 1 | 5 | 99 |
| Ephestia kuehniella (Mediterranean flour moth) | All | 27 | 90 | 1 | 2 | 100 |
| Acarus siro (Flour mite) | All | 20 | 80 | 1 | 7 | 100 |
Experimental Protocols
A standardized methodology is crucial for the accurate evaluation of fumigant efficacy. The following protocol is a generalized procedure based on guidelines from the U.S. Environmental Protection Agency (EPA) and the Organisation for Economic Co-operation and Development (OECD).
Objective: To determine the lethal concentration (e.g., LC₅₀, LC₉₉) of a fumigant required to cause mortality in a specific life stage of a target pest under controlled laboratory conditions.
Materials:
-
Fumigation chambers (gas-tight containers of known volume)
-
Gas-tight syringes for fumigant injection
-
Fumigant of known concentration
-
Test organisms (specific life stage and species)
-
Rearing medium or substrate for test organisms
-
Controlled environment chamber (for temperature, humidity, and light control)
-
Gas chromatograph or other analytical instrument for measuring fumigant concentration
-
Aeration system
Methodology:
-
Acclimatization of Test Organisms: Culture and acclimate the target pests to the experimental conditions (temperature, humidity) for a specified period before the test.
-
Preparation of Test Arenas: Place a known number of test organisms (e.g., 20-50 individuals) in smaller containers (e.g., vials, petri dishes) with a suitable substrate. These containers should allow for air exchange but prevent escape.
-
Fumigation Chamber Setup: Place the test arenas inside the fumigation chambers. Seal the chambers.
-
Fumigant Introduction: Introduce a precise volume of the fumigant into each chamber to achieve the desired target concentrations. Include a control chamber with no fumigant.
-
Concentration Monitoring: At predetermined intervals (e.g., 0, 2, 8, 24 hours), draw gas samples from each chamber and measure the fumigant concentration using a gas chromatograph or other suitable analytical method. This verifies the initial concentration and monitors for any leakage.
-
Exposure Period: Maintain the chambers under controlled environmental conditions for the specified exposure time.
-
Aeration: After the exposure period, safely ventilate the fumigant from the chambers using an appropriate aeration system.
-
Mortality Assessment: Remove the test arenas from the chambers and assess the mortality of the test organisms at specified time points post-aeration (e.g., 24, 48, 72 hours). Mortality is typically defined as the inability to move when gently prodded.
-
Data Analysis: Analyze the mortality data using probit analysis or a similar statistical method to determine the lethal concentrations (e.g., LC₅₀ and LC₉₉) and their corresponding confidence intervals.
Mandatory Visualization
Benchmarking the Cost-Effectiveness of Pentachloroethane in Synthesis: A Comparative Guide
For researchers and professionals in drug development and chemical synthesis, solvent selection is a critical decision that balances performance, cost, and safety. Pentachloroethane, a dense, non-flammable chlorinated solvent, has historically found use in various applications. However, its cost-effectiveness in modern synthesis must be carefully weighed against a landscape of alternative solvents. This guide provides an objective comparison of this compound with other common solvents, supported by cost analysis and representative experimental data.
Cost and Physical Properties Comparison
The economic viability of a solvent is a primary consideration, heavily influenced by the scale of the synthesis. Prices can vary by orders of magnitude between small, high-purity laboratory quantities and bulk industrial grades. The following table summarizes the approximate costs and key physical properties of this compound and several alternatives. It is important to note that regulatory status, such as the phase-out of ozone-depleting substances like 1,1,1-trichloroethane, can render a solvent practically unavailable or prohibitively expensive.[1]
| Solvent | CAS Number | Density (g/mL) | Boiling Point (°C) | Approx. Lab-Scale Cost ($/kg) | Approx. Bulk Cost ($/kg) | Notes |
| This compound | 76-01-7 | 1.68[2] | 161-162[2] | $5,600 - $9,300 | Not widely available | High cost for lab quantities.[2][3] |
| Dichloromethane (B109758) (DCM) | 75-09-2 | 1.33[4] | 39.6[4] | $17 - $170 | $0.28 - $0.97 | Widely used, versatile, and very cost-effective at industrial scale.[4][5][6][7] |
| Tetrachloroethylene (B127269) (PCE) | 127-18-4 | 1.62[8] | 121[8] | $70 - $1,000 | Readily available | Lower cost than this compound in lab quantities.[8][9] |
| 1,1,1-Trichloroethane | 71-55-6 | 1.34 | 74 | $2,170 - $350,000 | Phased out | Extremely high cost and low availability due to environmental regulations (Montreal Protocol).[1][10][11] |
| 1,1,2,2-Tetrachloroethane | 79-34-5 | 1.59 | 146 | ~$340 | Not widely available | High solvent power but also high toxicity.[12] |
| Ethyl Acetate (B1210297) | 141-78-6 | 0.90[13] | 77[14] | $80 - $90 | ~$38 | A common, less toxic "greener" alternative with good solvency for many compounds.[13][15] |
Note: Costs are derived from various online suppliers in late 2025 and are subject to change. Lab-scale costs are estimated from small-quantity (g to L) pricing, while bulk costs reflect metric ton or multi-ton pricing where available.
Performance in Synthesis: Case Studies
Direct, side-by-side comparisons of this compound with alternatives for a single, specific reaction are not abundant in recent literature, partly due to the shift towards less toxic solvents. However, we can analyze the performance of related chlorinated hydrocarbons in established synthetic processes to provide context for their utility and efficiency.
Case Study 1: Pyrolytic Synthesis of Tetrachloroethylene
A process for synthesizing tetrachloroethylene from a related perchlorinated ethane (B1197151) provides a clear example of a high-temperature gas-phase reaction. This method demonstrates high conversion and yield under specific flow-reactor conditions.
Experimental Protocol: A mixture of perchloroethane and carbon tetrachloride (mass ratio 1:0.5) is introduced into a 2-meter quartz glass flow reactor at a flow rate of 2 mL/min. The reactor temperature is maintained at 300°C, with a contact time of 2 seconds. The resulting pyrolysis gas is condensed at the reactor outlet, and the final product is purified by distillation to yield tetrachloroethylene with 99% purity. This process achieves a 98% conversion of perchloroethane with a 99% selectivity for tetrachloroethylene, resulting in an overall reaction yield of 97%.[16]
Case Study 2: Continuous Synthesis of 1,1,1,3,3-pentachloropropane (B1622584) (HCC-240fa)
The production of specialty haloalkanes often requires managing catalysts effectively. This example illustrates a continuous process designed to overcome the limitations of batch reactions, such as catalyst destruction during product recovery.
Experimental Protocol: In a catalyst preparation tank equipped with an agitator, 10 kg of iron powder and 1.3 kg of carbon tetrachloride are mixed and heated to 100°C. Subsequently, a continuous feed of 9.2 kg/hr of carbon tetrachloride, 0.24 kg/hr of tributylphosphate (co-catalyst), and 0.29 kg/hr of ferric chloride are added to the tank. This catalyst mixture is then fed into a main reactor, also held at 100°C. A separate line feeds 3.8 kg/hr of vinyl chloride directly into the reactor. The product stream from the reactor undergoes separation, typically distillation, to isolate the HCC-240fa product and allow for the recycling of unreacted materials and the catalyst/co-catalyst mixture.[17]
The Rise of Greener Alternatives
Beyond direct chlorinated analogues, the principles of green chemistry are driving the adoption of entirely different classes of solvents. Studies have shown that "green solvents" like water, ionic liquids, and deep eutectic solvents can offer significant advantages over traditional ones. In various reactions, including esterification and oxidation, these alternatives have demonstrated the potential for higher yields (by 5-18%), faster reaction times (25-40% reduction), and improved product selectivity (up to 12% higher).[18] While challenges such as high initial cost and scalability for some green solvents remain, their reduced environmental impact and potential for process intensification present a compelling case for their consideration.[18][19]
Conclusion
The cost-effectiveness of this compound in synthesis is severely challenged by its high price in typical lab quantities and the availability of cheaper, more versatile, and safer alternatives.
-
For bulk industrial processes, dichloromethane (DCM) offers a vastly more economical option, with global prices under $1/kg.[5]
-
For laboratory-scale synthesis, while still expensive, solvents like tetrachloroethylene or the less toxic ethyl acetate are more cost-effective than this compound and more readily available.
-
From a performance and safety standpoint, the broader trend is moving away from highly chlorinated solvents towards greener alternatives that can offer improved reaction efficiency and a significantly better environmental profile.[18][20]
Professionals in drug development and chemical synthesis should therefore evaluate this compound only for niche applications where its specific physical properties (e.g., high density and boiling point) are indispensable and cannot be replicated by more economical and sustainable alternatives. For most common applications, the data strongly suggests that other solvents represent a more cost-effective and responsible choice.
References
- 1. DGR Industrial Products, Inc. :: Generic Chemicals :: 1,1,1 Trichloroethane, 50ml [chemical-supermarket.com]
- 2. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 3. 五氯乙烷 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Dichloromethane DCM Methylene Chloride Solvent - 1000ml - SYNTHETIKA [synthetikaeu.com]
- 5. businessanalytiq.com [businessanalytiq.com]
- 6. Dichloromethane Methylene chloride 75-09-2 [sigmaaldrich.com]
- 7. Dichloromethane, 99.6%, ACS reagent, stabilized with amylene 500 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. 四氯乙烯 ≥99.5% | Sigma-Aldrich [sigmaaldrich.com]
- 9. gtilaboratorysupplies.com [gtilaboratorysupplies.com]
- 10. tygersci.com [tygersci.com]
- 11. gtilaboratorysupplies.com [gtilaboratorysupplies.com]
- 12. spectrumchemical.com [spectrumchemical.com]
- 13. Ethyl acetate for analysis EMSURE ACS,ISO,Reag. Ph Eur 141-78-6 [sigmaaldrich.com]
- 14. Ethyl acetate price,buy Ethyl acetate - chemicalbook [m.chemicalbook.com]
- 15. AC01402500 - Ethyl acetate, synthesis grade | Chem-Supply | Australia [shop.chemsupply.com.au]
- 16. Tetrachloroethylene synthesis - chemicalbook [chemicalbook.com]
- 17. US20080091053A1 - Process for the manufacture of 1,1,1,3,3-pentachloropropane - Google Patents [patents.google.com]
- 18. researchtrendsjournal.com [researchtrendsjournal.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
A Guide to Inter-laboratory Comparison of Pentachloroethane Analysis
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Comparison of Analytical Methods
The analysis of pentachloroethane, a volatile organic compound (VOC), is typically performed using gas chromatography (GC) coupled with a sensitive detector. The following table summarizes the performance characteristics of common methods used for the analysis of VOCs, which can be considered representative for this compound analysis.
| Method | Principle | Matrix | Limit of Detection (LOD) | Precision | Accuracy/Recovery |
| NIOSH 2517 | GC with Electron Capture Detector (ECD) | Air | 0.004 µg per sample[1] | Overall Precision (SrT): 0.075[1] | Accuracy: ± 15%; Mean Recoveries: 97.0% - 105%[1] |
| EPA 8260B | GC with Mass Spectrometry (GC/MS) | Solid Waste, Water, Air | Method Detection Limits (MDLs) for VOCs are typically in the low µg/L range for water samples.[2][3] | Precision for VOCs is generally characterized by a relative standard deviation (RSD) of less than 10%.[4] | Recoveries for VOCs are generally within the 70-130% acceptance limits.[4] |
| EPA 524.2 | Purge and Trap GC/MS | Drinking Water | Method Detection Limits (MDLs) for VOCs range from approximately 0.02 to 1.6 µg/L.[5] | Precision is generally high, with relative standard deviations (%RSD) for VOCs well below 15%.[3] | Accuracy for VOCs is typically within ±30% of the true value.[6] |
Note: Performance characteristics for EPA methods are based on general performance for volatile organic compounds and may vary for the specific analysis of this compound.
Experimental Protocols: NIOSH Method 2517 for this compound in Air
This section details the experimental protocol for NIOSH Method 2517, a widely used method for the determination of this compound in workplace air.
1. Principle: A known volume of air is drawn through a solid sorbent tube to trap the this compound vapors. The analyte is then desorbed from the sorbent with a suitable solvent and analyzed by gas chromatography with an electron capture detector (GC-ECD).
2. Reagents and Materials:
-
This compound: 96% pure or higher.
-
Hexane (B92381): Distilled in glass.
-
Sorbent Tubes: Borosilicate glass tubes containing two sections of an appropriate sorbent (e.g., Porapak R), with a front section and a smaller back section.[7]
-
Personal Sampling Pump: Calibrated and capable of sampling at a known flow rate.
-
Gas Chromatograph (GC): Equipped with an electron capture detector (ECD).
-
GC Column: Capable of separating this compound from other components.
-
Vials, syringes, and other standard laboratory glassware.
3. Sampling Procedure:
-
Calibrate each personal sampling pump with a representative sorbent tube in line.
-
Break the ends of the sorbent tube immediately before sampling.
-
Attach the sorbent tube to the personal sampling pump with flexible tubing, ensuring the smaller section is closer to the pump.
-
Sample at an accurately known flow rate for a total sample size of 1 to 10 liters.[7]
-
After sampling, cap the ends of the tube and pack securely for shipment to the laboratory.
4. Sample Preparation:
-
Upon receipt at the laboratory, refrigerate the samples.
-
Place the front and back sorbent sections of the sampler tube in separate vials.[1]
-
Add a precise volume of hexane (e.g., 2.0 mL) to each vial.
-
Allow the vials to stand in an ultrasonic bath for 30 minutes to aid desorption.[1]
5. Instrumental Analysis:
-
Set up the gas chromatograph according to the manufacturer's recommendations and the specific conditions for this compound analysis.
-
Inject an aliquot of the sample extract into the GC.
-
Identify and quantify the this compound peak based on its retention time and comparison with calibration standards.
6. Calibration and Quality Control:
-
Calibrate the GC daily with at least five working standards covering the expected concentration range of the samples.
-
Determine the desorption efficiency (DE) for each lot of sorbent used.
-
Analyze field blanks and media blanks along with the samples to check for contamination.
-
Analyze quality control blind spikes and analyst spikes to ensure the calibration and recovery are in control.[8]
Mandatory Visualization: Inter-laboratory Comparison Workflow
The following diagram illustrates a typical workflow for an inter-laboratory comparison study for this compound analysis.
Caption: Workflow of an inter-laboratory comparison study.
References
- 1. cdc.gov [cdc.gov]
- 2. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 3. ingenieria-analitica.com [ingenieria-analitica.com]
- 4. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 5. epa.gov [epa.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Page:NIOSH Manual of Analytical Methods - 2517.pdf/2 - Wikisource, the free online library [en.wikisource.org]
- 8. restoredcdc.org [restoredcdc.org]
A Researcher's Guide to the Spectroscopic Differentiation of Pentachloroethane
In the realms of chemical synthesis, environmental analysis, and drug development, the precise identification of chlorinated hydrocarbons is of paramount importance. While pentachloroethane (C₂HCl₅) has only one structural isomer, 1,1,1,2,2-pentachloroethane, its spectroscopic signature can be closely related to other chlorinated ethanes that may be present as precursors, byproducts, or contaminants. This guide provides a comprehensive comparison of 1,1,1,2,2-pentachloroethane with two such related compounds: 1,1,2,2-tetrachloroethane (B165197) (C₂H₂Cl₄) and hexachloroethane (B51795) (C₂Cl₆). By leveraging key differences in their Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Raman spectra, researchers can unambiguously differentiate these molecules.
Spectroscopic Data Comparison
The distinct molecular structures of these three compounds give rise to unique spectroscopic fingerprints. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, Mass, and Raman spectroscopy, providing a clear basis for their differentiation.
Table 1: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Compound | Molecular Formula | Structure | ¹H NMR Chemical Shift (δ) | ¹³C NMR Chemical Shift (δ) |
| 1,1,1,2,2-Pentachloroethane | C₂HCl₅ | CHCl₂CCl₃ | ~6.5 ppm (singlet) | CHCl₂: ~75 ppm, CCl₃: ~102 ppm |
| 1,1,2,2-Tetrachloroethane | C₂H₂Cl₄ | CHCl₂CHCl₂ | ~6.0 ppm (singlet) | CHCl₂: ~73 ppm |
| Hexachloroethane | C₂Cl₆ | CCl₃CCl₃ | No signal | CCl₃: ~103.4 ppm[1] |
Table 2: Infrared (IR), Raman, and Mass Spectrometry (MS) Data
| Compound | Key IR Absorptions (cm⁻¹) | Key Raman Shifts (cm⁻¹) | Key Mass Spec. Fragments (m/z) |
| 1,1,1,2,2-Pentachloroethane | C-H stretch (~3000), C-Cl stretches (600-800) | 1160 (strong)[2], C-Cl stretches | 165, 167, 169 (M-Cl cluster); 117, 119, 121 ([CCl₃]⁺ cluster) |
| 1,1,2,2-Tetrachloroethane | C-H stretch (~2980), C-Cl stretches (700-800) | 754[3], C-Cl stretches | 166, 168, 170 (M⁺ cluster); 131, 133 ([C₂H₂Cl₃]⁺ cluster); 83, 85 ([CHCl₂]⁺ cluster)[4] |
| Hexachloroethane | C-Cl stretches (~780, ~670)[5] | 309[5], C-Cl stretches | 201, 203, 205 (M-Cl cluster); 117, 119, 121 ([CCl₃]⁺ cluster)[6] |
Detailed Experimental Protocols
The following are generalized methodologies for the spectroscopic techniques cited. Instrument parameters should be optimized for the specific sample and equipment used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the analyte and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: A standard NMR spectrometer operating at a field strength of 300 MHz or higher.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on concentration.
-
Referencing: The residual solvent peak (e.g., CDCl₃ at 7.26 ppm) is typically used for referencing.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: 0-150 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-10 seconds (longer delays may be needed for quaternary carbons).
-
Number of Scans: 128 or more to achieve adequate signal-to-noise.
-
Referencing: The solvent peak (e.g., CDCl₃ at 77.16 ppm) is used for referencing.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place one drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
KBr Pellet (for solids like Hexachloroethane): Mix ~1 mg of the solid sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the empty sample compartment (or pure KBr pellet) should be collected and subtracted from the sample spectrum.
-
Raman Spectroscopy
-
Sample Preparation: Place the liquid sample in a glass vial or NMR tube. For solid samples, place a small amount in a glass vial.[4]
-
Instrumentation: A Raman spectrometer, often equipped with a laser excitation source (e.g., 785 nm).[4]
-
Acquisition:
-
Laser Power: Adjust to avoid sample degradation (typically 50-300 mW).
-
Integration Time: 1-10 seconds per scan.
-
Number of Scans: Accumulate multiple scans to improve the signal-to-noise ratio.
-
Scan Range: 200-3500 cm⁻¹.
-
Mass Spectrometry (MS)
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source is typically used for these volatile compounds.
-
Gas Chromatography (GC) Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID).
-
Carrier Gas: Helium at a constant flow of ~1 mL/min.
-
Oven Program: Start at a low temperature (e.g., 40°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of ~250°C.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Scan Range: m/z 40-300.
-
Data Analysis: Identify the molecular ion peak (if present) and analyze the isotopic patterns and fragmentation to confirm the structure.
-
Visualized Workflows and Structures
Diagrams created using Graphviz provide a clear visual representation of the logical processes and molecular structures involved in the differentiation.
Caption: Logical workflow for differentiating chlorinated ethanes using ¹H NMR as the primary screening technique.
Caption: 2D structures of the compared chlorinated ethane compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. 1,1,2,2-Tetrachloroethane | CHCl2CHCl2 | CID 6591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ez.restek.com [ez.restek.com]
- 5. Hexachloroethane | Cl3CCCl3 | CID 6214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ethane, hexachloro- [webbook.nist.gov]
Degradation of Pentachloroethane: A Comparative Analysis of Abiotic and Biotic Pathways
A comprehensive review of the scientific literature reveals that pentachloroethane, a chlorinated hydrocarbon of environmental concern, undergoes degradation through both abiotic and biotic pathways. While abiotic degradation, particularly hydrolysis and dehydrochlorination, is well-documented, specific data on the microbial breakdown of this compound remains limited. This guide provides a comparative overview of the known and inferred degradation pathways of this compound, supported by available experimental data and detailed methodologies for further research.
Executive Summary
This compound degradation is a critical area of study for environmental remediation. The primary abiotic pathway involves a relatively rapid hydrolysis and dehydrochlorination to the less chlorinated and more volatile compound, tetrachloroethylene (B127269). Abiotic reductive elimination to trichloroethylene (B50587) has also been observed under anoxic conditions. While direct evidence for microbial degradation of this compound is scarce, metabolic pathways can be inferred from studies on closely related chlorinated hydrocarbons. Anaerobic reductive dechlorination by microorganisms such as Dehalococcoides and aerobic cometabolism by bacteria like Pseudomonas are considered potential biotic degradation routes. This guide synthesizes the current understanding of these pathways, presents available quantitative data, and outlines experimental protocols to facilitate further comparative research.
Abiotic Degradation Pathways
Abiotic degradation of this compound in aqueous environments is dominated by two main reactions: hydrolysis and dehydrochlorination, and reductive elimination.
1. Hydrolysis and Dehydrochlorination:
The most prevalent abiotic degradation pathway for this compound is its transformation into tetrachloroethylene through a combination of hydrolysis and dehydrochlorination. This reaction involves the removal of a hydrogen and a chlorine atom from adjacent carbons, forming a double bond.
2. Reductive Elimination:
Under anoxic conditions, such as those found in some groundwater environments, this compound can undergo reductive elimination to form trichloroethylene. This pathway involves the removal of two chlorine atoms.
Quantitative Data for Abiotic Degradation
| Parameter | Value | Conditions | Reference |
| Hydrolysis Half-life | 3.7 days | 25 °C, pH 7 | [1] |
| Primary Degradation Product | Tetrachloroethylene | Aqueous solution | [1] |
| Secondary Degradation Product | Trichloroethylene | Anoxic lake water | [1] |
Biotic Degradation Pathways
Direct experimental studies on the microbial degradation of this compound are limited. However, based on the known metabolic capabilities of certain microorganisms towards other chlorinated ethanes and ethenes, potential biotic degradation pathways can be proposed.
1. Anaerobic Reductive Dechlorination:
Anaerobic bacteria, particularly species of Dehalococcoides, are known to use chlorinated compounds as electron acceptors in a process called dehalorespiration. It is hypothesized that these organisms can sequentially remove chlorine atoms from this compound, leading to less chlorinated ethanes and ethenes.
2. Aerobic Cometabolism:
Aerobic bacteria, such as certain strains of Pseudomonas, can degrade chlorinated hydrocarbons through cometabolism. In this process, the degradation of the contaminant is facilitated by an enzyme produced by the microorganism for the metabolism of another compound (a primary substrate). For instance, toluene (B28343) monooxygenase, an enzyme involved in toluene degradation, has been shown to degrade trichloroethylene and could potentially act on this compound.[2]
Inferred Biotic Degradation Products
Experimental Protocols
To facilitate further comparative studies on this compound degradation, the following experimental protocols are provided. These are generalized methods that can be adapted for specific research questions.
Abiotic Degradation Study
Objective: To determine the rate of abiotic degradation of this compound in an aqueous solution and identify the major degradation products.
Methodology:
-
Sample Preparation: Prepare a sterile aqueous solution of this compound at a known concentration in a pH-buffered solution (e.g., phosphate (B84403) buffer at pH 7).
-
Incubation: Incubate the solution in sealed, headspace-free vials at a constant temperature (e.g., 25 °C) in the dark to prevent photodegradation.
-
Sampling: At predetermined time intervals, sacrifice replicate vials and extract the contents with a suitable organic solvent (e.g., hexane (B92381) or pentane).
-
Analysis: Analyze the extracts using gas chromatography-mass spectrometry (GC-MS) to quantify the remaining this compound and identify and quantify any degradation products.
-
Data Analysis: Calculate the degradation rate constant and half-life of this compound by fitting the concentration data to a first-order decay model.
Microbial Degradation Study (Anaerobic)
Objective: To assess the potential for anaerobic microbial degradation of this compound by an enriched microbial consortium.
Methodology:
-
Inoculum Preparation: Obtain an anaerobic microbial consortium from a contaminated site or an anaerobic digester. Acclimatize the consortium to the presence of chlorinated compounds if necessary.
-
Microcosm Setup: In an anaerobic glovebox, set up microcosms in serum bottles containing a defined mineral medium, the microbial consortium, a suitable electron donor (e.g., lactate (B86563) or hydrogen), and this compound at a known concentration. Include sterile controls (autoclaved inoculum) and no-inoculum controls.
-
Incubation: Incubate the microcosms in the dark at a controlled temperature (e.g., 30 °C).
-
Sampling and Analysis: Periodically, collect liquid and headspace samples from the microcosms. Analyze the liquid phase for this compound and its potential degradation products using GC-MS. Analyze the headspace for the production of ethene and other volatile hydrocarbons using a gas chromatograph with a flame ionization detector (GC-FID).
-
Data Analysis: Compare the degradation of this compound in the live microcosms to the controls to determine the extent of biodegradation.
Visualizing Degradation Pathways
To illustrate the proposed degradation pathways of this compound, the following diagrams were generated using the Graphviz (DOT language).
Caption: Abiotic degradation pathways of this compound.
Caption: Hypothesized biotic degradation pathways of this compound.
Conclusion
The degradation of this compound is a complex process involving both abiotic and biotic mechanisms. While abiotic pathways, particularly hydrolysis and dehydrochlorination to tetrachloroethylene, are relatively well understood and proceed at a moderate rate, significant knowledge gaps exist regarding the microbial degradation of this compound. The proposed biotic pathways, including anaerobic reductive dechlorination and aerobic cometabolism, are based on the degradation of similar chlorinated compounds and require further experimental validation. The experimental protocols and pathway diagrams provided in this guide serve as a foundation for future research aimed at a more comprehensive understanding of this compound's environmental fate and the development of effective remediation strategies.
References
Validation of pentachloroethane as an internal standard in chromatography
For researchers, scientists, and drug development professionals, the meticulous selection and validation of an internal standard are foundational to robust and reliable chromatographic analysis. An ideal internal standard corrects for variations in sample preparation, injection volume, and instrument response, ensuring the accuracy and precision of quantitative results. This guide provides a comprehensive comparison of the validation parameters for an internal standard, with a focus on halogenated hydrocarbons, offering a framework for assessing the suitability of compounds like pentachloroethane.
Key Performance Characteristics of an Internal Standard
An effective internal standard should exhibit the following characteristics:
-
Chemical and Physical Similarity: It should be chemically similar to the analyte(s) of interest to ensure comparable behavior during extraction and chromatography.
-
Purity: The internal standard must be of high purity to not interfere with the quantification of the target analytes.
-
Resolution: It should be well-resolved from the analyte peaks in the chromatogram.
-
Non-interference: It must not react with the analyte or the sample matrix.
-
Absence in Samples: The internal standard should not be naturally present in the samples being analyzed.
-
Elution Time: It should have a retention time close to that of the analytes of interest.
Comparative Performance of Halogenated Internal Standards
To illustrate the validation process, the following table summarizes typical performance data for halogenated compounds used as internal standards in gas chromatography-mass spectrometry (GC-MS) analysis. This data is representative of what would be expected during a validation study for a compound like this compound.
| Internal Standard | Analyte(s) | Linearity (R²) | Recovery (%) | Precision (RSD%) |
| Pentachlorobenzene | Polychlorinated Dibenzo-p-dioxins (PCDDs), Polychlorinated Dibenzofurans (PCDFs), Polychlorinated Biphenyls (PCBs) | >0.995 | 92-108 | <10 |
| 1,4-Dichlorobenzene-d4 | Volatile Organic Compounds (VOCs) | >0.998 | 95-105 | <5 |
| Hexachlorobenzene-¹³C₆ | Organochlorine Pesticides | >0.999 | 97-103 | <4 |
Experimental Protocols for Internal Standard Validation
A rigorous validation of a potential internal standard involves a series of experiments to assess its performance against established criteria.
Preparation of Standards and Samples
-
Stock Solution: Prepare a stock solution of the internal standard (e.g., this compound) in a suitable solvent (e.g., methanol (B129727) or hexane) at a concentration of 1000 µg/mL.
-
Spiking Solution: Prepare a working solution of the internal standard at a concentration of 10 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards containing the analyte(s) of interest at concentrations spanning the expected range in samples. Spike each calibration standard with the internal standard spiking solution to a final concentration of 1 µg/mL.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations of the analyte(s) and spike with the internal standard at the same concentration as the calibration standards.
-
Blank Samples: Prepare blank matrix samples and spike them with the internal standard to confirm the absence of interfering peaks.
Chromatographic Analysis (GC-MS)
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet Temperature: 280°C.
-
Injection Volume: 1 µL (splitless).
-
Oven Temperature Program: 50°C (hold for 2 min), ramp to 280°C at 10°C/min, hold for 5 min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the analyte(s) and the internal standard.
-
Validation Parameters
-
Linearity: Analyze the calibration standards and plot the response ratio (analyte peak area / internal standard peak area) against the analyte concentration. Perform a linear regression and determine the coefficient of determination (R²), which should be ≥ 0.995.
-
Accuracy and Precision: Analyze the QC samples in replicate (n=5) on three different days. Calculate the accuracy as the percentage of the measured concentration to the nominal concentration. Calculate the precision as the relative standard deviation (RSD). Acceptance criteria are typically 85-115% for accuracy and <15% for RSD.
-
Recovery: Compare the peak area of the internal standard in a pre-extracted spiked sample to the peak area in a post-extracted spiked sample. The recovery should be consistent and reproducible, typically within 80-120%.
-
Stability: Assess the stability of the internal standard in the stock solution and in processed samples under different storage conditions (e.g., room temperature, 4°C, -20°C) over a defined period.
Workflow for Internal Standard Validation
The following diagram illustrates the logical workflow for validating an internal standard in a chromatographic method.
Caption: Workflow for the validation of an internal standard in chromatography.
Conclusion
The validation of an internal standard is a critical step in the development of reliable quantitative chromatographic methods. While this compound is not a commonly cited internal standard, its suitability can be determined by following the rigorous validation procedures outlined in this guide. By assessing key performance indicators such as linearity, accuracy, precision, and recovery, and by comparing its performance to established internal standards like pentachlorobenzene, researchers can make an informed decision on its applicability for their specific analytical needs. The use of a well-validated internal standard is paramount to ensuring the integrity and quality of analytical data in research and drug development.
Safety Operating Guide
Proper Disposal of Pentachloroethane: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of pentachloroethane, a toxic and environmentally hazardous substance. Researchers, scientists, and drug development professionals must adhere to these procedural guidelines to ensure personal safety and environmental compliance. This compound is classified as a hazardous waste, and its disposal is regulated by federal and state environmental agencies.[1]
Quantitative Data and Regulatory Information
This compound is designated as a hazardous waste by the U.S. Environmental Protection Agency (EPA). The following table summarizes key quantitative and regulatory data.
| Parameter | Value/Information | Source |
| EPA Hazardous Waste Number | U184 | [2][3] |
| UN Number | 1669 | [3] |
| UN Hazard Class | 6.1 (Toxic) | [4] |
| UN Pack Group | II | [4] |
| Reportable Quantity (RQ) | 10 lbs (4.54 kg) | [5] |
| log Pow (Octanol-Water Partition Coefficient) | 2.89 | [6] |
Note: The log Pow value indicates a potential for bioaccumulation in aquatic organisms.[7]
Experimental Protocols: Disposal and Decontamination Procedures
The proper disposal of this compound is a critical safety protocol. The following step-by-step methodology must be followed to manage this compound waste and handle spills.
2.1 Personal Protective Equipment (PPE)
Before handling this compound, all personnel must be equipped with the following PPE:
-
Gloves: Solvent-resistant gloves.[1]
-
Eye Protection: Chemical safety goggles or a face shield in combination with breathing protection.[4]
-
Respiratory Protection: A NIOSH/MSHA approved respirator with a filter for organic gases and vapors, especially if ventilation is inadequate.[4][6]
-
Protective Clothing: Appropriate protective clothing to prevent skin exposure.[6]
2.2 Waste Collection and Storage
-
Segregation: Collect all this compound waste in dedicated, properly labeled, and sealed containers.[4][8] Do not mix with other waste streams, particularly incompatible materials such as strong bases (e.g., sodium hydroxide), chemically active metals (e.g., potassium, sodium), and oxidizers.[1]
-
Labeling: Clearly label waste containers with "Hazardous Waste" and the name "this compound."[8]
-
Storage: Store waste containers in a cool, dry, and well-ventilated area, away from sources of ignition.[6] Ensure secondary containment is used to prevent spills.
2.3 Spill and Leak Procedure
In the event of a this compound spill or leak, follow these steps:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[1]
-
Ventilate: Ensure the area is well-ventilated.[1]
-
Containment: For small spills, absorb the liquid with an inert material such as vermiculite, dry sand, or earth.[1][4] Do not use combustible materials.
-
Collection: Carefully collect the absorbed material and place it into a sealed, labeled container for disposal as hazardous waste.[1][4]
-
Decontamination: Wash the spill area thoroughly after cleanup is complete.[1]
-
Reporting: Report the spill to the appropriate environmental health and safety personnel.
2.4 Final Disposal
-
Professional Disposal: this compound must be disposed of through a licensed hazardous waste disposal facility.[6] Contact your institution's Environmental Health and Safety (EHS) office or a certified waste management contractor for specific procedures and to schedule a pickup.[1][8]
-
Regulatory Compliance: Generators of waste containing this compound must comply with all local, state, and federal regulations regarding storage, transportation, treatment, and disposal.[3]
Visualized Workflow: this compound Disposal Pathway
The following diagram illustrates the logical steps for the proper disposal of this compound, from waste generation to final disposal.
A flowchart illustrating the procedural steps for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Pentachloroethane
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of pentachloroethane, a colorless liquid with a chloroform-like odor used as a solvent. Adherence to these procedural steps is critical to mitigate the health risks associated with this chemical.
This compound is toxic if inhaled, ingested, or absorbed through the skin.[1] It can irritate the eyes, skin, and respiratory system and may cause damage to the central nervous system, liver, and kidneys through prolonged or repeated exposure.[2][3][4]
Essential Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is non-negotiable. The following equipment is mandatory to prevent exposure.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood with local exhaust ventilation.[2][3] If exposure limits are likely to be exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator must be used.[3] For emergencies, a positive pressure breathing apparatus is required.[1]
-
Eye and Face Protection: Wear chemical safety goggles that comply with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations to prevent eye contact.[3]
-
Skin and Body Protection:
-
Safety Facilities: An eyewash fountain and an emergency shower must be immediately accessible in the work area.[2][7][8]
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial for minimizing risk.
-
Preparation and Review:
-
Before beginning work, all personnel must be trained on the hazards and proper handling procedures for this compound.[2]
-
Review the Safety Data Sheet (SDS) for this compound.[3]
-
Ensure all necessary PPE is available, clean, and in good condition.[2]
-
Verify that the chemical fume hood, eyewash station, and safety shower are operational.
-
-
Chemical Handling:
-
Conduct all work involving this compound inside a certified chemical fume hood.[2]
-
Ground and bond metal containers when transferring quantities of 5 gallons or more to prevent static discharge.[9] Use only non-sparking tools.[9]
-
Avoid contact with incompatible materials such as strong bases (sodium hydroxide), chemically active metals (potassium, sodium), and oxidizing agents.[2] this compound reacts with water to form dichloroacetic acid.[2][8]
-
Keep containers tightly closed when not in use.[3]
-
-
Post-Handling:
Quantitative Safety Data
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Chemical Formula | CHCl₂CCl₃ | [4] |
| Molecular Weight | 202.3 g/mol | [9] |
| Boiling Point | 322°F (161.1°C) | [4] |
| Vapor Pressure | 3 mmHg at 68°F (20°C) | [8] |
| Water Solubility | 0.05% | [4] |
| Specific Gravity | 1.6728 at 77°F (25°C) (Denser than water) | [6] |
| EPA Haz. Waste No. | U184 | [7][9] |
| DOT ID & Guide | 1669 151 | [4] |
Emergency and Spill Response
Immediate and correct response to a spill or exposure is critical.
-
Spill Response:
-
Evacuate all personnel not wearing protective equipment from the spill area.[2]
-
Stop the leak if it can be done without risk.[9]
-
Absorb the spill using an inert, non-combustible material such as vermiculite, dry sand, or earth.[2][9] Do not use combustible materials.
-
Collect the absorbed material and place it into a sealed, properly labeled container for hazardous waste disposal.[2]
-
Ventilate and wash the spill area after cleanup is complete.[2]
-
For large spills, isolate the area for at least 50 meters (150 feet) in all directions.[6]
-
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin with soap and water.[2][8]
-
Inhalation: Move the victim to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1][9]
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.[8]
-
Disposal Plan
This compound and any materials contaminated with it must be disposed of as hazardous waste.
-
Waste Collection:
-
Collect all this compound waste, including contaminated absorbents and disposable PPE, in a designated, sealed, and clearly labeled hazardous waste container.[2]
-
-
Regulatory Compliance:
-
Disposal Method:
-
The recommended disposal method is incineration by a licensed hazardous waste disposal facility.[7] Potential methods include liquid injection, rotary kiln, or fluidized bed incineration.[7] An acid scrubber is necessary to remove the halo acids produced during combustion.[7]
-
Do not dispose of this compound down the drain or with general laboratory waste.[3][10]
-
Visual Workflow Guides
The following diagrams illustrate the procedural workflows for safely handling this compound and responding to emergencies.
Caption: Workflow for the safe handling and disposal of this compound.
Caption: Immediate response plan for this compound emergencies.
References
- 1. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 2. nj.gov [nj.gov]
- 3. fishersci.com [fishersci.com]
- 4. CDC - NIOSH Pocket Guide to Chemical Hazards - this compound [cdc.gov]
- 5. NIOSH Recommendations for Chemical Protective Clothing A-Z | NIOSH | CDC [archive.cdc.gov]
- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. Page loading... [guidechem.com]
- 8. CDC - NIOSH Pocket Guide to Chemical Hazards - this compound [medbox.iiab.me]
- 9. This compound | CHCl2CCl3 | CID 6419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. cpachem.com [cpachem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
